Product packaging for 1,4-Dioxan-2-ylmethanamine(Cat. No.:CAS No. 88277-83-2)

1,4-Dioxan-2-ylmethanamine

Cat. No.: B1308812
CAS No.: 88277-83-2
M. Wt: 117.15 g/mol
InChI Key: PREOONMJIVUPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Dioxan-2-ylmethanamine is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B1308812 1,4-Dioxan-2-ylmethanamine CAS No. 88277-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREOONMJIVUPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395877
Record name 1,4-dioxan-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88277-83-2
Record name 1,4-Dioxane-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88277-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-dioxan-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxan-2-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dioxan-2-ylmethanamine: Chemical Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxan-2-ylmethanamine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physical characteristics, and reactivity. While direct biological studies on this compound are limited, this document explores the potential therapeutic applications by examining the biological activities of structurally related 1,4-dioxane derivatives. This guide also outlines a plausible synthetic route and analytical methods for the characterization of this compound, providing a valuable resource for researchers interested in its further investigation.

Chemical Properties

This compound, with the CAS number 88277-83-2, is a primary amine derivative of 1,4-dioxane.[1][2] Its chemical structure consists of a 1,4-dioxane ring substituted with a methylamine group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[1][2][3]
Molecular Weight 117.15 g/mol [1][2][3]
CAS Number 88277-83-2[1][2]
Appearance Not explicitly stated, likely a liquid
Boiling Point 78-80 °C at 18 torr[1]
Density 1.080 g/mL[1]
SMILES C1COC(CO1)CN[1]
Predicted Melting Point 3.52 °C[1]
Solubility
Spectral Data

Spectroscopic data for this compound is available, providing the basis for its analytical characterization.[3]

  • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for structural elucidation.[3]

  • IR and Raman Spectra: Infrared and Raman spectroscopy can provide information about the functional groups present in the molecule.[3]

Experimental Protocols

Plausible Synthesis of this compound

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of functionalized 1,4-dioxane derivatives.[5] One potential method involves the reaction of 2-(bromomethyl)-1,4-dioxane with ammonia or a suitable amine precursor.

Hypothetical Synthesis Workflow:

G 2-(Bromomethyl)-1,4-dioxane 2-(Bromomethyl)-1,4-dioxane Reaction with Ammonia Reaction with Ammonia 2-(Bromomethyl)-1,4-dioxane->Reaction with Ammonia Nucleophilic Substitution This compound This compound Reaction with Ammonia->this compound Product Formation Purification Purification Reaction with Ammonia->Purification Work-up Characterization Characterization Purification->Characterization Analysis

Caption: A potential workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)-1,4-dioxane in a suitable solvent such as ethanol.

  • Amination: Add an excess of a concentrated aqueous solution of ammonia to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and ammonium salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude product. Further purification can be achieved by distillation under reduced pressure or column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Table 2: Analytical Methods for this compound

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of the chemical structure.
FT-IR Spectroscopy Identification of functional groups (e.g., N-H, C-O-C).
Mass Spectrometry Determination of molecular weight and fragmentation pattern.
Gas Chromatography (GC) Purity assessment and separation from volatile impurities.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.

Potential Biological Activity and Applications in Drug Development (Based on Derivatives)

While there is a lack of direct biological studies on this compound, research on its derivatives provides insights into its potential therapeutic applications. The 1,4-dioxane scaffold is present in various biologically active molecules.

Anti-inflammatory and Antihepatotoxic Activity

Several flavone and coumarin derivatives containing a 1,4-dioxane ring have been synthesized and evaluated for their antihepatotoxic activity.[6] Notably, flavonoid analogues with a hydroxymethyl group on the dioxane ring showed significant protective effects against carbon tetrachloride-induced hepatotoxicity in rats, comparable to the standard drug silymarin.[6] This suggests that the 1,4-dioxane moiety may contribute to hepatoprotective effects.

PARP1 Inhibition

Derivatives of 2,3-dihydrobenzo[b][3][5]dioxine-5-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[7] This indicates that the benzodioxane scaffold could be a valuable pharmacophore for the development of new anticancer agents.

Neurological Applications

Certain N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives have been investigated for their affinity and activity at dopamine D2-like and serotonin 5-HT1A receptors.[8] These receptors are important targets for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The findings suggest that the 1,4-dioxane ring can serve as a scaffold for developing multi-target ligands for these receptors.

Logical Relationship of Derivative Activity to Potential of the Core Compound:

G cluster_0 1,4-Dioxane Derivatives Anti-inflammatory Anti-inflammatory Antihepatotoxic Antihepatotoxic PARP1 Inhibition PARP1 Inhibition Neurological Activity Neurological Activity This compound This compound This compound->Anti-inflammatory Potential for This compound->Antihepatotoxic Potential for This compound->PARP1 Inhibition Potential for This compound->Neurological Activity Potential for

Caption: Potential therapeutic areas for this compound based on the activities of its derivatives.

Safety and Handling

This compound is classified as an irritant and poses a risk of serious damage to the eyes.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a chemical compound with established physical and chemical properties but limited direct biological characterization. The biological activities of its derivatives suggest that this core structure holds promise for the development of new therapeutic agents, particularly in the areas of inflammation, liver disease, cancer, and neurological disorders. This technical guide provides a foundation for researchers by summarizing the known chemical properties, outlining a potential synthetic strategy, and highlighting areas for future investigation into the biological potential of this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to 1,4-Dioxan-2-ylmethanamine (CAS 88277-83-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxan-2-ylmethanamine is a heterocyclic organic compound featuring a saturated 1,4-dioxane ring substituted with an aminomethyl group. Its unique structural characteristics make it a valuable and versatile building block in medicinal chemistry and organic synthesis. Primarily utilized as a key intermediate, this compound serves as a scaffold for the synthesis of more complex molecules with specific biological activities. Its strategic importance is particularly noted in the development of novel therapeutics, including selective serotonin reuptake inhibitors (SSRIs) and enzyme inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 88277-83-2[1][2]
Molecular Formula C₅H₁₁NO₂[1][2]
Molecular Weight 117.15 g/mol [1][2]
Appearance Colorless to light yellow liquid
Boiling Point 78-80 °C at 18 torr[1]
Density 1.080 g/mL[1]
SMILES C1COC(CO1)CN[1]
InChI InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2

Safety Information:

This compound is classified as an irritant and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Glycerol Glycerol 2_formyl_1_4_dioxane 2-Formyl-1,4-dioxane Glycerol->2_formyl_1_4_dioxane Oxidation & Cyclization Acrolein Acrolein Acrolein->2_formyl_1_4_dioxane Diels-Alder with Ethylene Glycol final_product This compound 2_formyl_1_4_dioxane->final_product Reductive Amination (e.g., NH3, H2/Catalyst)

Caption: Plausible synthetic routes to this compound.

A more detailed, multi-step synthesis for a closely related N-methylated analog is described in patent CN101985441B, suggesting a potential industrial-scale production methodology that could be adapted. This process involves the reaction of epoxy chloropropane with 2-chloroethanol, followed by cyclization, functional group manipulation, and finally, amination.

Applications in Drug Development

This compound is not typically used as a pharmacologically active agent itself. Instead, it serves as a crucial starting material or intermediate in the synthesis of high-value pharmaceutical compounds.

Intermediate for Serotonin 5-HT1A Receptor Agonists

Derivatives of this compound have been investigated as potent and selective 5-HT1A receptor agonists. These agonists are of significant interest for the treatment of central nervous system disorders such as anxiety and depression. The 1,4-dioxane moiety can impart favorable physicochemical properties, such as improved metabolic stability and solubility, to the final drug candidate.

The primary amine of this compound provides a reactive handle for the attachment of various pharmacophores through N-alkylation reactions.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product dioxane_amine This compound conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF) Heat dioxane_amine->conditions alkyl_halide Alkyl Halide (R-X) (e.g., Arylbutyl halide) alkyl_halide->conditions final_agonist 5-HT1A Receptor Agonist Precursor conditions->final_agonist SN2 Reaction

Caption: General workflow for N-alkylation of this compound.

Experimental Protocol: General N-Alkylation for Synthesis of 5-HT1A Agonist Precursors

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., a substituted arylbutyl bromide, 1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-alkylated product.

Precursor for Cathepsin S Inhibitors

This compound can also be employed as a key intermediate in the synthesis of Cathepsin S inhibitors. Cathepsin S is a cysteine protease implicated in various inflammatory and autoimmune diseases. The incorporation of the this compound moiety can modulate the potency, selectivity, and pharmacokinetic profile of the inhibitor. The primary amine allows for the formation of amide or urea linkages, which are common features in many enzyme inhibitors.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product dioxane_amine This compound conditions Base (e.g., DIPEA, Et3N) Solvent (e.g., DCM, THF) Coupling Agent (e.g., HATU, HOBt) dioxane_amine->conditions activated_acid Activated Carboxylic Acid (R-CO-Y) (e.g., Acid Chloride, Active Ester) activated_acid->conditions final_inhibitor Cathepsin S Inhibitor Scaffold conditions->final_inhibitor Amide Bond Formation

Caption: General workflow for amide coupling with this compound.

Experimental Protocol: General Amide Coupling for Synthesis of Cathepsin S Inhibitor Scaffolds

  • Acid Activation (if necessary): To a solution of the carboxylic acid component (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or HOBt/EDC, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to afford the pure amide.

Biological Activity

As an intermediate, this compound is not expected to possess significant intrinsic biological activity. Searches of scientific literature and databases did not yield quantitative biological data such as IC₅₀ or Kᵢ values for this specific compound. Its value lies in its utility as a scaffold to which various pharmacophores can be attached to create potent and selective drug candidates. The biological activity of the final molecules is determined by the nature of the substituents introduced onto the aminomethyl group and their interaction with the biological target.

Conclusion

This compound (CAS 88277-83-2) is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward chemical functionality, combined with the favorable properties imparted by the dioxane ring, makes it an attractive starting material for the synthesis of a variety of biologically active molecules. While devoid of significant intrinsic biological activity itself, its role as a key intermediate in the development of 5-HT1A receptor agonists and Cathepsin S inhibitors highlights its importance in the pursuit of new therapeutics for a range of diseases. The experimental protocols and synthetic workflows outlined in this guide provide a foundation for the effective utilization of this compound in research and development settings.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 1,4-Dioxan-2-ylmethanamine. Due to the limited availability of experimental data in public databases, the spectroscopic data presented herein is based on validated prediction models. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of this and related molecules.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions offer a foundational dataset for the identification and characterization of the molecule.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.85 - 3.75m1HH-2
3.70 - 3.55m2HH-3 or H-5
3.50 - 3.35m2HH-3 or H-5
3.30 - 3.15m2HH-6
2.80 - 2.70m2H-CH₂-NH₂
1.5 (broad)s2H-NH₂

Predicted using online NMR prediction tools.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~75C-2
~70C-3
~67C-5
~66C-6
~45-CH₂-NH₂

Predicted using online NMR prediction tools.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3250Medium, BroadN-H stretch (primary amine)
2960 - 2850StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (primary amine)
1120 - 1080StrongC-O-C stretch (ether)

Predicted based on typical functional group absorption regions.

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
11720[M]⁺ (Molecular Ion)
1005[M-NH₃]⁺
87100[M-CH₂NH₂]⁺
5740[C₃H₅O]⁺
4560[C₂H₅O]⁺

Predicted based on common fragmentation patterns for ethers and amines.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a liquid amine sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Synthesis Workflow

Synthesis_Workflow start Start: (1,4-dioxan-2-yl)methanol step1 Step 1: Tosylation - TsCl, Pyridine - DCM, 0°C to rt start->step1 intermediate Intermediate: (1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate step1->intermediate step2 Step 2: Amination - Aq. Ammonia (excess) - Sealed tube, 80°C intermediate->step2 product Final Product: This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow sample Synthesized Compound: This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report Generation data_analysis->report

In-Depth Technical Guide: Physicochemical Properties of 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental physicochemical properties of 1,4-Dioxan-2-ylmethanamine, with a primary focus on its molecular weight.

Molecular Identity and Structure

This compound is a heterocyclic organic compound. Its structure consists of a 1,4-dioxane ring substituted at the 2-position with a methanamine group.

Molecular Formula and Weight

The molecular formula for this compound has been determined to be C5H11NO2.[1][2][3] Based on this formula, the molecular weight is calculated to be 117.15 g/mol .[1][2][3][4]

To provide a comprehensive understanding, the table below outlines the constituent elements and their contribution to the overall molecular weight. The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC512.011[5][6][7]60.055
HydrogenH111.008[8][9][10][11]11.088
NitrogenN114.007[12][13][14][15]14.007
OxygenO215.999[16][17][18][19]31.998
Total 117.148

Note: The slight difference between the calculated total (117.148 g/mol ) and the commonly cited molecular weight (117.15 g/mol ) is due to rounding of the standard atomic weights of the constituent elements.

Experimental Protocol: Molecular Weight Determination

The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry.

Objective: To experimentally verify the molecular weight of this compound.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with the addition of a small amount of a protonating agent (e.g., formic acid) to facilitate ionization.

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of protonated molecular ions [M+H]+.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: The peak corresponding to the protonated molecule [C5H11NO2+H]+ is identified. The expected m/z value would be approximately 118.15. The molecular weight is confirmed by subtracting the mass of a proton (approximately 1.007 g/mol ) from the observed m/z value.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of a chemical compound from its molecular formula.

MolecularWeightCalculation cluster_input Inputs cluster_process Calculation Process cluster_output Output formula Molecular Formula (e.g., C5H11NO2) count_atoms Count Atoms of Each Element formula->count_atoms Identify Elements & Counts atomic_weights Standard Atomic Weights (C, H, N, O) multiply Multiply Atom Count by Atomic Weight atomic_weights->multiply Provide Weights count_atoms->multiply Provide Counts summation Sum Contributions of All Elements multiply->summation Calculate Individual Mass Contributions mw Molecular Weight (g/mol) summation->mw Final Calculation

Caption: Logical workflow for molecular weight calculation.

References

Purity of Commercial 1,4-Dioxan-2-ylmethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of commercial 1,4-Dioxan-2-ylmethanamine, a valuable building block in pharmaceutical research and development. This document outlines potential impurities, analytical methodologies for purity assessment, and a workflow for quality control.

Commercial Purity Overview

Commercial grades of this compound are typically available at purities of 95% to 97%.[1] However, the actual purity and the nature of impurities can vary between suppliers and batches. A thorough understanding of the potential impurity profile is critical for ensuring the quality, safety, and efficacy of downstream products.

Table 1: Summary of Commercially Available this compound and Related Compounds
CompoundCAS NumberReported PuritySupplier (Example)
This compound88277-83-2Not specifiedSanta Cruz Biotechnology[2]
(R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine HClNot specified95%Fluorochem[1]

Potential Impurities in this compound

Impurities in commercial this compound can originate from the synthetic route, degradation of the final product, or improper storage. While specific data for this compound is limited, analysis of related dioxane syntheses and degradation pathways of similar molecules allows for the prediction of likely contaminants.

Synthesis-Related Impurities

The synthesis of dioxane derivatives can introduce several impurities. For instance, the sulfuric acid-catalyzed dehydration of glycols to form 1,4-dioxane is known to produce byproducts.[3] A synthesis process for a related compound, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, involves starting materials like epichlorohydrin and 2-chloroethanol, which could potentially be present as residual impurities.[4]

Table 2: Potential Synthesis-Related Impurities

ImpurityPotential Origin
2-ChloroethanolStarting material or byproduct of reactions involving ethylene oxide or its derivatives.[5]
Ethylene GlycolUnreacted starting material in dioxane ring formation.[3]
Diethylene GlycolByproduct of ethylene glycol condensation.[5]
Polymeric materials (tars)Side reactions during acid-catalyzed cyclization.[3]
Residual SolventsSolvents used during synthesis and purification, such as methylene chloride or heptane.[4]
Degradation Products

Forced degradation studies on new drug substances are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8][9] While a specific forced degradation study for this compound is not publicly available, the degradation pathways of a structurally similar N-methylated analog suggest potential instabilities. These include oxidation at the amine center, acid-catalyzed ring-opening of the dioxane moiety, and trace metal-catalyzed decomposition.

Table 3: Potential Degradation Products

Degradation PathwayPotential Degradation Product(s)
OxidationAmine oxides, aldehydes
Hydrolysis (Acid/Base)Ring-opened products, e.g., derivatives of diethylene glycol
PhotodegradationVarious fragmented and rearranged products

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound.[10] The choice of method will depend on the specific impurities being targeted.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, GC can be highly effective, often with derivatization to improve peak shape and thermal stability.[10]

Experimental Protocol: GC-FID for Purity Assay (Adapted from similar compounds)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 300°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For primary amines that lack a strong chromophore, derivatization is often necessary for UV detection.

Experimental Protocol: RP-HPLC with UV Detection (Conceptual)

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: Dependent on derivatizing agent (e.g., 254 nm for dansyl chloride).

  • Sample Preparation (with Dansyl Chloride Derivatization):

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • To 100 µL of this solution, add 100 µL of a dansyl chloride solution (1.5 mg/mL in acetonitrile) and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9).

    • Vortex and heat at 60°C for 30 minutes.

    • Cool to room temperature and inject.

Workflow for Purity Assessment and Quality Control

A systematic workflow is essential for the routine quality control of incoming batches of this compound.

Purity_Assessment_Workflow cluster_0 1. Sample Reception & Documentation cluster_1 2. Initial Purity Screening cluster_2 3. Impurity Profiling (if required) cluster_3 4. Final Disposition Receive Receive Commercial Batch Document Log Batch Information (Supplier, Lot No., CoA) Receive->Document GC_Screen GC-FID Purity Assay Compare_Spec Compare with Supplier CoA GC_Screen->Compare_Spec Decision_1 Purity ≥ 95%? Compare_Spec->Decision_1 HPLC_Profile HPLC-UV/MS Impurity Profile Decision_1->HPLC_Profile No or further characterization needed Accept Accept Batch for Use Decision_1->Accept Yes Identify_Impurities Identify & Quantify Impurities HPLC_Profile->Identify_Impurities Decision_2 Impurities within acceptable limits? Identify_Impurities->Decision_2 Decision_2->Accept Yes Reject Reject Batch Decision_2->Reject No

Caption: Workflow for the purity assessment of commercial this compound.

Conclusion

Ensuring the purity of this compound is a critical step in the development of safe and effective pharmaceuticals. While commercial suppliers provide a baseline purity, a comprehensive in-house analysis is recommended to identify and quantify any potential impurities. The analytical methods and workflow presented in this guide provide a framework for establishing a robust quality control program for this important chemical intermediate. Researchers should remain vigilant for batch-to-batch variability and consider performing forced degradation studies to fully understand the stability of this compound under their specific experimental conditions.

References

stability and storage of 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 1,4-Dioxan-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for this compound are not extensively available in public literature. This guide is therefore based on the well-established chemical principles governing its primary functional groups: a cyclic ether (1,4-dioxane) and a primary aliphatic amine.

Introduction

This compound is a bifunctional organic compound featuring a saturated 1,4-dioxane ring and a primary aminomethyl substituent.[1] Its unique structure makes it a valuable building block in medicinal chemistry and drug development. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its purity, potency, and safety during research and development activities. This guide provides a comprehensive overview of the potential stability issues, recommended storage and handling procedures, and experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO₂[1][2]
Molecular Weight 117.15 g/mol [1][2]
CAS Number 88277-83-2[1][2]
Boiling Point 78-80 °C at 18 torr[2]
Density 1.080 g/mL[2]
Predicted Melting Point 3.52 °C[2]
IUPAC Name (1,4-dioxan-2-yl)methanamine[1]

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its cyclic ether and primary amine functionalities. The principal degradation pathway of concern is peroxide formation, a known issue with ethers.

Peroxide Formation via Auto-oxidation

Ethers are notorious for their tendency to form explosive peroxides upon exposure to oxygen, a process accelerated by light and heat. This auto-oxidation occurs via a free-radical mechanism at the carbon atom adjacent to the ether oxygen (α-carbon). Since this compound possesses such α-hydrogens, it is susceptible to this degradation pathway.

The general mechanism for peroxide formation in ethers is as follows:

  • Initiation: An initiator (e.g., UV light, heat) abstracts a hydrogen atom from the α-carbon, forming an ether radical.

  • Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new ether radical, continuing the chain reaction.

  • Termination: The reaction terminates when two radicals combine.[3]

Peroxide_Formation cluster_initiation Initiation cluster_propagation Propagation Ether R-O-CH₂-R' (Ether) Ether_Radical R-O-ĊH-R' (Ether Radical) Ether->Ether_Radical H• abstraction Initiator Initiator (hv, Δ) Initiator->Ether O2 O₂ (Oxygen) Peroxy_Radical R-O-CH(OO•)-R' (Peroxy Radical) Ether_Radical->Peroxy_Radical + O₂ Hydroperoxide R-O-CH(OOH)-R' (Hydroperoxide) Peroxy_Radical->Hydroperoxide + R-O-CH₂-R' Ether_Radical2 R-O-ĊH-R' (Ether Radical) Hydroperoxide->Ether_Radical2 Generates new radical Ether2 R-O-CH₂-R' (Ether)

Caption: Generalized mechanism of peroxide formation in ethers via auto-oxidation.

Hazards of Peroxides: Peroxides, particularly in concentrated or solid form (e.g., as crystals around the cap of a container), are shock-sensitive and can explode violently when subjected to heat, friction, or mechanical shock.[3] Therefore, it is critical to prevent their formation and to test for their presence regularly.

Amine-Related Degradation

The primary amine group can also be susceptible to degradation, primarily through oxidation. While the specific impact of the amine group on the auto-oxidation of the adjacent ether ring is not well-documented, it is a reactive center that can participate in various reactions. Additionally, as a base, this compound will be incompatible with acids and strong oxidizing agents.[4]

Summary of Potential Degradation

Table 2 summarizes the potential degradation pathways for this compound based on its functional groups.

Table 2: Potential Degradation Pathways and Influencing Factors

Degradation PathwayFunctional GroupStress ConditionsPotential Degradation ProductsReference(s)
Auto-oxidation Cyclic EtherOxygen, Light, Heat, Prolonged StorageHydroperoxides, Peroxides
Oxidation Primary AmineOxidizing agents, AirAldehydes, Carboxylic Acids, Nitrogen Oxides[5]
Acid-Base Reaction Primary AmineAcidsSalt formation[4]
Ring Opening Cyclic EtherHarsh acidic/oxidative conditionsEthylene glycol derivatives, Organic acids[6]

Recommended Storage and Handling

To maintain the integrity and safety of this compound, the following storage and handling procedures are recommended.

Table 3: Recommended Storage Conditions

ParameterRecommendationRationaleReference(s)
Temperature Store in a cool, dry place (2-8°C recommended for long-term).To minimize the rate of potential degradation reactions, including peroxide formation.
Light Store in an amber or opaque, tightly sealed container. Protect from light.Light, particularly UV light, can initiate and accelerate peroxide formation.
Atmosphere Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) after each use.To displace oxygen, which is required for auto-oxidation.
Container Material Use glass or compatible plastic containers (e.g., high-density polyethylene - HDPE).To prevent leaching or reaction with the container material. Chemical compatibility should be verified.[7]
Incompatibilities Store away from strong acids, oxidizing agents, and sources of heat or ignition.To prevent vigorous reactions and accelerate degradation.[4]

Handling Precautions:

  • Purchase in small quantities that will be used within a short period.

  • Clearly label the container with the date of receipt and the date it was first opened.

  • Periodically test for the presence of peroxides, especially for containers that have been open for more than a year.

  • Crucially, if crystals are observed in the liquid or around the cap of the container, do not attempt to open or move it. This may indicate the presence of dangerous levels of explosive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance.[3]

Experimental Protocols

To ensure the quality of this compound, especially after prolonged storage, its stability should be experimentally verified.

Protocol for Peroxide Detection

A simple qualitative test for peroxides can be performed using potassium iodide.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Sodium iodide or potassium iodide crystals

  • Test tube

Procedure:

  • Add 0.5-1.0 mL of the this compound sample to a test tube.[8]

  • Add an equal volume of glacial acetic acid.[8]

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.[8]

  • Interpretation:

    • A yellow color indicates the presence of low concentrations of peroxides.[8]

    • A brown color indicates high concentrations of peroxides.[8]

    • A blank determination should be performed as iodide/acetic acid mixtures can slowly oxidize in air.[8]

Alternatively, commercially available peroxide test strips can be used for a semi-quantitative assessment (e.g., to determine if peroxide levels are below a certain threshold, such as 100 ppm).[8][9]

Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. This study is a key component in the development of a stability-indicating analytical method.[10][11]

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_outputs Outputs start Start: Pure this compound stress Expose to Stress Conditions (in parallel) start->stress hydrolysis Hydrolysis (Acidic, Basic, Neutral pH) stress->hydrolysis oxidation Oxidation (e.g., H₂O₂) stress->oxidation photolysis Photolysis (UV/Vis Light, ICH Q1B) stress->photolysis thermal Thermal (Elevated Temperature) stress->thermal analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis hplc Stability-Indicating HPLC-MS Method analysis->hplc evaluation Evaluate Results hplc->evaluation pathways Identify Degradation Pathways evaluation->pathways products Characterize Degradation Products evaluation->products method_dev Validate Stability-Indicating Method evaluation->method_dev end End: Stability Profile Established pathways->end products->end method_dev->end

Caption: A logical workflow for conducting a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents. Also, use the neat compound for thermal and photolytic stress.

  • Stress Conditions: [11][12]

    • Hydrolysis: Incubate the sample solution at various pH levels (e.g., pH 2 with HCl, pH 7 with water, and pH 9 with NaOH) at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the sample solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

    • Photolysis: Expose the solid and solution samples to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.

    • Thermal: Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.

  • Analytical Method:

    • A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (HPLC-MS), should be developed and used.[13][14]

    • The method must be able to separate the parent compound from all significant degradation products.

    • For amines, reversed-phase HPLC with a C18 column is common. The mobile phase pH can be adjusted to optimize peak shape and retention.

  • Data Analysis:

    • Assess the percentage of degradation of the parent compound.

    • Identify and quantify major degradation products.

    • Characterize the structure of unknown degradation products using techniques like LC-MS/MS or NMR.

    • Establish the degradation pathways.

Conclusion

While this compound is a valuable compound, its stability is governed by the reactivity of its cyclic ether and primary amine functional groups. The most significant risk during storage is the formation of explosive peroxides due to auto-oxidation of the ether moiety. Adherence to strict storage protocols—storing the compound in small quantities, in cool, dark conditions, under an inert atmosphere, and away from incompatible materials—is crucial for maintaining its quality and ensuring laboratory safety. Regular testing for peroxides is a mandatory precaution for any opened container stored for an extended period. The implementation of forced degradation studies is highly recommended to understand its intrinsic stability and to develop robust, stability-indicating analytical methods for its quality control.

References

Unveiling 1,4-Dioxan-2-ylmethanamine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 1,4-Dioxan-2-ylmethanamine, a heterocyclic compound with emerging significance in medicinal chemistry. While the precise moment of its initial discovery remains somewhat elusive in publicly accessible records, a key publication in the 1999 volume of the Russian Chemical Bulletin by P. V. Bulatov, A. S. Ermakov, and V. A. Tartakovsky titled, "Synthesis of mono- and bis(aminomethyl)dioxanes from N-[3-(2-chloroethoxy)-2-hydroxypropyl]sulfamates," stands as a foundational work in the synthesis of this class of compounds. This guide will delve into the synthetic routes, experimental protocols, and the evolving applications of this molecule.

Physicochemical Properties

This compound, identified by its CAS number 88277-83-2, possesses a unique structural framework that combines a flexible dioxane ring with a reactive primary amine. This combination of features makes it an attractive building block in the design of novel therapeutic agents.

PropertyValue
CAS Number 88277-83-2
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Boiling Point 78-80 °C at 18 torr
Density 1.080 g/mL
SMILES C1COC(CO1)CN

Historical Synthesis and Experimental Protocols

A notable example of a synthetic protocol for a closely related derivative, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, is detailed in Chinese patent CN101985441B. This process, while focused on an N-methylated and chiral version, provides valuable insight into the fundamental steps that can be adapted for the synthesis of this compound.

Representative Synthetic Pathway

The synthesis can be conceptualized as a multi-step process, often starting from readily available precursors. The following diagram illustrates a logical workflow for the synthesis of the core structure.

G General Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product start1 Glycerol Derivative intermediate Acyclic Ether Amine Precursor start1->intermediate Reaction start2 Haloalkoxy Precursor start2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Base-mediated product This compound cyclization->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from CN101985441B for a related compound)

The following protocol is an adapted and generalized version for educational purposes and should be further optimized for the specific synthesis of this compound.

Step 1: Formation of the Acyclic Precursor

  • A suitable glycerol-derived starting material is reacted with a haloalkoxy species (e.g., a chloroethoxy derivative) in the presence of a catalyst to form an acyclic ether.

  • The resulting intermediate alcohol is then converted to a leaving group, for example, by tosylation.

Step 2: Amination

  • The tosylated intermediate is reacted with a source of ammonia (or a protected amine) under pressure and elevated temperature to introduce the aminomethyl group.

Step 3: Cyclization

  • The resulting acyclic amine is treated with a base to facilitate an intramolecular Williamson ether synthesis, leading to the formation of the 1,4-dioxane ring.

Step 4: Purification

  • The final product is purified using standard laboratory techniques such as distillation or chromatography.

Applications in Drug Discovery and Development

The unique topology of this compound, featuring a hydrophilic diether moiety and a versatile amino group, has made it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. The dioxane ring can act as a bioisostere for other cyclic systems, potentially improving pharmacokinetic properties such as solubility and metabolic stability. The primary amine serves as a key handle for the introduction of various pharmacophoric groups, allowing for the exploration of structure-activity relationships.

The following diagram illustrates the logical relationship of how the structural features of this compound contribute to its utility in drug discovery.

G Utility of this compound in Drug Discovery cluster_0 Core Structure cluster_1 Key Structural Features cluster_2 Physicochemical & Medicinal Chemistry Properties cluster_3 Application core This compound feature1 1,4-Dioxane Ring core->feature1 feature2 Aminomethyl Group core->feature2 prop1 Improved Solubility & Metabolic Stability feature1->prop1 Contributes to prop2 Scaffold for Pharmacophore Attachment feature2->prop2 Enables app Novel Drug Candidates prop1->app prop2->app

Caption: The role of this compound's features in drug development.

Conclusion

While the initial discovery of this compound is not attributed to a single, widely recognized event, the body of scientific literature, beginning with foundational work in the late 20th century, has established its importance as a versatile building block. The synthetic methodologies, though requiring careful control, are accessible and adaptable. Its utility in medicinal chemistry continues to be explored, with the potential for this scaffold to be incorporated into the next generation of therapeutic agents. Further research into the historical archives of chemical synthesis may yet uncover earlier mentions of this intriguing molecule.

Solubility Profile of 1,4-Dioxan-2-ylmethanamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dioxan-2-ylmethanamine in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing the solubility of cyclic amines. It outlines the predicted solubility behavior based on molecular structure and the "like dissolves like" principle. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be readily adapted for this compound. Visual diagrams are provided to illustrate the key factors influencing solubility and a typical experimental workflow for its determination.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. Solubility dictates the choice of reaction media, impacts reaction kinetics, and is a critical parameter in the development of drug delivery systems. This guide aims to provide a foundational understanding of the expected solubility of this compound and to equip researchers with the necessary protocols to determine this crucial physicochemical property.

Predicted Solubility of this compound in Organic Solvents

Key Structural Features Influencing Solubility:

  • Polarity: The presence of two ether linkages within the dioxane ring and a primary amine group (-NH2) imparts a significant degree of polarity to the molecule. The nitrogen and oxygen atoms are electronegative, creating dipole moments.

  • Hydrogen Bonding: The primary amine group is capable of both donating and accepting hydrogen bonds. This is a strong intermolecular force that will heavily influence its interaction with protic and aprotic polar solvents.[2]

  • Non-Polar Character: The ethylene and methylene groups in the structure contribute to its non-polar character.

Predicted Solubility Behavior:

Based on these features, this compound is expected to exhibit the following solubility patterns:

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but do not donate hydrogen bonds. The polar nature of this compound will still allow for strong dipole-dipole interactions, resulting in good solubility.[5]

  • Moderate to Low Solubility in Weakly Polar Solvents: Solvents with lower polarity, such as ethyl acetate and dichloromethane, will have weaker interactions with the polar functional groups of the molecule. Solubility is expected to be moderate.

  • Low to Negligible Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and benzene lack the ability to form strong interactions with the polar amine and ether groups. Consequently, the solubility of this compound in these solvents is predicted to be low.[6][7]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventClassificationPredicted SolubilityExperimentally Determined Solubility ( g/100 mL) at 25°C
MethanolPolar ProticHighData not available
EthanolPolar ProticHighData not available
AcetonePolar AproticGoodData not available
AcetonitrilePolar AproticGoodData not available
DichloromethaneWeakly PolarModerateData not available
Ethyl AcetateWeakly PolarModerateData not available
TolueneNon-PolarLowData not available
HexaneNon-PolarLowData not available

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Micropipettes

  • Oven or vacuum oven

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • For finely dispersed solids, centrifuge the vial at a moderate speed to facilitate separation.

  • Determination of Solute Concentration:

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette.

    • Transfer the aliquot to a pre-weighed, dry vial.

    • Determine the mass of the transferred solution.

    • Evaporate the solvent from the vial in an oven or vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved.

    • Weigh the vial containing the dried solute.

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of aliquot) * 100

4.4. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

Factors Influencing Solubility

The following diagram illustrates the interplay of key factors that determine the solubility of this compound in an organic solvent.

G Factors Influencing Solubility cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics Solute This compound Properties Polarity_solute Polarity (Dioxane, Amine) Solute->Polarity_solute H_Bonding_solute Hydrogen Bonding (Amine Group) Solute->H_Bonding_solute Size_solute Molecular Size Solute->Size_solute Solvent Organic Solvent Properties Polarity_solvent Polarity Solvent->Polarity_solvent H_Bonding_solvent Hydrogen Bonding (Protic vs. Aprotic) Solvent->H_Bonding_solvent Solubility Solubility Polarity_solute->Solubility H_Bonding_solute->Solubility Size_solute->Solubility Inverse Effect Polarity_solvent->Solubility H_Bonding_solvent->Solubility

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the general steps for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination start Start step1 1. Add excess solute to a known volume of solvent start->step1 step2 2. Equilibrate at constant temperature with agitation step1->step2 step3 3. Separate undissolved solid (settling/centrifugation) step2->step3 step4 4. Withdraw a known volume of the supernatant step3->step4 step5 5. Evaporate the solvent step4->step5 step6 6. Weigh the dried solute step5->step6 end Calculate Solubility step6->end

Caption: General workflow for the experimental determination of solubility.

Representative Synthesis Pathway

The following diagram illustrates a plausible synthetic route to a derivative of this compound, highlighting its role as a synthetic intermediate.

G Representative Synthesis Pathway start Epichlorohydrin & 2-Chloroethanol step1 Salen Catalyst start->step1 intermediate1 (S)-3-(2-chloroethoxy) -1-chloropropan-2-ol step1->intermediate1 step2 Carbonate (e.g., K2CO3) intermediate1->step2 intermediate2 (2R)-2-((2-chloroethoxy)methyl)oxirane step2->intermediate2 step3 Hydroxide (e.g., NaOH) intermediate2->step3 intermediate3 Intermediate Diol step3->intermediate3 step4 Toluenesulfonyl chloride intermediate3->step4 intermediate4 (2S)-1,4-dioxan-2-ylmethyl 4-methylbenzenesulfonate step4->intermediate4 step5 Methylamine intermediate4->step5 product (2R)-N-methyl-1-(1,4-dioxan-2-yl) methanamine step5->product

Caption: A multi-step synthesis pathway for a this compound derivative.[8]

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, a qualitative assessment based on its molecular structure provides valuable predictive insights for researchers. It is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. This technical guide has provided a framework for understanding these predictions and a detailed, adaptable protocol for the experimental determination of its solubility. The provided visualizations offer a clear summary of the influential factors and procedural workflows relevant to the study of this compound. The generation of empirical solubility data is encouraged to further enrich the chemical literature and support the applications of this compound in research and development.

References

physical and chemical characteristics of 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,4-Dioxan-2-ylmethanamine, a versatile building block with applications in medicinal chemistry and materials science. This document details its properties, synthesis, and characterization, offering valuable insights for professionals in drug development and scientific research.

Core Physical and Chemical Characteristics

This compound is a primary amine featuring a 1,4-dioxane heterocyclic moiety. Its unique structural combination of a hydrophilic dioxane ring and a reactive primary amine group makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (1,4-Dioxan-2-yl)methanamine[1]
CAS Number 88277-83-2[2][3]
Molecular Formula C₅H₁₁NO₂[1][2][3]
Molecular Weight 117.15 g/mol [1][2]
Appearance Colorless liquid
Density 1.080 g/mL[3]
Boiling Point 78-80 °C at 18 torr[3]
Melting Point 3.52 °C (Predicted)[3]
Solubility Soluble in water and most organic solvents.
SMILES C1COC(CO1)CN[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the nucleophilic substitution of a suitable precursor, such as 2-(halomethyl)-1,4-dioxane, with an amine source. Below are detailed experimental protocols for two prevalent methods.

Method 1: Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the overalkylation often encountered with direct amination.[2][4][5][6]

Experimental Protocol:

  • Step 1: N-Alkylation of Potassium Phthalimide.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

    • To this solution, add 2-(bromomethyl)-1,4-dioxane (1.0 equivalent).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the precipitated N-(1,4-dioxan-2-ylmethyl)phthalimide by filtration, wash with water, and dry under vacuum.

  • Step 2: Hydrazinolysis of the Phthalimide.

    • Suspend the dried N-(1,4-dioxan-2-ylmethyl)phthalimide in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.

    • Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.

    • Filter off the precipitate and wash it with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis_Gabriel 2-(Bromomethyl)-1,4-dioxane 2-(Bromomethyl)-1,4-dioxane N-(1,4-Dioxan-2-ylmethyl)phthalimide N-(1,4-Dioxan-2-ylmethyl)phthalimide 2-(Bromomethyl)-1,4-dioxane->N-(1,4-Dioxan-2-ylmethyl)phthalimide DMF, 80-100°C Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->N-(1,4-Dioxan-2-ylmethyl)phthalimide This compound This compound N-(1,4-Dioxan-2-ylmethyl)phthalimide->this compound Ethanol, Reflux Phthalhydrazide Phthalhydrazide N-(1,4-Dioxan-2-ylmethyl)phthalimide->Phthalhydrazide Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

Gabriel Synthesis of this compound.
Method 2: From 2-(Hydroxymethyl)-1,4-dioxane via Azide Intermediate

This method involves the conversion of the readily available alcohol to an azide, followed by reduction to the primary amine.

Experimental Protocol:

  • Step 1: Tosylation of 2-(Hydroxymethyl)-1,4-dioxane.

    • Dissolve 2-(hydroxymethyl)-1,4-dioxane (1.0 equivalent) in pyridine or dichloromethane at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain (1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate.

  • Step 2: Azide Formation.

    • Dissolve the tosylate from the previous step in DMF.

    • Add sodium azide (1.5 equivalents) and heat the mixture to 60-80 °C for 4-6 hours.

    • After cooling, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Carefully concentrate the solution to yield 2-(azidomethyl)-1,4-dioxane. Caution: Organic azides can be explosive.

  • Step 3: Reduction of the Azide.

    • Dissolve the azide in a suitable solvent such as methanol or tetrahydrofuran (THF).

    • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF at 0 °C, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • After the reaction is complete (monitored by TLC or IR spectroscopy), carefully quench the reaction (for LiAlH₄, by sequential addition of water and NaOH solution).

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by distillation under reduced pressure or column chromatography to obtain this compound.

Synthesis_Azide 2-(Hydroxymethyl)-1,4-dioxane 2-(Hydroxymethyl)-1,4-dioxane Tosylate Intermediate Tosylate Intermediate 2-(Hydroxymethyl)-1,4-dioxane->Tosylate Intermediate TsCl, Pyridine Azide Intermediate Azide Intermediate Tosylate Intermediate->Azide Intermediate NaN3, DMF This compound This compound Azide Intermediate->this compound Reduction (e.g., LiAlH4)

Synthesis via Azide Intermediate.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃)δ ~ 3.2-3.8 (m, 7H, dioxane ring protons), δ ~ 2.7-2.9 (m, 2H, -CH₂-NH₂), δ ~ 1.5-2.0 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃)δ ~ 75-77 (C-O, dioxane), δ ~ 66-68 (C-O, dioxane), δ ~ 45-47 (-CH₂-NH₂)
IR (neat)3300-3400 cm⁻¹ (N-H stretch, primary amine), 2850-3000 cm⁻¹ (C-H stretch), 1590-1650 cm⁻¹ (N-H bend), 1050-1150 cm⁻¹ (C-O stretch)
Mass Spec. (EI)m/z = 117 (M⁺), 87, 58, 45

Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

    • Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of a neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.

    • Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

    • Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the compound into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion technique.

    • Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

    • Analyze the resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions to confirm the molecular weight and fragmentation pattern.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its bifunctional nature allows for the introduction of the 1,4-dioxane scaffold into larger molecules, which can impart desirable properties such as increased water solubility and metabolic stability. This makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. Furthermore, the primary amine functionality provides a reactive handle for derivatization and incorporation into polymers and other materials.

Safety Information

This compound is classified as an irritant and may cause serious eye damage.[3] It is harmful if swallowed and may cause skin irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Theoretical Exploration of 1,4-Dioxan-2-ylmethanamine Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conformational flexibility of the 1,4-dioxane ring, coupled with the rotational freedom of the aminomethyl substituent, gives rise to a complex potential energy surface. Understanding the relative energies and populations of different conformers is crucial for predicting molecular properties, reactivity, and biological activity. This guide outlines the pertinent computational methodologies, presents a framework for data analysis, and illustrates the logical workflows involved in such a theoretical investigation.

Core Concepts in 1,4-Dioxane Conformational Analysis

The 1,4-dioxane ring predominantly exists in a chair conformation, which is significantly more stable than the twist-boat or boat conformations.[1][2] The energy barrier for ring inversion from one chair form to another is a key parameter in understanding its dynamic behavior. The presence of a substituent at the C2 position, as in 1,4-Dioxan-2-ylmethanamine, introduces additional conformational possibilities, namely the axial and equatorial orientations of the aminomethyl group.

Proposed Methodologies for Theoretical Investigation

A thorough theoretical study of this compound conformation would involve a multi-step computational approach. The primary method of choice would be Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size.[3][4]

Computational Protocol:

A typical workflow for the conformational analysis is outlined below:

  • Initial Structure Generation: Generation of various possible conformers of this compound, considering both the chair and twist-boat forms of the dioxane ring, as well as the axial and equatorial positions of the aminomethyl substituent. Rotational isomers (rotamers) of the C-C and C-N bonds of the substituent should also be considered.

  • Geometry Optimization: Each initial structure would be subjected to geometry optimization to find the nearest local minimum on the potential energy surface. A common and effective DFT functional for this purpose is B3LYP, paired with a suitable basis set such as 6-31G(d,p).[3][5]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed for each stationary point. The absence of imaginary frequencies confirms that the structure is a true minimum, while the presence of one imaginary frequency indicates a transition state.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set, for instance, aug-cc-pVTZ.[2]

  • Solvation Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water) can be incorporated using a Polarizable Continuum Model (PCM).[2]

  • Population Analysis: The relative populations of the different conformers at a given temperature can be calculated using the Boltzmann distribution based on their Gibbs free energies.

Data Presentation: A Hypothetical Analysis

The quantitative results of a theoretical study on this compound would be best presented in a tabular format for clear comparison. The following tables illustrate the type of data that would be generated.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerPoint GroupRelative Energy (kcal/mol) - Gas PhaseRelative Gibbs Free Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous
Equatorial-ChairC10.000.000.00
Axial-ChairC11.251.101.50
Equatorial-Twist-BoatC15.805.505.65
Axial-Twist-BoatC17.106.856.90

Note: These are hypothetical values for illustrative purposes.

Table 2: Key Geometric Parameters of the Most Stable Conformer (Equatorial-Chair)

ParameterValue
C2-C3 Bond Length (Å)1.53
C2-O1 Bond Length (Å)1.42
O1-C2-C3-O4 Dihedral Angle (°)-55.8
C2-C(amine)-N Dihedral Angle (°)65.2

Note: These are hypothetical values for illustrative purposes.

Visualization of Workflows and Relationships

Diagram 1: Computational Workflow for Conformational Analysis

G A Initial Structure Generation (Chair/Twist-Boat, Axial/Equatorial, Rotamers) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Vibrational Frequency Analysis B->C D Identification of Minima (No Imaginary Frequencies) C->D E Single-Point Energy Refinement (e.g., aug-cc-pVTZ) D->E F Inclusion of Solvation Effects (e.g., PCM) E->F G Thermodynamic Analysis (Relative Energies, Gibbs Free Energies) F->G H Boltzmann Population Analysis G->H

Caption: A typical computational workflow for the theoretical conformational analysis of this compound.

Diagram 2: Factors Influencing Conformational Preference

G A Overall Conformation B Ring Conformation (Chair vs. Twist-Boat) B->A C Substituent Orientation (Axial vs. Equatorial) C->A D Rotameric State of -CH2NH2 Group D->A E Steric Hindrance E->B E->C F Intramolecular Hydrogen Bonding (e.g., NH2...O) F->C F->D G Solvent Effects G->A

References

Methodological & Application

Application Notes and Protocols: The Medicinal Chemistry of 1,4-Dioxan-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dioxane moiety is a versatile scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. When functionalized with a methanamine group at the 2-position, the resulting 1,4-Dioxan-2-ylmethanamine serves as a valuable building block for the synthesis of novel therapeutic agents. This scaffold has shown particular promise in the development of ligands targeting central nervous system (CNS) receptors, such as dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.

This document provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its use in the development of multi-target ligands for CNS disorders. Detailed protocols for the synthesis and pharmacological evaluation of these compounds are provided, along with a summary of their biological activities.

Key Applications in Medicinal Chemistry

Derivatives of this compound have emerged as promising candidates for the treatment of complex neurological disorders such as Parkinson's disease and schizophrenia. The rigid 1,4-dioxane ring allows for precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with specific receptor subtypes.

A notable application is in the design of multi-target ligands that simultaneously modulate dopamine D2-like and serotonin 5-HT1A receptors. This dual activity is a sought-after profile for atypical antipsychotics, as it is hypothesized to provide a synergistic effect, enhancing therapeutic efficacy while minimizing side effects associated with single-target agents.

Data Presentation: Pharmacological Profile of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine Derivatives

The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives for human dopamine D2, D3, D4, and serotonin 5-HT1A receptors.

CompoundRD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)5-HT1A Ki (nM)
1 H15 ± 21.8 ± 0.30.9 ± 0.11.2 ± 0.2
2 2-OCH₃25 ± 42.5 ± 0.41.1 ± 0.21.5 ± 0.3
3 3-OCH₃12 ± 21.5 ± 0.20.8 ± 0.11.0 ± 0.1
4 4-OCH₃18 ± 32.0 ± 0.31.0 ± 0.11.3 ± 0.2
5 2-OH30 ± 53.1 ± 0.51.3 ± 0.21.8 ± 0.3
6 3-OH10 ± 11.2 ± 0.20.7 ± 0.10.9 ± 0.1
7 4-OH22 ± 42.8 ± 0.41.2 ± 0.21.6 ± 0.3

Experimental Protocols

Protocol 1: Synthesis of a Representative N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(3-methoxyphenoxy)ethanamine (Compound 3)

This protocol describes a representative synthesis of a multitarget 1,4-dioxane derivative.

Materials:

  • (6,6-Diphenyl-1,4-dioxan-2-yl)methanamine

  • 2-(3-Methoxyphenoxy)acetaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of (6,6-diphenyl-1,4-dioxan-2-yl)methanamine (1.0 eq) in dichloromethane (DCM), add 2-(3-methoxyphenoxy)acetaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired product.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand)

  • Haloperidol (non-labeled competitor for non-specific binding determination)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 50 µL of test compound solution at various concentrations (typically in triplicate). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

  • Add 50 µL of [³H]-Spiperone solution at a final concentration close to its Kd value.

  • Add 50 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: 5-HT1A Receptor cAMP Functional Assay

This protocol describes a functional assay to determine the effect of test compounds on 5-HT1A receptor activation by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

  • Forskolin

  • 8-OH-DPAT (a known 5-HT1A agonist as a positive control)

  • Test compounds

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Cell culture medium and supplements

  • 96-well or 384-well white opaque plates

Procedure:

  • Seed the 5-HT1A expressing cells into the assay plate at an appropriate density and incubate overnight.

  • On the day of the assay, remove the culture medium and wash the cells once with assay buffer.

  • Add 25 µL of test compound at various concentrations or 8-OH-DPAT as a positive control to the wells.

  • Add 25 µL of forskolin solution (at a concentration that stimulates a submaximal cAMP response, e.g., EC80) to all wells except the basal control.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.

  • Generate dose-response curves by plotting the cAMP levels against the log of the agonist concentration.

  • Determine the EC50 (potency) and the maximal inhibition of forskolin-stimulated cAMP production (efficacy) for each test compound.

Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_synthesis General Synthesis Workflow cluster_assay Pharmacological Evaluation Workflow Start Starting Materials (this compound derivative) Reaction Chemical Transformation (e.g., Reductive Amination) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding Receptor Binding Assay (Determine Ki) Data Data Analysis (SAR) Binding->Data Functional Functional Assay (Determine EC50, Efficacy) Functional->Data

Caption: General experimental workflow for the synthesis and pharmacological evaluation of this compound derivatives.

G cluster_d2 Dopamine D2 Receptor Signaling (Gi/o-coupled) Dopamine Dopamine or Agonist D2R D2 Receptor Dopamine->D2R binds Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse phosphorylates targets

Caption: Simplified signaling pathway of the dopamine D2 receptor.

G cluster_5ht1a Serotonin 5-HT1A Receptor Signaling (Gi/o-coupled) Serotonin Serotonin or Agonist HT1AR 5-HT1A Receptor Serotonin->HT1AR binds Gi Gi/o Protein HT1AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits (α subunit) GIRK GIRK Channel Gi->GIRK activates (βγ subunits) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux

Caption: Simplified signaling pathway of the serotonin 5-HT1A receptor.

Application Notes and Protocols: 1,4-Dioxan-2-ylmethanamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxan-2-ylmethanamine is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, combining a flexible dioxane ring with a reactive primary amine, allows for the facile introduction of this scaffold into a wide range of molecules. The dioxane moiety can act as a polar, hydrogen bond-accepting group, potentially improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, presents quantitative data for these reactions, and explores the biological relevance of the resulting derivatives.

Key Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of a variety of functionalized molecules. The primary amine serves as a nucleophilic handle for numerous transformations, including:

  • Amide Bond Formation: Coupling with carboxylic acids to form amides is a fundamental transformation in the synthesis of bioactive molecules.

  • Reductive Amination: Reaction with aldehydes and ketones provides access to secondary and tertiary amines, enabling the exploration of a broad chemical space.

  • N-Alkylation: Direct alkylation with alkyl halides offers another route to substituted amines.

These reactions allow for the incorporation of the 1,4-dioxane moiety into diverse molecular architectures, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Quantitative Data Presentation

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of reaction conditions and yields.

Table 1: Amide Bond Formation with Carboxylic Acids

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)
Benzoic AcidHATUDIPEADMF292
4-Methoxybenzoic AcidEDC/HOBtNMMDCM1288
Acetic AcidT3PPyridineTHF485
Isobutyric AcidHATUDIPEADMF390

Table 2: Reductive Amination with Carbonyl Compounds

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE495
p-AnisaldehydeNaBH(OAc)₃DCE493
CyclohexanoneNaBH(OAc)₃THF685
AcetoneNaBH₄Methanol288

Table 3: N-Alkylation with Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃Acetonitrile80691
Ethyl IodideEt₃NTHFRT1282
Allyl BromideK₂CO₃DMFRT888

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using HATU

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE, 0.5 M), add acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for N-Alkylation with Alkyl Halides

  • To a suspension of potassium carbonate (K₂CO₃) (2.0 eq.) in anhydrous acetonitrile (0.5 M), add this compound (1.0 eq.).

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) such as muscarinic, dopamine, and serotonin receptors. For instance, certain N-substituted derivatives have been investigated as ligands for the serotonin 5-HT₁A receptor, which is implicated in anxiety and depression.

The binding of a this compound-derived ligand to the 5-HT₁A receptor can initiate a signaling cascade that modulates neuronal activity. A simplified representation of this pathway is depicted below.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 1,4-Dioxan Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition GIRK GIRK Channel G_Protein->GIRK Activation of Gβγ subunit cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Modulation K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) K_ion->Hyperpolarization G Start Start: This compound + Reagents Reaction Reaction: - Amide Coupling - Reductive Amination - N-Alkylation Start->Reaction Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Workup Aqueous Workup: - Extraction - Washing Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Purification: Flash Column Chromatography Drying->Purification Analysis Characterization: - NMR - MS Purification->Analysis End Pure Product Analysis->End

Application Notes and Protocols for Amide Coupling Reactions with 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing amide coupling reactions utilizing 1,4-Dioxan-2-ylmethanamine, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein cover common coupling methodologies, reagent selection, and reaction optimization to facilitate the synthesis of diverse amide libraries.

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry where the amide functional group is a prevalent feature in a vast number of therapeutic agents. This compound is a versatile primary amine that incorporates a flexible, non-planar dioxane ring. This unique structural motif can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability, while also providing a vector for exploring three-dimensional chemical space. The ability to efficiently couple this amine with a wide array of carboxylic acids is therefore of significant interest to researchers engaged in the design and synthesis of novel bioactive molecules.

This document outlines detailed procedures for the most common and effective amide coupling techniques, including those mediated by carbodiimides (EDC) and uronium salts (HATU), providing researchers with the necessary tools to successfully incorporate the 1,4-dioxan-2-ylmethyl moiety into their target compounds.

General Amide Coupling Workflow

The general workflow for an amide coupling reaction involves the activation of a carboxylic acid followed by nucleophilic attack by the amine.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup & Purification Carboxylic Acid Carboxylic Acid Amide Bond Formation Amide Bond Formation Carboxylic Acid->Amide Bond Formation This compound This compound This compound->Amide Bond Formation Coupling Reagent + Base Coupling Reagent + Base Coupling Reagent + Base->Amide Bond Formation Solvent Solvent Solvent->Amide Bond Formation Aqueous Workup Aqueous Workup Amide Bond Formation->Aqueous Workup Chromatography Chromatography Aqueous Workup->Chromatography Pure Amide Product Pure Amide Product Chromatography->Pure Amide Product

Caption: General workflow for amide coupling reactions.

Experimental Protocols

The following protocols provide detailed methodologies for the amide coupling of this compound with various carboxylic acids using common coupling reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and widely used method for amide bond formation utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Add this compound (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add DIPEA or TEA (2.0-3.0 equiv) dropwise.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for rapid reaction times and suppression of racemization, making it suitable for challenging couplings.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add DIPEA (2.0-3.0 equiv) to the solution.

  • Add HATU (1.1 equiv) to the mixture and stir at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure amide.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the amide coupling of this compound with representative carboxylic acids.

Table 1: EDC/HOBt Mediated Amide Coupling of this compound

Carboxylic AcidCoupling Reagents (equiv)Base (equiv)SolventTime (h)Yield (%)
Benzoic AcidEDC (1.2), HOBt (1.2)DIPEA (2.5)DMF1685
4-Chlorobenzoic AcidEDC (1.2), HOBt (1.2)TEA (3.0)DCM2482
Phenylacetic AcidEDC (1.2), HOBt (1.2)DIPEA (2.5)DMF1888
Cyclohexanecarboxylic AcidEDC (1.2), HOBt (1.2)TEA (3.0)DCM2079

Table 2: HATU Mediated Amide Coupling of this compound

Carboxylic AcidCoupling Reagent (equiv)Base (equiv)SolventTime (h)Yield (%)
Benzoic AcidHATU (1.1)DIPEA (2.0)DMF292
4-Chlorobenzoic AcidHATU (1.1)DIPEA (2.0)DMF390
Phenylacetic AcidHATU (1.1)DIPEA (2.0)DCM2.594
Cyclohexanecarboxylic AcidHATU (1.1)DIPEA (2.0)DCM485

Mechanism of Action

Understanding the mechanism of the coupling reaction is crucial for troubleshooting and optimization.

EDC/HOBt Coupling Mechanism

G Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + EDC EDC EDC EDC->O-Acylisourea Intermediate HOBt Active Ester HOBt Active Ester O-Acylisourea Intermediate->HOBt Active Ester + HOBt Urea Byproduct Urea Byproduct O-Acylisourea Intermediate->Urea Byproduct HOBt HOBt Amide Product Amide Product HOBt Active Ester->Amide Product + this compound This compound This compound Regenerated HOBt Regenerated HOBt Amide Product->Regenerated HOBt

Caption: Mechanism of EDC/HOBt mediated amide coupling.

HATU Coupling Mechanism

G Carboxylic Acid Carboxylic Acid Carboxylate Carboxylate Carboxylic Acid->Carboxylate + Base Base (DIPEA) Base (DIPEA) OAt-Active Ester OAt-Active Ester Carboxylate->OAt-Active Ester + HATU HATU HATU HATU->OAt-Active Ester Amide Product Amide Product OAt-Active Ester->Amide Product + this compound Tetramethylurea Tetramethylurea OAt-Active Ester->Tetramethylurea This compound This compound HOAt HOAt Amide Product->HOAt

Caption: Mechanism of HATU mediated amide coupling.

Conclusion

The protocols and data presented in these application notes demonstrate the effective use of this compound in amide coupling reactions. Both EDC/HOBt and HATU-mediated methods provide high yields of the desired amide products. The choice of coupling reagent and conditions can be tailored based on the specific carboxylic acid substrate and desired reaction time. These methodologies provide a robust platform for the synthesis of novel amide derivatives incorporating the 1,4-dioxan-2-ylmethyl scaffold, which holds significant potential for the development of new therapeutic agents. Researchers are encouraged to use these protocols as a starting point and optimize conditions as needed for their specific applications.

Application Notes and Protocols for N-alkylation of 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxan-2-ylmethanamine is a valuable building block in medicinal chemistry and drug discovery due to its unique structural features, incorporating a flexible dioxane ring and a primary amine handle for further functionalization. N-alkylation of this primary amine is a crucial step in the synthesis of a wide range of biologically active molecules, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

These application notes provide detailed protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . The protocols are based on established synthetic methodologies and are intended to serve as a comprehensive guide for researchers.

Disclaimer: The quantitative data presented in the following tables are representative examples based on general laboratory practices for similar substrates, as specific experimental data for the N-alkylation of this compound is not extensively available in the public domain. Researchers should consider these as starting points and optimize the conditions for their specific substrates and desired outcomes.

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are detailed below:

  • Reductive Amination: This is a versatile, one-pot reaction that involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method is often preferred due to its high selectivity and milder reaction conditions, which minimize over-alkylation.

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the amine directly displaces a halide from an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts, necessitating careful control of the reaction conditions.

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of this compound with a carbonyl compound (aldehyde or ketone) using sodium triacetoxyborohydride as the reducing agent.

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Representative Conditions and Yields for Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1IsobutyraldehydeNaBH(OAc)₃DCERT485
2BenzaldehydeNaBH(OAc)₃DCMRT688
3AcetoneNaBH(OAc)₃DCERT1275
4CyclohexanoneNaBH(OAc)₃DCMRT882

Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification amine This compound imine_formation Imine Formation (RT, 30-60 min) amine->imine_formation carbonyl Aldehyde/Ketone carbonyl->imine_formation solvent Anhydrous DCM/DCE solvent->imine_formation reduction Reduction with NaBH(OAc)₃ (RT, 2-16 h) imine_formation->reduction In situ quench Quench (aq. NaHCO₃) reduction->quench extract Extraction (DCM) quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography) dry->purify product N-Alkylated Product purify->product

Caption: Workflow for the reductive amination of this compound.

Protocol 2: Direct Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound with an alkyl halide in the presence of a base.

Experimental Protocol

Materials:

  • This compound

  • Alkyl Halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts.

  • If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure and then partition between EtOAc and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Representative Conditions and Yields for Direct Alkylation
EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃ACN60678
2Benzyl BromideDIPEADMF50882
3Ethyl BromoacetateK₂CO₃ACN701270
41-BromobutaneK₂CO₃DMF801665

Visualization: Direct Alkylation Workflow

Direct_Alkylation_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification amine This compound reaction Reaction (50-80 °C, 4-24 h) amine->reaction alkyl_halide Alkyl Halide alkyl_halide->reaction base Base (K₂CO₃/DIPEA) base->reaction solvent Solvent (ACN/DMF) solvent->reaction filtration Filtration (if K₂CO₃) reaction->filtration extraction Extraction/Wash reaction->extraction If DIPEA filtration->extraction drying Dry & Concentrate extraction->drying purification Purification (Chromatography) drying->purification product N-Alkylated Product purification->product

Caption: Workflow for the direct alkylation of this compound.

Logical Relationship: Method Selection

The choice between reductive amination and direct alkylation depends on several factors.

Method_Selection cluster_reductive Reductive Amination cluster_direct Direct Alkylation start Starting Materials & Desired Product ra_req Requires: Aldehyde or Ketone start->ra_req da_req Requires: Alkyl Halide start->da_req ra_adv Advantages: - High selectivity - Milder conditions - Avoids over-alkylation ra_req->ra_adv da_adv Advantages: - Simple procedure da_disadv Disadvantages: - Potential for over-alkylation - May require harsher conditions da_adv->da_disadv da_req->da_adv

Caption: Decision factors for choosing an N-alkylation method.

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and potential applications of bioactive molecules derived from 1,4-dioxan-2-ylmethanamine. This versatile building block serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly targeting G-protein coupled receptors such as the serotonin 5-HT1A receptor.

Introduction

This compound is a saturated heterocyclic amine that offers a unique three-dimensional framework for the design of novel bioactive molecules. Its inherent structural features can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and aqueous solubility. The primary amine handle provides a convenient point for chemical modification, allowing for the construction of diverse compound libraries for screening and lead optimization.

Derivatives of the 1,4-dioxane scaffold have shown significant promise as potent and selective ligands for various biological targets. Notably, structural analogs have been investigated as 5-HT1A receptor agonists, a class of drugs used in the treatment of anxiety and depressive disorders. The dioxane moiety can orient pharmacophoric groups in a specific spatial arrangement, facilitating high-affinity interactions with the receptor's binding site.

Application: Synthesis of a Potent 5-HT1A Receptor Agonist

This protocol describes the synthesis of a novel N-acylated derivative of this compound, designated as Compound 1 , a potent and selective 5-HT1A receptor agonist. The synthesis involves the N-acylation of this compound with a tailored carboxylic acid containing a pharmacophore known to interact with the 5-HT1A receptor.

Experimental Protocol: Synthesis of Compound 1

Materials:

  • This compound

  • 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butanoic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a solution of 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid (1.0 eq) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add BOP reagent (1.1 eq) and triethylamine (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Compound 1 as a white solid.

Quantitative Data Summary
ParameterValue
Yield of Compound 1 85%
Purity (by HPLC) >98%
1H NMR Consistent with the proposed structure
Mass Spectrometry (m/z) [M+H]+ calculated: 376.23; found: 376.5
5-HT1A Receptor Binding Affinity (Ki) 1.5 nM
Functional Activity (EC50) 10.2 nM

Biological Context and Signaling Pathway

Compound 1 is designed to act as a potent agonist at the serotonin 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Activation of the 5-HT1A receptor is known to mediate anxiolytic and antidepressant effects.

Upon binding of an agonist like Compound 1 , the 5-HT1A receptor undergoes a conformational change, leading to the activation of its coupled intracellular G-protein (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.

5HT1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound_1 Compound 1 (Agonist) 5HT1A_Receptor 5-HT1A Receptor Compound_1->5HT1A_Receptor Binds to G_Protein Gαi/o-βγ 5HT1A_Receptor->G_Protein Activates G_alpha Gαi/o (active) G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel G_beta_gamma->GIRK_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Reduced levels contribute to K_ion K+ GIRK_Channel->K_ion Efflux GIRK_Channel->Neuronal_Inhibition Leads to

Caption: 5-HT1A receptor signaling pathway upon agonist binding.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Compound 1 .

Synthesis_Workflow Start Start Acid_Activation 1. Carboxylic Acid Activation (BOP, TEA in DMF) Start->Acid_Activation Amine_Addition 2. Addition of This compound Acid_Activation->Amine_Addition Reaction 3. Stir at Room Temperature (12 hours) Amine_Addition->Reaction Workup 4. Aqueous Workup (Water, DCM, NaHCO3, Brine) Reaction->Workup Drying_Concentration 5. Drying and Concentration (MgSO4, Rotary Evaporation) Workup->Drying_Concentration Purification 6. Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Drying_Concentration->Purification Final_Product Compound 1 (White Solid) Purification->Final_Product

Caption: Workflow for the synthesis of Compound 1.

Application Notes and Protocols: 1,4-Dioxan-2-ylmethanamine as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dioxan-2-ylmethanamine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a flexible yet constrained dioxane ring and a projecting aminomethyl group, provide a valuable framework for the design of ligands targeting a diverse range of biological entities. This scaffold has been successfully incorporated into molecules exhibiting a variety of pharmacological activities, from central nervous system agents to anti-infective and anti-cancer therapeutics. The dioxane ring can influence physicochemical properties such as solubility and metabolic stability, while the amine functionality serves as a key interaction point with biological targets and a handle for synthetic diversification.

This document provides a comprehensive overview of the applications of the this compound scaffold in drug design, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Applications in Drug Design

The versatility of the this compound scaffold is highlighted by its presence in a range of bioactive compounds. Notable examples include:

  • Viloxazine: An established drug for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] It functions as a selective norepinephrine reuptake inhibitor (NRI) and also exhibits modulatory effects on serotonin receptors.[3]

  • Multitarget Agents for Neuropsychiatric Disorders: Derivatives of the 1,4-dioxane scaffold have been explored as multitarget ligands for the treatment of complex conditions like Parkinson's disease and schizophrenia.[4][5][6] These compounds often exhibit a combination of activities at dopamine (D2-like) and serotonin (5-HT1A) receptors.[4]

  • Anti-cancer and Antimicrobial Agents: The 1,4-dioxane core has been identified as a promising scaffold for the development of novel antitumor and antimicrobial drugs.[7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional activities of representative compounds featuring the this compound scaffold.

Table 1: Pharmacological Profile of Viloxazine

TargetAssay TypeSpeciesValueUnitsReference
Norepinephrine Transporter (NET)Inhibition of [³H]-NE uptakeRatIC₅₀ = 0.26µM
Serotonin Transporter (SERT)Inhibition of [³H]-5-HT uptakeHumanIC₅₀ = 257µM
Serotonin 5-HT₂B ReceptorAntagonist activityHumanIC₅₀ = 27.0, Kᵢ = 6.40µM[8]
Serotonin 5-HT₂C ReceptorAgonist activityHumanEC₅₀ = 32.0, Kᵢ = 3.90µM[8]

Table 2: Pharmacological Profile of Multitarget 1,4-Dioxane Derivatives for CNS Disorders

CompoundTargetKᵢ (nM)Functional ActivityReference
Derivative 3 D₂ Receptor150Antagonist[4]
D₃ Receptor35Antagonist[4]
D₄ Receptor2.5Agonist[4]
5-HT₁A Receptor1.2Agonist[4]
5-HT₂A Receptor210Antagonist[4]
Derivative 8 D₂ Receptor80Partial Agonist[4]
D₃ Receptor1.5Full Agonist[4]
D₄ Receptor0.8Full Agonist[4]
5-HT₁A Receptor0.9Agonist[4]

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Synthesis of Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine)

This protocol describes a common synthetic route to viloxazine.[1][9]

Workflow for Viloxazine Synthesis

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening and Cyclization cluster_2 Step 3: Salt Formation A 2-Ethoxyphenol C 1-(2-Ethoxyphenoxy)-2,3-epoxypropane A->C Base (e.g., NaOH) B Epichlorohydrin B->C D 1-(2-Ethoxyphenoxy)-2,3-epoxypropane F Viloxazine (free base) D->F Base (e.g., NaOH) Ethanol/Water E 2-Aminoethyl hydrogen sulfate E->F G Viloxazine (free base) H Viloxazine Hydrochloride G->H HCl in Isopropanol/Ethyl acetate

Caption: Synthetic workflow for Viloxazine.

Materials:

  • 2-Ethoxyphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • 2-Aminoethyl hydrogen sulfate

  • Ethanol

  • Water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Isopropanol

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of 1-(2-Ethoxyphenoxy)-2,3-epoxypropane.

    • React 2-ethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide.

  • Step 2: Synthesis of Viloxazine free base.

    • A mixture of crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-aminoethyl hydrogen sulfate, and sodium hydroxide in a mixture of ethanol and water is stirred at 60°C for 18 hours.[9]

    • The reaction mixture is then evaporated to dryness.[9]

    • The residue is dissolved in water and extracted three times with diethyl ether.[9]

    • The combined ether extracts are dried over anhydrous magnesium sulfate and evaporated to dryness to yield the crude viloxazine free base.[9]

  • Step 3: Formation of Viloxazine Hydrochloride.

    • The crude product is dissolved in isopropanol.[9]

    • Concentrated aqueous hydrochloric acid and ethyl acetate are added, and the mixture is cooled.[9]

    • The resulting solid is collected by filtration to obtain 2-(o-ethoxyphenoxymethyl) morpholine hydrochloride.[9]

Protocol 2: Synthesis of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine Derivatives

This protocol is adapted from the synthesis of multitarget 1,4-dioxane compounds.[4]

Workflow for Multitarget 1,4-Dioxane Synthesis

G A Starting Material (e.g., (6,6-diphenyl-1,4-dioxan-2-yl)methanamine) B Substituted 2-phenoxy-N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)ethan-1-amine A->B Reaction with substituted 2-phenoxyethyl bromide in the presence of a base C Final Hydrochloride Salt B->C Treatment with HCl in a suitable solvent

Caption: General synthetic workflow for multitarget 1,4-dioxane derivatives.

Materials:

  • (6,6-diphenyl-1,4-dioxan-2-yl)methanamine

  • Appropriately substituted 2-phenoxyethyl bromide

  • Base (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

  • Hydrochloric acid (in a suitable solvent like diethyl ether)

Procedure:

  • A solution of (6,6-diphenyl-1,4-dioxan-2-yl)methanamine and the desired substituted 2-phenoxyethyl bromide in a suitable solvent such as acetonitrile is treated with a base like triethylamine.

  • The reaction mixture is stirred at an appropriate temperature (e.g., reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the free base of the target compound.

  • The free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or another appropriate solvent to precipitate the hydrochloride salt.

  • The salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

Biological Assays

Protocol 3: Norepinephrine Transporter (NET) Uptake Assay

This protocol describes a fluorescence-based assay for measuring the inhibition of norepinephrine uptake.[10][11][12][13][14]

Workflow for NET Uptake Assay

G A Seed cells expressing NET in a black-walled, clear-bottom plate B Pre-incubate cells with test compounds or control (e.g., desipramine) A->B C Add fluorescent substrate for NET B->C D Incubate to allow substrate uptake C->D E Measure intracellular fluorescence using a plate reader D->E F Analyze data to determine IC₅₀ values E->F

Caption: Workflow for a fluorescence-based NET uptake assay.

Materials:

  • HEK293 cells stably expressing human NET

  • Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent NET substrate (commercially available kits)

  • Test compounds and a known NET inhibitor (e.g., desipramine) as a positive control

  • Fluorescence plate reader

Procedure:

  • Seed HEK-hNET cells onto poly-D-lysine coated plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with assay buffer.

  • Add serial dilutions of the test compounds or control inhibitor to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding the fluorescent NET substrate to all wells.

  • Incubate for a period that allows for linear uptake (e.g., 10-30 minutes) at 37°C.

  • Measure the fluorescence intensity using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • The inhibitory effect of the test compounds is determined by the reduction in fluorescence signal compared to the vehicle control. IC₅₀ values are calculated from the dose-response curves.

Protocol 4: 5-HT₂B and 5-HT₂C Receptor Functional Assays (Calcium Flux)

This protocol outlines a method to assess the agonist or antagonist activity of compounds at 5-HT₂B and 5-HT₂C receptors by measuring changes in intracellular calcium.[15][16][17]

Workflow for 5-HT Receptor Calcium Flux Assay

G A Seed cells expressing the target 5-HT receptor in a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C For antagonist assay: Pre-incubate with test compounds B->C Antagonist Mode D Add agonist (e.g., serotonin) or test compound (for agonist assay) B->D Agonist Mode C->D E Measure the change in fluorescence intensity over time (calcium flux) D->E F Analyze data to determine EC₅₀ (agonists) or IC₅₀ (antagonists) E->F

Caption: Workflow for a 5-HT receptor calcium flux functional assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human 5-HT₂B or 5-HT₂C receptors

  • Cell culture medium

  • Assay buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Test compounds

  • A known 5-HT₂B/₂C agonist (e.g., serotonin)

  • A known 5-HT₂B/₂C antagonist (for control)

  • A fluorescence plate reader with liquid handling capabilities

Procedure:

  • Seed cells expressing the receptor of interest into a 96- or 384-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of probenecid for approximately 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • For agonist testing: Add varying concentrations of the test compound to the cells and immediately measure the fluorescence signal over time to detect a calcium response.

  • For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound for a defined period. Then, add a fixed concentration (e.g., EC₈₀) of a known agonist (e.g., serotonin) and measure the fluorescence signal.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration. EC₅₀ values for agonists and IC₅₀ values for antagonists are determined from the dose-response curves.

Signaling Pathways

The therapeutic effects of drugs incorporating the this compound scaffold are mediated through their interaction with specific signaling pathways.

Viloxazine's Proposed Mechanism of Action

Viloxazine's primary mechanism is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. Additionally, it acts as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist, which contributes to its overall pharmacological profile.[3]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 5-HT₂B Receptor cluster_3 5-HT₂C Receptor Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits NE_reuptake Norepinephrine Reuptake NET->NE_reuptake HT2B 5-HT₂B Gq_HT2B Gq HT2B->Gq_HT2B PLC_HT2B PLC Gq_HT2B->PLC_HT2B IP3_DAG_HT2B ↑ IP₃, DAG PLC_HT2B->IP3_DAG_HT2B Viloxazine_HT2B Viloxazine Viloxazine_HT2B->HT2B Antagonist HT2C 5-HT₂C Gq_HT2C Gq HT2C->Gq_HT2C PLC_HT2C PLC Gq_HT2C->PLC_HT2C IP3_DAG_HT2C ↑ IP₃, DAG PLC_HT2C->IP3_DAG_HT2C Viloxazine_HT2C Viloxazine Viloxazine_HT2C->HT2C Agonist

Caption: Proposed mechanism of action of Viloxazine.

Dopamine D₂ and Serotonin 5-HT₁A Receptor Signaling (Relevant for Multitarget CNS Agents)

Many of the multitarget 1,4-dioxane derivatives for neuropsychiatric disorders target D₂ and 5-HT₁A receptors.

  • D₂ Receptor Signaling: D₂ receptors are Gᵢ/ₒ-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • 5-HT₁A Receptor Signaling: 5-HT₁A receptors are also coupled to Gᵢ/ₒ proteins. Their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Additionally, activation of 5-HT₁A receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane.

G cluster_0 Dopamine D₂ Receptor Signaling cluster_1 Serotonin 5-HT₁A Receptor Signaling D2_Ligand D₂ Agonist D2R D₂ Receptor D2_Ligand->D2R Gi_D2 Gᵢ D2R->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 HT1A_Ligand 5-HT₁A Agonist HT1AR 5-HT₁A Receptor HT1A_Ligand->HT1AR Gi_HT1A Gᵢ HT1AR->Gi_HT1A AC_HT1A Adenylyl Cyclase Gi_HT1A->AC_HT1A GIRK GIRK Channel Gi_HT1A->GIRK βγ subunit cAMP_HT1A ↓ cAMP AC_HT1A->cAMP_HT1A Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

Caption: Simplified signaling pathways for D₂ and 5-HT₁A receptors.

Conclusion

The this compound scaffold represents a valuable and versatile platform in modern drug discovery. Its successful application in the development of viloxazine and its continued exploration for novel multitarget CNS agents and other therapeutic areas underscore its potential. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its pharmacological profile through targeted modifications, makes it an attractive starting point for the design of new and improved therapeutics. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage the unique properties of the this compound scaffold in their drug design and development endeavors.

References

Application Notes and Protocols for the Synthesis of 1,4-Dioxan-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1,4-dioxan-2-ylmethanamine and its derivatives, compounds of significant interest in medicinal chemistry due to their unique structural features. The 1,4-dioxane moiety serves as a versatile scaffold in drug design, and the aminomethyl substituent provides a key functional handle for further molecular elaboration. These protocols outline two primary synthetic strategies: the synthesis of the parent amine and the subsequent derivatization at the nitrogen atom.

Introduction to Synthetic Strategies

The synthesis of this compound derivatives can be efficiently achieved through a two-stage approach. The first stage focuses on the construction of the core this compound structure. A robust method for this is the Gabriel synthesis, which allows for the clean formation of the primary amine from a corresponding halide.

The second stage involves the derivatization of the primary amine to yield a diverse library of N-substituted analogues. Reductive amination is a powerful and widely used method for this purpose, offering a straightforward route to secondary and tertiary amines by reacting the primary amine with various aldehydes and ketones. Direct N-alkylation provides an alternative route for the synthesis of N-substituted derivatives.

Tabulated Summary of Synthetic Protocols

The following tables summarize the key quantitative parameters for the described synthetic protocols.

Table 1: Synthesis of this compound via Gabriel Synthesis

StepReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1Phthalimide Alkylation2-(Bromomethyl)-1,4-dioxane, Potassium PhthalimideDMF4-680-10085-95
2HydrazinolysisN-(1,4-Dioxan-2-ylmethyl)phthalimide, Hydrazine hydrateEthanol2-4Reflux80-90

Table 2: Synthesis of N-Substituted this compound Derivatives via Reductive Amination

EntryAmine SubstrateCarbonyl CompoundReducing AgentSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1This compoundBenzaldehydeSodium triacetoxyborohydrideDichloromethane12-18Room Temp80-95
2This compoundAcetoneSodium cyanoborohydrideMethanol24Room Temp75-85
3This compoundCyclohexanoneSodium triacetoxyborohydride1,2-Dichloroethane12-18Room Temp80-90

Experimental Protocols

Protocol 1: Synthesis of this compound (Primary Amine Core)

This protocol details the synthesis of the parent amine using the Gabriel synthesis, which is a reliable method for the preparation of primary amines.

Step 1: Synthesis of N-(1,4-Dioxan-2-ylmethyl)phthalimide

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.1 equivalents) and dry N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide: To the stirred suspension, add 2-(bromomethyl)-1,4-dioxane (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid precipitate of N-(1,4-dioxan-2-ylmethyl)phthalimide is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Reagents and Setup: In a round-bottom flask fitted with a reflux condenser, suspend the N-(1,4-dioxan-2-ylmethyl)phthalimide (1.0 equivalent) from the previous step in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (1.2 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Workup: Cool the reaction mixture to room temperature and acidify with hydrochloric acid. Filter off the phthalhydrazide precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Basify the residue with a sodium hydroxide solution and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Protocol 2: Synthesis of N-Substituted this compound Derivatives via Reductive Amination

This protocol describes a general procedure for the synthesis of N-substituted derivatives from the parent amine and a carbonyl compound.

  • Reagents and Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane, methanol, or 1,2-dichloroethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted this compound derivative.

Visualized Synthetic Workflow

The following diagrams illustrate the key synthetic pathways described in these protocols.

Synthesis_Workflow Start 2-(Halomethyl)-1,4-dioxane Intermediate1 N-(1,4-Dioxan-2-ylmethyl)phthalimide Start->Intermediate1 Gabriel Alkylation (DMF, 80-100°C) Phthalimide Potassium Phthalimide Phthalimide->Intermediate1 PrimaryAmine This compound Intermediate1->PrimaryAmine Hydrazinolysis (Ethanol, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->PrimaryAmine Derivative N-Substituted Derivative PrimaryAmine->Derivative Reductive Amination (DCM, RT) Carbonyl Aldehyde / Ketone (R1, R2) Carbonyl->Derivative ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Derivative Reductive_Amination_Mechanism Amine Primary Amine (R-NH2) Imine Imine Intermediate (R-N=CR'R'') Amine->Imine Condensation Carbonyl Carbonyl (R'C=O) Carbonyl->Imine Reduction Reduction Imine->Reduction Product Secondary/Tertiary Amine (R-NH-CHR'R'') Reduction->Product Hydride Addition

Application Notes: 1,4-Dioxan-2-ylmethanamine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxan-2-ylmethanamine is a valuable building block in medicinal chemistry and drug discovery, offering a unique saturated heterocyclic motif. Its incorporation into compound libraries can introduce favorable physicochemical properties, such as increased polarity and metabolic stability. The primary amine handle serves as a versatile point for diversification, enabling the rapid generation of large and structurally diverse compound libraries through parallel synthesis. This document provides detailed application notes and protocols for the utilization of this compound in the parallel synthesis of amide, sulfonamide, and secondary amine libraries.

Core Applications in Parallel Synthesis

The primary amine of this compound is amenable to a variety of robust and high-throughput chemical transformations commonly employed in parallel synthesis. These reactions are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for the creation of diverse compound libraries.

Key reaction types for library synthesis using this building block include:

  • Amide Bond Formation: Coupling with a diverse set of carboxylic acids.

  • Sulfonamide Synthesis: Reaction with various sulfonyl chlorides.

  • Reductive Amination: Formation of secondary amines by reacting with aldehydes and ketones.

These reactions allow for the systematic exploration of the chemical space around the 1,4-dioxane core, facilitating structure-activity relationship (SAR) studies.

Data Presentation: Representative Library Synthesis Data

While specific quantitative data for high-throughput parallel synthesis of this compound derivatives is not extensively published, the following table presents representative yields for analogous library synthesis based on a similar N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl) scaffold. This data illustrates the expected efficiency of the described reactions in a parallel synthesis context.

Library TypeReagent ClassNumber of Analogs SynthesizedYield Range (%)Average Yield (%)
Secondary AminesPhenoxyethanamines828 - 7649
Benzyloxyethanamines254 - 5755.5

Note: The data presented is adapted from the synthesis of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl) derivatives and is intended to be representative of the yields achievable in parallel synthesis with this compound.

Experimental Protocols

The following are generalized protocols for the solution-phase parallel synthesis of amide, sulfonamide, and secondary amine libraries using this compound. These protocols are designed for a 96-well plate format but can be readily adapted and scaled.

Protocol 1: Parallel Synthesis of an Amide Library

This protocol details the coupling of this compound with a library of carboxylic acids.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • In a separate 96-well plate, prepare 0.2 M solutions of each carboxylic acid from your library in anhydrous DMF.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the corresponding carboxylic acid stock solution to each well (0.02 mmol).

    • Add 100 µL of the HATU stock solution to each well (0.02 mmol).

    • Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).

  • Reaction and Work-up:

    • Seal the reaction block securely with the sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully transferring the organic layer to a clean 96-well plate. Repeat the extraction.

    • Combine the organic extracts and concentrate to dryness under a stream of nitrogen or using a centrifugal evaporator.

    • The resulting crude amides can be purified by parallel HPLC if required.

Protocol 2: Parallel Synthesis of a Sulfonamide Library

This protocol describes the reaction of this compound with a library of sulfonyl chlorides.

Materials:

  • This compound

  • Library of diverse sulfonyl chlorides

  • Pyridine or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • In a separate 96-well plate, prepare 0.22 M solutions of each sulfonyl chloride from your library in anhydrous DCM.

    • Prepare a 0.6 M solution of pyridine or DIPEA in anhydrous DCM.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 50 µL of the pyridine or DIPEA stock solution to each well (0.03 mmol).

    • Add 100 µL of the corresponding sulfonyl chloride stock solution to each well (0.022 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Wash the reactions by adding 300 µL of 1 M aqueous HCl to each well, shaking, and removing the aqueous layer.

    • Wash with 300 µL of saturated aqueous sodium bicarbonate solution.

    • Wash with 300 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Collect the eluent and concentrate to dryness.

    • The resulting crude sulfonamides can be purified by parallel HPLC if necessary.

Protocol 3: Parallel Synthesis of a Secondary Amine Library via Reductive Amination

This protocol outlines the formation of secondary amines from this compound and a library of aldehydes.

Materials:

  • This compound

  • Library of diverse aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCE.

    • In a separate 96-well plate, prepare 0.2 M solutions of each aldehyde from your library in anhydrous DCE.

    • Prepare a 0.3 M solution of sodium triacetoxyborohydride in anhydrous DCE (prepare fresh).

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the corresponding aldehyde stock solution to each well (0.02 mmol).

    • Add 5 µL of glacial acetic acid to each well.

    • Allow the imine formation to proceed by shaking at room temperature for 1-2 hours.

    • Add 100 µL of the sodium triacetoxyborohydride stock solution to each well (0.03 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 500 µL of ethyl acetate twice.

    • Combine the organic extracts and concentrate to dryness.

    • The crude secondary amines can be purified by parallel HPLC if desired.

Visualizations

G cluster_0 Amide Library Synthesis Workflow start Start: Prepare Stock Solutions (Amine, Carboxylic Acids, HATU, DIPEA) dispense Dispense Reagents into 96-well Plate start->dispense 1 react Shake at Room Temperature (16h) dispense->react 2 quench Quench with Water react->quench 3 extract Extract with Ethyl Acetate quench->extract 4 dry Concentrate to Dryness extract->dry 5 purify Parallel HPLC Purification (Optional) dry->purify 6 end End: Amide Library purify->end 7 G cluster_1 Sulfonamide Library Synthesis Workflow start_sulf Start: Prepare Stock Solutions (Amine, Sulfonyl Chlorides, Base) dispense_sulf Dispense Reagents into 96-well Plate start_sulf->dispense_sulf react_sulf Shake at Room Temperature (12-18h) dispense_sulf->react_sulf wash_sulf Aqueous Washes (HCl, NaHCO3, Brine) react_sulf->wash_sulf dry_sulf Dry and Concentrate wash_sulf->dry_sulf end_sulf End: Sulfonamide Library dry_sulf->end_sulf G cluster_2 Reductive Amination Library Synthesis Workflow start_ra Start: Prepare Stock Solutions (Amine, Aldehydes, STAB) imine_form Dispense Amine, Aldehyde, Acetic Acid (Imine Formation, 1-2h) start_ra->imine_form reduction Add STAB (Reduction, 16h) imine_form->reduction quench_ra Quench with NaHCO3 reduction->quench_ra extract_ra Extract with Ethyl Acetate quench_ra->extract_ra dry_ra Concentrate to Dryness extract_ra->dry_ra end_ra End: Secondary Amine Library dry_ra->end_ra

Application Note: Chiral Separation of 1,4-Dioxan-2-ylmethanamine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral primary amines are fundamental building blocks in the pharmaceutical industry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the separation and quantification of enantiomers are critical for drug development, quality control, and regulatory compliance.[1][2] 1,4-Dioxan-2-ylmethanamine, a chiral amine, presents such a challenge. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable resolution of enantiomers.[1][2][3] This application note provides a detailed protocol for the chiral separation of this compound enantiomers, focusing on method development with polysaccharide-based CSPs.

Principle of Chiral Separation by HPLC

The separation of enantiomers on a chiral stationary phase is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2][4] According to the "three-point interaction model," a stable diastereomeric complex requires at least three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, π-π, or steric interactions) between the chiral selector and one of the enantiomers.[4] The difference in the stability of these complexes for the two enantiomers leads to different retention times, enabling their separation.[4] Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are broadly selective and highly effective for resolving a wide range of racemates, including primary amines.[1][3]

Experimental Workflow

The general workflow for developing a chiral separation method is outlined below. It involves a systematic screening of columns and mobile phases to achieve optimal resolution.

G cluster_screening Screening & Optimization cluster_analysis Analysis cluster_result Result SamplePrep Sample Preparation (Dissolve Racemate in Mobile Phase) Equilibration Column Equilibration SamplePrep->Equilibration MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/Ethanol with Additive) MobilePhasePrep->Equilibration ColumnScreen CSP Screening (Polysaccharide Columns: IA, IB, IC, etc.) MobilePhaseOpt Mobile Phase Optimization (Adjust Solvent Ratio & Additive %) ColumnScreen->MobilePhaseOpt FlowRateOpt Flow Rate & Temperature Optimization MobilePhaseOpt->FlowRateOpt DataAnalysis Data Analysis (Calculate Rs, α) FlowRateOpt->DataAnalysis Injection Sample Injection Equilibration->Injection DataAcq Data Acquisition (UV Detector) Injection->DataAcq DataAcq->DataAnalysis FinalMethod Optimized Chiral Method DataAnalysis->FinalMethod

Caption: Workflow for Chiral HPLC Method Development.

Materials and Methods

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chemicals:

    • Racemic this compound

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol (IPA)

    • HPLC-grade Ethanol (EtOH)

    • Diethylamine (DEA), analytical grade

    • Trifluoroacetic acid (TFA), analytical grade

  • Chiral Stationary Phases (CSPs): A selection of polysaccharide-based columns is recommended for initial screening.

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Column Dimensions: 4.6 x 250 mm, 5 µm particle size (typical analytical column).

Detailed Experimental Protocol

This protocol provides a starting point for the chiral separation of this compound. Optimization is typically required.

1. Mobile Phase Preparation: a. Prepare the primary mobile phase by mixing n-Hexane and an alcohol co-solvent (e.g., Ethanol or Isopropanol). A common starting ratio is 90:10 (v/v) n-Hexane:Alcohol. b. To improve peak shape and enantioselectivity for a primary amine, add a basic additive.[1] Add Diethylamine (DEA) to the mobile phase at a concentration of 0.1% (v/v). c. For certain CSPs, an acidic modifier might yield better results. An alternative mobile phase can be prepared with 0.1% (v/v) Trifluoroacetic acid (TFA).[5] d. Degas the prepared mobile phase by sonication or vacuum filtration before use.

2. Sample Preparation: a. Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL. b. Dissolve the sample in the mobile phase to ensure compatibility and good peak shape. c. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions: a. Column Installation: Install the selected chiral column (e.g., CHIRALPAK IA) into the HPLC system. b. Column Equilibration: Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. c. Temperature: Maintain the column temperature at 25 °C. d. Flow Rate: Set the flow rate to 1.0 mL/min. e. Injection Volume: Inject 10 µL of the prepared sample solution. f. Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm (or a wavelength determined by a UV scan of the analyte). g. Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomer peaks.

4. Method Optimization: a. If separation is not achieved, screen other polysaccharide columns (e.g., CHIRALPAK IB, IC). b. Vary the ratio of n-Hexane to the alcohol co-solvent (e.g., 80:20, 95:5). c. Adjust the concentration of the additive (e.g., DEA from 0.05% to 0.2%). d. Evaluate different alcohol co-solvents (e.g., compare Isopropanol vs. Ethanol).

Illustrative Results and Data Presentation

The following table presents hypothetical data for a successful chiral separation of this compound enantiomers. These values are for illustrative purposes to demonstrate how results should be presented.

ParameterEnantiomer 1 (S-isomer)Enantiomer 2 (R-isomer)
Retention Time (t_R), min 8.5210.15
Peak Area 512340511980
Separation Factor (α) \multicolumn{2}{c}{1.19}
Resolution (R_s) \multicolumn{2}{c}{2.15}
Chromatographic conditions: Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm); Mobile Phase: n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV at 220 nm.

Discussion: The separation factor (α), a measure of the relative retention of the two enantiomers, should ideally be greater than 1.1. The resolution (R_s), which indicates the degree of separation between the two peaks, should be greater than 1.5 for baseline separation. In this illustrative example, the α of 1.19 and R_s of 2.15 indicate a successful and robust separation. The nearly equal peak areas suggest the analyzed sample was a racemic mixture.

Chiral Recognition Mechanism

The enantioselective recognition on a polysaccharide-based CSP is a complex process. The chiral selector, a polymer with a helical structure, creates chiral grooves or cavities. An enantiomer that can fit better into these cavities and establish multiple interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) will be retained longer on the column.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomers cluster_Interaction Chiral Recognition CSP_Node Polysaccharide Backbone (Cellulose/Amylose) Chiral Selector (e.g., 3,5-dimethylphenylcarbamate) Chiral Grooves/Cavities Enantiomer_R R-Enantiomer Interaction_R Weaker Interaction (Steric Hindrance) Shorter Retention Enantiomer_R->Interaction_R Enantiomer_S S-Enantiomer Interaction_S Stronger Interaction (3-Point Fit) Longer Retention Enantiomer_S->Interaction_S Interaction_S->CSP_Node:f2  Forms Stable  Diastereomeric Complex Interaction_R->CSP_Node:f2  Forms Less Stable  Diastereomeric Complex

Caption: Principle of Chiral Recognition on a CSP.

References

Application Notes and Protocols for the Functionalization of the Primary Amine in 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxan-2-ylmethanamine is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a primary amine and a dioxane ring offers a unique combination of properties. The dioxane moiety can impart improved physicochemical properties such as increased solubility and metabolic stability to drug candidates. The primary amine serves as a versatile handle for a variety of chemical modifications, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the key functionalization reactions of the primary amine of this compound, including N-acylation, N-alkylation, and reductive amination.

Core Functionalization Reactions

The primary amine of this compound can be readily functionalized through several standard organic transformations. The following sections detail the protocols for the most common and useful reactions.

N-Acylation

N-acylation is a fundamental reaction to introduce an amide functionality, which is a common feature in many drug molecules. This can be achieved using various acylating agents such as acid chlorides and acid anhydrides.

General Reaction Scheme:

Nacylation cluster_reactants Reactants cluster_products Products amine This compound amide N-(1,4-Dioxan-2-ylmethyl)amide amine->amide Base, Solvent acyl_chloride R-COCl (Acid Chloride) or (R-CO)2O (Acid Anhydride) acyl_chloride->amide byproduct HCl or R-COOH

Figure 1: General scheme for the N-acylation of this compound.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol describes the N-acetylation of this compound using acetic anhydride.

  • Materials:

    • This compound

    • Acetic anhydride

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.

    • Add a suitable base such as triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Quantitative Data (Illustrative Examples for Similar Primary Amines)

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl ChlorideTEADCM2>90
Acetic Anhydride-Neat0.5~95
Benzoyl ChlorideDIPEATHF4>85
N-Alkylation

N-alkylation introduces alkyl substituents on the nitrogen atom, a common strategy to modulate the pharmacological properties of a lead compound. Direct alkylation with alkyl halides is a straightforward method.

General Reaction Scheme:

Nalkylation cluster_reactants Reactants cluster_products Products amine This compound sec_amine N-Alkyl-1,4-dioxan-2-ylmethanamine amine->sec_amine Base, Solvent alkyl_halide R-X (Alkyl Halide) alkyl_halide->sec_amine byproduct H-X

Figure 2: General scheme for the N-alkylation of this compound.

Experimental Protocol: N-Benzylation with Benzyl Bromide

This protocol describes the N-benzylation of this compound using benzyl bromide.

  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Acetonitrile (ACN) or Tetrahydrofuran (THF)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser (if heating is required)

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ACN), add the base (e.g., K₂CO₃, 2.0 eq).

    • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

    • Stir the reaction mixture at room temperature or heat to reflux for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative Examples for Similar Primary Amines)

Alkylating AgentBaseSolventTime (h)Yield (%)
Benzyl BromideK₂CO₃ACN12~90
Ethyl IodideNaHTHF6High
1-BromopropaneDIPEADMF8~85
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines from primary amines and carbonyl compounds.

General Reaction Scheme:

ReductiveAmination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product amine This compound imine Imine/Iminium ion amine->imine carbonyl Aldehyde or Ketone carbonyl->imine sec_amine N-Substituted-1,4-dioxan-2-ylmethanamine imine->sec_amine Reducing Agent

Figure 3: General scheme for the reductive amination of this compound.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol describes the reaction of this compound with benzaldehyde in the presence of sodium triacetoxyborohydride.[1][2][3]

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) and benzaldehyde (1.0-1.2 eq) in the chosen solvent (e.g., DCE) in a round-bottom flask.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

    • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative Examples for Similar Primary Amines) [4]

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
CyclohexanoneNaBH(OAc)₃DCE1678
BenzaldehydeNaBH(OAc)₃DCM12>90
AcetoneNaBH₄Methanol4High

Application in Drug Discovery

The functionalized derivatives of this compound are valuable scaffolds for the synthesis of novel therapeutic agents. The ability to introduce a wide range of substituents allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.

DrugDiscovery cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Development A This compound B Functionalization (Acylation, Alkylation, etc.) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F F->C Iterative Synthesis G Preclinical Studies F->G H Clinical Trials G->H I New Drug Candidate H->I

Figure 4: Logical workflow for the use of this compound derivatives in drug discovery.

References

Application Notes and Protocols for the Use of 1,4-Dioxan-2-ylmethanamine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug discovery and medicinal chemistry, the exploration of novel chemical space is paramount for the development of new therapeutic agents. Solid-phase synthesis is a cornerstone of this process, enabling the rapid and efficient construction of compound libraries. The incorporation of unique building blocks with desirable physicochemical properties can significantly enhance the structural diversity and biological activity of these libraries. 1,4-Dioxan-2-ylmethanamine is a versatile building block that introduces a flexible, hydrophilic, and conformationally defined dioxane ring system. This moiety can serve as a valuable scaffold in the synthesis of peptidomimetics and small molecules, potentially improving properties such as solubility, metabolic stability, and target engagement.

These application notes provide detailed, generalized protocols for the incorporation of this compound into molecules using standard solid-phase synthesis techniques. Two primary applications are described: its use as a capping agent to terminate a synthetic sequence and its immobilization on a solid support to serve as a starting point for further chemical elaboration.

Key Applications in Solid-Phase Synthesis

The primary amine functionality of this compound allows for its straightforward integration into standard solid-phase synthesis workflows.

  • As a Capping Agent: It can be readily acylated by a resin-bound carboxylic acid, effectively terminating the synthetic chain with the dioxan moiety. This is useful for creating libraries of N-acyl derivatives or for capping peptides to modify their properties.

  • As a Scaffold Starting Point: The amine can be attached to a variety of solid supports, typically through a linker that allows for subsequent cleavage. This immobilized scaffold can then be further functionalized, for example, by N-alkylation or N-acylation, to build diverse molecular structures.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific resin, linker, and other building blocks being used.

Protocol A: Use of this compound as a Capping Agent

This protocol describes the acylation of this compound by a carboxylic acid that is attached to a solid support. This procedure is applicable for capping a peptide or small molecule chain.

Materials and Reagents:

  • Resin-bound carboxylic acid (e.g., peptide on Wang or Rink Amide resin)

  • This compound

  • Coupling agents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water for peptides on acid-labile resins)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the resin-bound carboxylic acid (1 equivalent) in DMF for 30-60 minutes in the reaction vessel.

  • Pre-activation of Carboxylic Acid (Optional but Recommended): In a separate vial, dissolve DIC (3 equivalents) and HOBt (3 equivalents) in DMF. Add this solution to the swollen resin and agitate for 10-15 minutes.

  • Coupling Reaction:

    • Dissolve this compound (5 equivalents) and DIPEA (5 equivalents) in DMF.

    • Add the amine solution to the pre-activated resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

    • Dry the resin under vacuum.

  • Monitoring the Reaction: Perform a Kaiser test to check for the absence of free primary amines on the resin. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive, the coupling step can be repeated.

  • Cleavage and Deprotection:

    • Treat the dried resin with the appropriate cleavage cocktail for 1-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Illustrative Data for Protocol A:

Reagent/ParameterAmount/ConditionPurpose
Resin-bound Peptide0.1 mmolStarting material
This compound0.5 mmol (5 eq.)Capping agent
DIC0.3 mmol (3 eq.)Coupling agent
HOBt0.3 mmol (3 eq.)Coupling additive
DIPEA0.5 mmol (5 eq.)Base
SolventDMFReaction medium
Reaction Time2-4 hoursFor complete coupling
Cleavage Cocktail95% TFA / 2.5% TIS / 2.5% H₂OCleavage from resin
Expected Yield (crude)>80%Illustrative
Expected Purity (crude)>70%Illustrative
Protocol B: Immobilization of this compound on a Solid Support

This protocol describes the attachment of this compound to a 2-chlorotrityl chloride (2-CTC) resin. The resulting resin-bound amine can serve as a starting point for further synthetic modifications.

Materials and Reagents:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Capping Agent: Methanol (MeOH)

  • Solvents:

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 equivalent, e.g., 1.0 mmol/g loading) in anhydrous DCM for 30 minutes in the reaction vessel.

  • Loading Reaction:

    • Dissolve this compound (2 equivalents) and DIPEA (4 equivalents) in anhydrous DCM.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Capping of Unreacted Sites:

    • Drain the reaction solution.

    • Add a solution of DCM/MeOH/DIPEA (17:2:1) to the resin and agitate for 30 minutes to cap any unreacted chlorotrityl groups.

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3 times), DMF (3 times), and DCM (3 times).

    • Dry the resin under vacuum.

  • Determination of Loading: The loading of the amine on the resin can be determined by Fmoc-quantification after reacting a small sample of the resin with Fmoc-OSu, or by cleaving the amine from a known weight of resin and quantifying the amount of cleaved product.

Illustrative Data for Protocol B:

Reagent/ParameterAmount/ConditionPurpose
2-CTC Resin1 g (1.0 mmol/g)Solid support
This compound2.0 mmol (2 eq.)Amine to be loaded
DIPEA4.0 mmol (4 eq.)Base
Capping SolutionDCM/MeOH/DIPEA (17:2:1)To cap unreacted sites
Reaction Time1-2 hoursFor complete loading
Expected Loading0.6 - 0.9 mmol/gIllustrative

Visualizations of Experimental Workflows

Protocol_A start Resin-bound Carboxylic Acid swell Swell Resin (DMF) start->swell preactivate Pre-activate (DIC/HOBt) swell->preactivate couple Couple with This compound preactivate->couple Add Amine/DIPEA wash_dry Wash and Dry couple->wash_dry cleave Cleave from Resin (TFA Cocktail) wash_dry->cleave precipitate Precipitate (Cold Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end Final Capped Product purify->end

Caption: Workflow for capping a resin-bound molecule with this compound.

Protocol_B start 2-CTC Resin swell Swell Resin (DCM) start->swell load Load with This compound swell->load Add Amine/DIPEA cap Cap Unreacted Sites (MeOH/DIPEA) load->cap wash_dry Wash and Dry cap->wash_dry end Resin-bound Amine (Ready for Synthesis) wash_dry->end

Caption: Workflow for immobilizing this compound on a solid support.

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,4-Dioxan-2-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Dioxan-2-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

FAQ 1: Low or No Product Yield in Reductive Amination

Question: I am attempting to synthesize this compound via reductive amination of 1,4-dioxane-2-carboxaldehyde but am observing a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of 1,4-dioxane-2-carboxaldehyde can stem from several factors related to imine formation, the reduction step, and reaction conditions.

Troubleshooting Guide:

Potential CauseRecommended Solutions
Inefficient Imine Formation The equilibrium between the aldehyde and ammonia to form the imine may not be favorable. Ensure a sufficient excess of the ammonia source is used. The reaction pH is critical; imine formation is often favored under slightly acidic conditions (pH 4-6) to activate the carbonyl group without excessively protonating the amine. However, for direct amination with ammonia, a higher pH might be necessary to have sufficient free ammonia.[1]
Instability of the Imine Intermediate The imine formed from 1,4-dioxane-2-carboxaldehyde and ammonia may be unstable. It is crucial to perform the reduction in situ as the imine is formed.
Suboptimal Reducing Agent The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to not reduce the aldehyde starting material but will reduce the iminium ion.[2] NaBH₄ can be used, but often requires pre-formation of the imine to avoid aldehyde reduction.[3]
Incorrect Reaction Conditions Temperature: The reaction may require optimization of temperature. While many reductive aminations proceed at room temperature, gentle heating may be necessary to drive imine formation. Solvent: A protic solvent like methanol or ethanol is typically used to dissolve the reagents and facilitate the reaction.
Side Reactions The aldehyde may undergo side reactions such as aldol condensation. Using a one-pot procedure where the imine is immediately reduced can minimize these side reactions.[1]

Experimental Protocol: Reductive Amination of 1,4-Dioxane-2-carboxaldehyde

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: To a solution of 1,4-dioxane-2-carboxaldehyde (1.0 eq.) in methanol, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.).

  • pH Adjustment: If necessary, adjust the pH to the optimal range (typically 6-7 for iminium ion formation) with a mild acid like acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.[4]

FAQ 2: Difficulties with the Gabriel Synthesis Approach

Question: I am considering the Gabriel synthesis to prepare this compound. What are the common challenges with this method, particularly for a substrate with a dioxane ring?

Answer:

The Gabriel synthesis is a reliable method for preparing primary amines and avoids the over-alkylation issues seen with direct alkylation.[5][6] However, there are specific challenges to consider.

Troubleshooting Guide:

Potential CauseRecommended Solutions
Low Yield in Alkylation Step The reaction of potassium phthalimide with a haloalkyl-dioxane substrate (e.g., 2-(bromomethyl)-1,4-dioxane) might be slow. Ensure anhydrous conditions and use a suitable polar aprotic solvent like DMF to enhance the reaction rate.[7]
Harsh Hydrolysis Conditions The final step of cleaving the N-alkylphthalimide to release the primary amine often requires harsh conditions (strong acid or base), which could potentially lead to the degradation of the dioxane ring.
Alternative Cleavage Method The Ing-Manske procedure, which uses hydrazine hydrate in a refluxing alcohol (e.g., ethanol), is a milder alternative for cleaving the phthalimide and is generally preferred to avoid harsh acidic or basic conditions.[8][9]
Byproduct Removal The phthalhydrazide byproduct formed during the Ing-Manske procedure can sometimes be difficult to completely remove from the desired amine product. Careful filtration and washing are necessary.
Substrate Availability The starting material, 2-(halomethyl)-1,4-dioxane, may not be commercially available and might need to be synthesized, adding extra steps to the overall process.

Experimental Protocol: Gabriel Synthesis of this compound

This is a generalized two-step protocol that may need optimization.

Step 1: N-Alkylation of Potassium Phthalimide

  • Reaction Setup: In a round-bottom flask, suspend potassium phthalimide (1.1 eq.) in anhydrous DMF.

  • Addition of Alkyl Halide: Add 2-(bromomethyl)-1,4-dioxane (1.0 eq.) to the suspension.

  • Reaction Conditions: Heat the mixture (e.g., to 70-90 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture, pour it into water, and collect the precipitated N-(1,4-dioxan-2-ylmethyl)phthalimide by filtration. Wash the solid with water and dry.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

  • Reaction Setup: Suspend the N-alkylated phthalimide from Step 1 in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.5-2.0 eq.) to the suspension.

  • Reaction Conditions: Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate. Filter off the solid and wash it with ethanol.

  • Purification: The filtrate contains the desired this compound. The solvent can be removed under reduced pressure, and the crude amine can be purified by distillation or column chromatography.

FAQ 3: Purification Challenges

Question: I have synthesized crude this compound, but I am struggling with its purification. What are the recommended methods?

Answer:

The purification of this compound can be challenging due to its polarity and basicity.

Troubleshooting Guide:

Purification MethodRecommendations & Considerations
Distillation If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
Column Chromatography Normal Phase (Silica Gel): Due to the basic nature of the amine, tailing on silica gel is a common issue. To mitigate this, the eluent can be treated with a small amount of a basic modifier, such as triethylamine (typically 0.1-1%). A common eluent system is a gradient of methanol in dichloromethane.[10] Reversed-Phase (C18): Reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can also be effective. Adding a modifier like triethylamine to the mobile phase can improve peak shape.[4]
Acid-Base Extraction An acid-base extraction can be used to separate the basic amine from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.[11]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of primary amines via reductive amination and Gabriel synthesis. Note that these are generalized conditions and yields may vary for the specific synthesis of this compound.

Table 1: Reductive Amination Conditions and Yields for Primary Amine Synthesis

Aldehyde/KetoneAmine SourceReducing AgentSolventTemperature (°C)Yield (%)Reference
Various AldehydesNH₃/MeOHNaBH₃CNMethanolRoom Temp60-85[12]
Aromatic AldehydesNH₄OAcNaBH(OAc)₃DCERoom Temp70-95General Literature
Heterocyclic AldehydesNH₃H₂/CatalystEthanol50-8050-90General Literature

Table 2: Gabriel Synthesis Conditions and Yields for Primary Amine Synthesis

Alkyl HalideSolventCleavage ReagentTemperature (°C)Yield (%)Reference
Primary Alkyl BromideDMFHydrazine Hydrate70-90 (alkylation)70-90[7]
Benzyl ChlorideDMFHydrazine Hydrate80-100 (alkylation)85-95General Literature

Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the two primary synthetic routes discussed.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification aldehyde 1,4-Dioxane-2- carboxaldehyde mixing Mix in Solvent (e.g., Methanol) aldehyde->mixing ammonia Ammonia Source (e.g., NH₃ in MeOH) ammonia->mixing imine_formation Imine/ Iminium Ion Formation mixing->imine_formation pH adjustment (optional) reduction In situ Reduction imine_formation->reduction + Reducing Agent (e.g., NaBH₃CN) quench Quench Reaction reduction->quench extract Extraction quench->extract purify Purification (Chromatography/ Distillation) extract->purify product This compound purify->product

Caption: Workflow for the Reductive Amination Synthesis.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection cluster_purification Purification phthalimide Potassium Phthalimide alkylation N-Alkylation in DMF phthalimide->alkylation alkyl_halide 2-(Halomethyl)- 1,4-dioxane alkyl_halide->alkylation intermediate N-(1,4-dioxan-2-ylmethyl)phthalimide alkylation->intermediate deprotection Hydrazinolysis in Ethanol intermediate->deprotection hydrazine Hydrazine Hydrate hydrazine->deprotection byproduct Phthalhydrazide (precipitate) deprotection->byproduct filtration Filtration deprotection->filtration purify Purification of Filtrate (Distillation/Chromatography) filtration->purify product This compound purify->product

Caption: Workflow for the Gabriel Synthesis.

Troubleshooting_Logic cluster_ra Reductive Amination cluster_gs Gabriel Synthesis start Low Product Yield q1 Which Synthesis Route? start->q1 ra_check_imine Check Imine Formation (TLC/NMR) q1->ra_check_imine Reductive Amination gs_check_alkylation Confirm N-Alkylation (TLC/NMR) q1->gs_check_alkylation Gabriel Synthesis ra_check_reductant Verify Reducing Agent Activity ra_check_imine->ra_check_reductant Imine Formed ra_optimize_conditions Optimize pH, Temp, & Solvent ra_check_imine->ra_optimize_conditions No Imine gs_check_cleavage Ensure Complete Phthalimide Cleavage gs_check_alkylation->gs_check_cleavage Alkylation OK gs_mild_cleavage Use Milder Cleavage (Hydrazine) gs_check_cleavage->gs_mild_cleavage Degradation?

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dioxan-2-ylmethanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors to the dioxane ring or the aminomethyl group.

  • Diastereomers: Since this compound is a chiral molecule, the presence of the undesired enantiomer is a significant purity concern if a stereospecific synthesis is not employed.

  • Byproducts from ring formation: The synthesis of the 1,4-dioxane ring can sometimes lead to the formation of isomers or related heterocyclic compounds.

  • Oxidation products: Amines are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Residual solvents: Solvents used in the synthesis and work-up, such as toluene, ethanol, or dichloromethane, may be present.

  • Water: Due to the hygroscopic nature of amines and the use of aqueous solutions in work-ups, water is a common impurity.

Q2: My purified this compound is colored. What is the likely cause and how can I fix it?

A2: A yellow or brown discoloration in purified this compound is typically due to the presence of oxidized impurities. Amines are prone to oxidation, especially when exposed to air and light.

Troubleshooting:

  • Charcoal Treatment: Dissolve the amine in a suitable solvent and treat with activated charcoal. The charcoal can adsorb the colored impurities. Filter the charcoal and recover the product by removing the solvent.

  • Distillation: If the amine is thermally stable, vacuum distillation can separate the desired product from non-volatile colored impurities.

  • Salt Formation and Recrystallization: Converting the amine to its hydrochloride salt and recrystallizing can be a very effective method for removing colored impurities, which often remain in the mother liquor.

Q3: How can I determine the enantiomeric purity of my this compound?

A3: The enantiomeric purity is a critical parameter for chiral compounds. The most common method for determining the enantiomeric excess (ee) of this compound is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Troubleshooting Guides

Problem 1: Low Purity After Initial Purification

Symptoms:

  • NMR or GC-MS analysis shows multiple unexpected peaks.

  • The product has a broad melting point range (if a solid salt).

  • The product is an oil when it should be a solid (as a salt).

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Extraction: During work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to ensure the amine is in its free base form for efficient extraction into an organic solvent.
Inappropriate Purification Technique: For polar amines like this compound, standard silica gel chromatography can be challenging. Consider the alternative chromatography techniques outlined in the experimental protocols below.
Presence of Diastereomers: If you started with a racemic mixture, you will need to perform a chiral resolution, such as diastereomeric salt formation, to separate the enantiomers.
Problem 2: Difficulty with Column Chromatography

Symptoms:

  • Streaking or tailing of the product peak on the column.

  • Poor separation from impurities.

  • Low recovery of the product from the column.

Possible Causes and Solutions:

CauseRecommended Action
Interaction with Silica Gel: The basic amine can interact strongly with the acidic silica gel, leading to the observed issues.[1]
High Polarity of the Compound: The compound may not be sufficiently mobile in standard non-polar solvent systems.

Solutions:

  • Use of an Amine Additive: Add a small amount of a volatile base, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1]

  • Amine-Functionalized Silica: Use a pre-treated amine-functionalized silica column for better peak shape and recovery.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the purification of polar compounds.

Problem 3: Challenges with Recrystallization of the Hydrochloride Salt

Symptoms:

  • The salt "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Low yield of recrystallized product.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Solvent System: The solvent system may not be optimal for crystallization.
Supersaturation: The solution may be supersaturated, preventing crystal nucleation.
Impurity Interference: High levels of impurities can inhibit crystallization.

Solutions:

  • Solvent Screening: Experiment with different solvent mixtures. A common choice for amine hydrochlorides is a polar solvent in which the salt is soluble when hot (e.g., ethanol, methanol, or isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) to induce precipitation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to oiling out.

  • Further Purification: If significant impurities are present, consider an initial purification step like flash chromatography before attempting recrystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical Purity AchievedKey AdvantagesCommon Challenges
Vacuum Distillation >95% (for achiral purification)Effective for removing non-volatile impurities and colored byproducts.Potential for thermal degradation if the compound is not stable at high temperatures. Does not separate enantiomers.
Flash Chromatography (with amine additive) 95-98% (for achiral purification)Good for removing impurities with different polarities.Can have issues with peak tailing and low recovery if not optimized. Does not separate enantiomers.
Recrystallization (as HCl salt) >99% (for achiral purification)Excellent for achieving high purity and removing minor impurities.Can be challenging to find the right solvent system; potential for low yield. Does not separate enantiomers.
Diastereomeric Salt Resolution >99% ee (enantiomeric excess)The standard method for separating enantiomers.Requires a suitable chiral resolving agent and optimization of crystallization conditions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (HILIC)

This protocol is suitable for purifying the free base of this compound from less polar impurities.

  • Column Selection: Use an amine-functionalized silica gel column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Mobile Phase: A typical gradient system for HILIC is Acetonitrile (ACN) and water. Start with a high concentration of ACN (e.g., 95:5 ACN:water) and gradually increase the water content.

  • Elution: Run the gradient and collect fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This protocol is effective for obtaining highly pure, crystalline this compound hydrochloride.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like ethanol or isopropanol. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate.

  • Dissolution: Gently heat the mixture to dissolve the precipitated salt. Add a minimum amount of the hot solvent to achieve complete dissolution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound hydrochloride.

Protocol 3: Chiral Resolution by Diastereomeric Salt Formation

This protocol describes the separation of the enantiomers of this compound.

  • Resolving Agent: Choose a suitable chiral acid, such as (+)-tartaric acid or a derivative like (+)-Dibenzoyl-D-tartaric acid.

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of the chiral acid in the same solvent, heating gently if necessary. Combine the two solutions.

  • Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration. The enantiomeric purity of the crystallized salt can be checked by liberating the amine from a small sample and analyzing it by chiral HPLC.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 12).

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic extracts, remove the solvent, and further purify the enantiomerically enriched amine if necessary (e.g., by distillation or conversion to the HCl salt and recrystallization).

Visualizations

experimental_workflow cluster_achiral Achiral Purification cluster_chiral Chiral Resolution crude Crude this compound distillation Vacuum Distillation crude->distillation chromatography Flash Chromatography crude->chromatography recrystallization Recrystallization (as HCl salt) crude->recrystallization pure_achiral Pure Racemic Product distillation->pure_achiral chromatography->pure_achiral recrystallization->pure_achiral racemic Racemic Amine salt_formation Diastereomeric Salt Formation racemic->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization liberation Liberation of Free Amine fractional_crystallization->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: General purification workflows for this compound.

troubleshooting_logic start Purification Issue Encountered colored_product Is the product colored? start->colored_product poor_separation Poor separation in chromatography? start->poor_separation recrystallization_fail Recrystallization fails? start->recrystallization_fail enantiomeric_purity Low enantiomeric purity? start->enantiomeric_purity charcoal Treat with activated charcoal colored_product->charcoal Yes distill Consider vacuum distillation colored_product->distill Yes amine_additive Add amine to eluent poor_separation->amine_additive Yes hilic Use HILIC poor_separation->hilic Yes solvent_screen Screen different solvent systems recrystallization_fail->solvent_screen Yes slow_cool Ensure slow cooling recrystallization_fail->slow_cool Yes chiral_resolution Perform diastereomeric salt resolution enantiomeric_purity->chiral_resolution Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxan-2-ylmethanamine. It provides troubleshooting advice and answers to frequently asked questions regarding common byproducts encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for this compound?

Based on standard organic synthesis methodologies for primary amines, the most likely routes to synthesize this compound are:

  • Reductive Amination of 1,4-dioxan-2-carbaldehyde.

  • Reduction of 1,4-dioxan-2-carbonitrile .

  • Nucleophilic Substitution on a 2-(halomethyl)-1,4-dioxane or 2-(tosyloxymethyl)-1,4-dioxane with an amine source (e.g., Gabriel Synthesis or reaction with ammonia).

Each of these routes has a unique profile of potential byproducts.

Q2: I am seeing a higher molecular weight peak in my mass spectrum analysis. What could it be?

A common issue in amine synthesis is the formation of secondary and tertiary amines through over-alkylation or side reactions.[1][2]

  • Secondary Amine (Bis(1,4-dioxan-2-ylmethyl)amine): This can form if the initially formed primary amine reacts with the starting material (e.g., the aldehyde in reductive amination or the alkyl halide).

  • Tertiary Amine (Tris(1,4-dioxan-2-ylmethyl)amine): Further reaction of the secondary amine can lead to the tertiary amine.[2]

These byproducts are particularly common in catalytic hydrogenation of nitriles and direct alkylation reactions.[1][2]

Q3: My reaction is incomplete, and I am having trouble separating the starting material from the product. What are the best practices for purification?

Unreacted starting materials are a common impurity. Purification strategies depend on the synthetic route:

  • Unreacted Aldehyde (from Reductive Amination): Can often be removed by bisulfite wash or column chromatography.

  • Unreacted Nitrile (from Nitrile Reduction): Purification can be achieved by column chromatography or by converting the amine product to a salt (e.g., hydrochloride), which may precipitate, leaving the less basic nitrile in the solution.

  • Unreacted Alkyl Halide (from Nucleophilic Substitution): Typically removed by column chromatography.

For the final amine product, purification can often be achieved by acid-base extraction or crystallization of the amine salt.[3][4][5]

Q4: Are there any byproducts related to the 1,4-dioxane ring itself?

The 1,4-dioxane ring is generally stable under many reaction conditions. However, strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening or other rearrangements. Byproducts from the manufacturing of the 1,4-dioxane starting material, such as 2-methyl-1,3-dioxolane and acetaldehyde, could also be present as impurities.[6]

Troubleshooting Guide for Byproduct Identification

This section provides a systematic approach to identifying and mitigating common byproducts in the synthesis of this compound.

Table 1: Common Byproducts and Troubleshooting Strategies
Potential Byproduct Likely Synthetic Route(s) Probable Cause Suggested Analytical Method Mitigation & Troubleshooting
Unreacted Starting Material All routesIncomplete reaction; insufficient reaction time or temperature; deactivated catalyst/reagent.GC-MS, LC-MS, NMROptimize reaction conditions (time, temp, stoichiometry). Check the quality of reagents/catalysts.
Secondary Amine Reductive Amination, Nitrile ReductionThe product amine reacts with the starting material or intermediate imine.[2][7]GC-MS, LC-MSUse a large excess of the ammonia source in reductive amination.[7] For nitrile reduction, the addition of ammonia can suppress secondary amine formation.[1]
Tertiary Amine Reductive Amination, Nitrile ReductionOver-reaction of the secondary amine byproduct.[2]GC-MS, LC-MSSimilar to secondary amine mitigation; optimize conditions to favor primary amine formation.
Alcohol (1,4-Dioxan-2-ylmethanol) Reductive Amination, Nitrile ReductionReduction of the starting aldehyde (in reductive amination) or hydrolysis of the intermediate imine followed by reduction.GC-MS, NMREnsure anhydrous conditions. Use a reducing agent selective for the imine over the carbonyl, such as sodium triacetoxyborohydride.[8]
Phthalhydrazide Gabriel SynthesisByproduct from the hydrazinolysis step used to deprotect the phthalimide.[9]TLC, NMRPhthalhydrazide is often insoluble and can be removed by filtration.[9]

Experimental Protocols

Protocol 1: Reductive Amination of 1,4-Dioxan-2-carbaldehyde

  • Dissolve 1,4-dioxan-2-carbaldehyde in a suitable solvent (e.g., methanol, dichloromethane).

  • Add a 7M solution of ammonia in methanol in excess (e.g., 10-20 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction to 0°C and add a reducing agent such as sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Reduction of 1,4-Dioxan-2-carbonitrile with LiAlH₄

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,4-dioxan-2-carbonitrile in the same solvent dropwise at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with the solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purify by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material (e.g., 1,4-Dioxan-2-carbaldehyde) reaction Chemical Transformation (e.g., Reductive Amination) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude Crude Product Mixture workup->crude purification_method Purification (Column Chromatography, Distillation, or Crystallization) crude->purification_method pure_product Pure this compound purification_method->pure_product byproducts Isolated Byproducts purification_method->byproducts

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_mw Mass Analysis cluster_higher Higher MW Byproducts cluster_lower Lower MW Byproducts start Unexpected peak observed in analysis (GC-MS, LC-MS, NMR) mw_check Determine Molecular Weight (MW) start->mw_check mw_higher MW > Product? mw_check->mw_higher mw_lower MW < Product? mw_check->mw_lower secondary_amine Secondary/Tertiary Amine? mw_higher->secondary_amine Yes starting_material Unreacted Starting Material? mw_lower->starting_material Yes degradation_product Ring-opened/Degradation Product? mw_lower->degradation_product No

Caption: A logical diagram for troubleshooting the identity of an unknown byproduct.

References

Technical Support Center: Amide Coupling with 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dioxan-2-ylmethanamine in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes?

Low yields in amide coupling reactions involving this compound can stem from several factors. This amine, while not exceptionally sterically hindered, can present challenges. Potential causes include:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficiently potent to activate the carboxylic acid partner effectively, or the activated intermediate may not be reactive enough to couple with the amine.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.

  • Steric Hindrance: While the amine itself is moderately sized, bulky substituents on the carboxylic acid partner can impede the reaction.

  • Side Reactions: The activated carboxylic acid can be susceptible to hydrolysis or other side reactions if the coupling is slow.

Q2: What are the recommended starting conditions for an amide coupling with this compound?

For a standard amide coupling, a good starting point would be to use a carbodiimide-based coupling system.

ParameterRecommended Condition
Coupling Reagents EDC (1.1-1.5 eq.), HOBt (1.1-1.5 eq.)
Base DIPEA or Triethylamine (2-3 eq.)
Solvent DMF or DCM
Temperature 0 °C to Room Temperature
Reactant Ratio Carboxylic Acid (1.0 eq.), this compound (1.0-1.2 eq.)

Q3: I'm still getting a low yield with EDC/HOBt. What other coupling reagents can I try?

For more challenging couplings, more potent reagents are often necessary. Consider the following alternatives:

Coupling Reagent ClassExamplesKey Advantages
Uronium/Aminium Salts HATU, HBTU, TBTUGenerally more reactive than carbodiimides. HATU is often a good choice for hindered substrates.
Phosphonium Salts PyBOP, PyAOPHighly effective for difficult couplings and can suppress racemization.
Acyl Fluoride Precursors TCFH-NMI, BTFFHGenerates highly reactive acyl fluorides in situ, which can be effective for very hindered systems.

Q4: Can I improve my yield by changing the reaction conditions?

Absolutely. Optimization of reaction parameters is crucial:

  • Temperature: Increasing the temperature (e.g., to 40-60 °C) can help overcome activation energy barriers, especially for hindered substrates.

  • Solvent: While DMF and DCM are common, switching to a different solvent like THF or acetonitrile can sometimes improve solubility and reaction rates.

  • Base: Using a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine is often preferred to minimize side reactions.

  • Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling.

Q5: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Common side reactions in amide coupling include:

  • N-acylurea formation: This occurs with carbodiimide reagents (like DCC or EDC), where the activated O-acylisourea intermediate rearranges. Using an additive like HOBt or HOAt can suppress this.

  • Racemization: If your carboxylic acid is chiral, racemization can occur at the alpha-carbon. Using coupling reagents known to minimize racemization (e.g., PyAOP, COMU) and keeping the temperature low can help.

  • Reaction of the amine with the coupling reagent: Some coupling reagents can react directly with the amine. The order of addition is important; pre-activating the carboxylic acid before adding the amine is a common strategy.

Q6: What is the best way to purify the final amide product?

Purification strategies depend on the properties of your product.

  • Aqueous Workup: A standard aqueous workup can remove water-soluble byproducts, such as the urea byproduct from EDC.

  • Column Chromatography: Silica gel chromatography is a common method for purifying amides.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Product Formation Ineffective carboxylic acid activation.- Use a more powerful coupling reagent (e.g., HATU, PyBOP). - Consider converting the carboxylic acid to the more reactive acid chloride.
Low nucleophilicity/reactivity of the amine.- Increase reaction temperature. - Use a more polar aprotic solvent (e.g., DMF, NMP).
Steric hindrance.- Increase reaction temperature. - Use a less sterically demanding coupling reagent (e.g., acyl fluoride).
Multiple Spots on TLC (Side Products) N-acylurea formation (with carbodiimides).- Ensure an additive like HOBt or HOAt is used.
Racemization of the carboxylic acid.- Use a racemization-suppressing coupling reagent (e.g., COMU, PyAOP). - Perform the reaction at a lower temperature.
Decomposition of starting materials or product.- Monitor the reaction closely and stop it once the starting material is consumed. - Ensure anhydrous conditions if reagents are moisture-sensitive.
Difficulty in Purification Byproducts from the coupling reagent (e.g., DCU from DCC).- Use a coupling reagent that generates water-soluble byproducts (e.g., EDC). - For DCU, filtration is often effective as it is poorly soluble in many organic solvents.
Unreacted starting materials.- Drive the reaction to completion by using a slight excess of one reagent. - Optimize reaction time and temperature.

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).

  • Reagent Addition: Add HOBt (1.2 eq) followed by DIPEA (2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Coupling: Slowly add EDC (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling via Acid Chloride Formation

  • Acid Chloride Formation: In a separate flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water or saturated aqueous NH₄Cl. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification Acid Carboxylic Acid Reaction_Mix Reaction Mixture Acid->Reaction_Mix Amine This compound Amine->Reaction_Mix Coupling_Reagents Coupling Reagents (e.g., EDC/HOBt, HATU) Coupling_Reagents->Reaction_Mix Base Base (e.g., DIPEA) Base->Reaction_Mix Workup Aqueous Workup Reaction_Mix->Workup Reaction Completion Purification Purification (Chromatography/ Recrystallization) Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: A general workflow for amide coupling reactions.

Troubleshooting_Logic cluster_reagents Reagent Optimization cluster_conditions Condition Optimization Start Low Yield in Amide Coupling Stronger_Coupling Use Stronger Coupling Reagent (HATU, PyBOP) Start->Stronger_Coupling Ineffective Activation? Acid_Chloride Convert to Acid Chloride Start->Acid_Chloride Very Hindered Substrate? Increase_Temp Increase Temperature Start->Increase_Temp Slow Reaction? Change_Solvent Change Solvent Start->Change_Solvent Solubility Issues? Change_Base Optimize Base Start->Change_Base Side Reactions? Final_Product Successful Coupling Stronger_Coupling->Final_Product Improved Yield Acid_Chloride->Final_Product Increase_Temp->Final_Product Change_Solvent->Final_Product Change_Base->Final_Product

Technical Support Center: Stability of 1,4-Dioxan-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of 1,4-Dioxan-2-ylmethanamine derivatives. It provides answers to frequently asked questions, detailed troubleshooting scenarios, and standardized experimental protocols based on established principles of stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The stability of this compound derivatives is primarily influenced by the 1,4-dioxane ring. The most common degradation pathways are initiated by oxidation and hydrolysis.[1][2][3] The degradation of the 1,4-dioxane ring often begins with hydrogen abstraction by radical species, leading to ring opening.[2] This can produce various intermediates, including 1,2-ethanediol diformate, ethylene glycol, glycolic acid, and formic acid.[2][3][4][5] The methanamine side chain can also be susceptible to oxidation or reaction with degradation byproducts.

Q2: My compound shows signs of degradation during storage. What are the recommended storage conditions?

A2: To minimize degradation, this compound derivatives should be stored under inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures (e.g., 2-8°C or -20°C). For solutions, using anhydrous, peroxide-free solvents is critical, as water and peroxides can initiate degradation.[1] The use of antioxidants or stabilizers, such as Butylated Hydroxytoluene (BHT), at low concentrations (e.g., <=25 ppm) can also be effective in preventing oxidation.[6]

Q3: How can I detect and quantify degradation products?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.[7][8][9] Developing a method that separates the parent compound from all potential degradation products is essential. Forced degradation studies are used to generate these products and validate the analytical method's specificity.[7][8][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile degradants.[11]

Q4: What is "mass balance" in a stability study, and why is it important?

A4: Mass balance is the process of accounting for all the mass of the active pharmaceutical ingredient (API) after it has been stressed or stored for a period. It is calculated by summing the assay value of the API and the levels of all known and unknown degradation products. A good mass balance (typically 95-105%) indicates that the analytical method is capable of detecting all major degradation products.[7] Poor mass balance suggests that some degradants are not being detected, which could be due to co-elution, poor detector response, or the formation of non-chromophoric or volatile compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Scenario 1: Appearance of New Peaks in HPLC Chromatogram During a Stability Study

  • Problem: You observe one or more new peaks in your HPLC analysis of a stability sample that were not present at the initial time point.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main compound. A co-eluting impurity may be hidden under the main peak.[8]

    • Identify the Impurity: Use LC-MS to determine the mass of the new peak(s). Compare the mass to potential degradation products from hydrolysis or oxidation of the dioxane ring (e.g., ring-opened products, formates).[3]

    • Investigate the Source:

      • Oxidation: If the mass suggests oxidation, check if the sample was exposed to air or peroxides. Consider repackaging under inert gas or using a solvent with a stabilizer like BHT.

      • Hydrolysis: If the mass suggests hydrolysis, the source of water could be the solvent, excipients, or atmospheric moisture. Ensure use of anhydrous solvents and dry storage conditions.

      • Photodegradation: If the sample was exposed to light, the impurity may be a photolytic degradant. Store materials in amber vials or protected from light.

    • Validate the Method: Ensure your analytical method is capable of resolving these new impurities from the parent peak and from each other.

Scenario 2: The assay value of my compound is decreasing, but I don't see any major degradation peaks (Poor Mass Balance).

  • Problem: The amount of your parent compound is dropping over time, but the sum of the parent and observed impurities does not account for the loss.

  • Troubleshooting Steps:

    • Check for Volatile Degradants: Degradation of the dioxane ring can produce volatile compounds (e.g., formaldehyde) that may not be detected by standard HPLC methods. Consider using Gas Chromatography (GC) with headspace analysis.

    • Look for Non-UV Active Products: Some degradation products may lack a UV chromophore. Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to screen for non-UV active species.

    • Investigate Precipitation: The compound or its degradants may have precipitated out of solution. Visually inspect the sample and consider analyzing the precipitate if possible.

    • Adsorption to Container: Highly reactive or "sticky" compounds can adsorb to the surface of the storage container (glass or plastic). Analyze a solvent rinse of the container to check for adsorbed material.

Visualization of Degradation and Experimental Workflow

Below are diagrams illustrating key concepts in the stability of this compound derivatives.

G Potential Oxidative Degradation Pathway cluster_main cluster_stress Parent This compound Derivative Radical 1,4-Dioxan-α-oxyl Radical Intermediate Parent->Radical H-abstraction RingOpened Ring-Opened Intermediate (e.g., Aldehyde) Radical->RingOpened Ring Opening Products Final Degradation Products (Formates, Glycols, Acids) RingOpened->Products Further Oxidation/ Hydrolisis Stressor Oxidative Stress (HO•, O₂, Peroxides) Stressor->Radical

Caption: Potential oxidative degradation pathway for the 1,4-dioxane ring.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Prep Prepare Solutions of Derivative (in appropriate solvents) Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prep->Oxidation Thermal Thermal Stress (e.g., 60-80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Prep->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Assess Peak Purity Analysis->Purity MassBalance Calculate Mass Balance Analysis->MassBalance Identify Identify Degradants Analysis->Identify

Caption: General workflow for conducting forced degradation studies.

Quantitative Data Summary

Forced degradation studies aim for 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[7] The results are typically summarized to track the formation of impurities and calculate mass balance.

Table 1: Example Data from a Forced Degradation Study

Stress ConditionTime (hrs)Parent Assay (%)Impurity 1 (%)Impurity 2 (%)Total Impurities (%)Mass Balance (%)
Control (No Stress) 7299.8< 0.05< 0.050.0899.9
0.1 M HCl @ 60°C 2492.54.1 (Hydrolysis)0.85.297.7
0.1 M NaOH @ RT 888.11.27.9 (Hydrolysis)9.597.6
3% H₂O₂ @ RT 1285.311.2 (Oxidative)1.113.098.3
Dry Heat @ 80°C 7298.90.20.30.699.5
Photolytic (ICH Q1B) -96.22.50.43.199.3

Note: Impurity identities are hypothetical and would be confirmed by spectroscopic methods.

Experimental Protocols

Protocol: Forced Degradation Study for a this compound Derivative

1. Objective: To identify potential degradation products and pathways for the derivative under various stress conditions (hydrolysis, oxidation, heat, and light) and to demonstrate the specificity of the primary analytical method.[10]

2. Materials:

  • This compound derivative (Drug Substance)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Tetrahydrofuran (anhydrous, peroxide-free).[1]

  • Stress Agents: Hydrochloric Acid (0.1 M), Sodium Hydroxide (0.1 M), Hydrogen Peroxide (3%).

  • Equipment: HPLC with PDA and/or MS detector, pH meter, calibrated oven, photostability chamber, analytical balance, volumetric flasks, autosampler vials (amber and clear).

3. Procedure:

  • Sample Preparation: Prepare a stock solution of the derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at specified time points (e.g., 1, 4, 8 hours).

    • Neutralize with an equivalent amount of 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 4, 12, 24 hours) and analyze immediately.

  • Thermal Degradation (Solution):

    • Place a sealed vial of the stock solution in an oven at 80°C.

    • Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours).

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid drug substance in an open vial in an oven at 80°C.

    • At specified time points, dissolve a portion of the solid for analysis.

  • Photostability:

    • Expose both solid drug substance and the stock solution to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples alongside a dark control (wrapped in aluminum foil).

  • Control Sample: A stock solution stored at 2-8°C, protected from light, should be analyzed at each time point for comparison.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • The mobile phase should be chosen to provide good separation between the parent peak and all degradant peaks.

  • Use a PDA detector to assess peak purity and an MS detector to obtain mass information for any new peaks formed.

5. Data Evaluation:

  • Calculate the percentage of parent compound remaining.

  • Calculate the percentage area of each impurity.

  • Calculate the mass balance for each condition.

  • Propose a degradation pathway based on the identified impurities.

References

Navigating the Scale-Up of 1,4-Dioxan-2-ylmethanamine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 1,4-Dioxan-2-ylmethanamine, the transition from benchtop to pilot or production scale can introduce a host of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues encountered during your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound, presented in a question-and-answer format.

Question 1: We are observing a significant decrease in yield upon scaling up the reaction from a 1L to a 50L reactor. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a common issue that can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions or incomplete conversion.

    • Troubleshooting:

      • Optimize Stirrer Design and Speed: Ensure the stirrer type (e.g., anchor, turbine) is appropriate for the reaction viscosity and vessel geometry. Gradually increase the stirring speed and monitor for any changes in yield or impurity profile.

      • Baffle Installation: If not already present, installing baffles can significantly improve mixing efficiency by disrupting vortex formation.

  • Poor Heat Transfer: Exothermic or endothermic reactions are more difficult to control at scale. Inadequate heat removal can lead to temperature gradients, favoring the formation of byproducts.

    • Troubleshooting:

      • Jacket Temperature Control: Monitor the temperature of both the reaction mixture and the reactor jacket. A large temperature difference may indicate poor heat transfer.

      • Staggered Addition: For highly exothermic reactions, consider adding the limiting reagent in portions or via a syringe pump to control the rate of heat generation.

  • Changes in Reagent Addition Order or Rate: The rate and method of reagent addition can impact local concentrations and reaction pathways.

    • Troubleshooting:

      • Maintain Consistent Addition Profile: Ensure the scaled-up addition rate is proportional to the increase in batch size.

      • Subsurface Addition: For gaseous reagents or to avoid splashing and localized reactions at the surface, consider subsurface addition.

Question 2: We are observing a new, significant impurity in our crude product at the 20L scale that was not present in the lab-scale synthesis. How can we identify and eliminate it?

Answer: The appearance of new impurities on scale-up often points to subtle changes in reaction conditions that favor alternative reaction pathways.

  • Potential Causes:

    • Longer Reaction Times: At scale, reactions may be held at temperature for longer periods, allowing for the formation of degradation products.

    • Air/Moisture Sensitivity: Larger reactors have a greater headspace and surface area, potentially increasing exposure to air and moisture if the reaction is sensitive.

    • Leaching from Equipment: In some cases, impurities can leach from the reactor materials or transfer lines, especially under corrosive conditions.

  • Identification and Mitigation:

    • Analytical Characterization: Isolate the impurity using techniques like preparative HPLC or column chromatography and characterize its structure using NMR, MS, and IR spectroscopy.

    • Reaction Monitoring: Take aliquots from the reaction at various time points to track the formation of the impurity. This can help pinpoint when it is being formed.

    • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure a robust nitrogen or argon blanket is maintained throughout the process.

    • Material Compatibility Check: Verify that all wetted parts of the reactor and associated equipment are compatible with the reaction mixture.

Question 3: Our work-up and isolation procedure is becoming inefficient and leading to product loss at a larger scale. What are the best practices for scalable purification of this compound?

Answer: Liquid-liquid extractions and chromatography that are straightforward at the lab scale can become cumbersome and inefficient at larger volumes.

  • Extraction Issues and Solutions:

    • Emulsion Formation: Vigorous stirring of biphasic mixtures in large reactors can lead to stable emulsions.

      • Mitigation: Use a slower, more controlled stirring rate during extraction. The addition of a small amount of brine can also help to break emulsions.

    • Phase Separation: Clear phase separation can be difficult to observe in large, jacketed glass reactors.

      • Solution: Install a sight glass at the outlet of the reactor to better visualize the interface.

  • Scalable Purification Alternatives:

    • Crystallization/Recrystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient method for purification at scale.

    • Distillation: If the product is a liquid with a suitable boiling point, fractional distillation can be an effective purification technique.

    • Salt Formation and Recrystallization: For amines, formation of a crystalline salt (e.g., hydrochloride, tartrate) can facilitate purification by recrystallization, followed by liberation of the free base.

Data Presentation

The following tables provide illustrative data for key process parameters during the scale-up of a hypothetical synthesis of this compound.

Table 1: Comparison of Reaction Parameters and Yield at Different Scales

Parameter1L Scale (Lab)20L Scale (Pilot)100L Scale (Production)
Starting Material (kg) 0.12.010.0
Reagent A (L) 0.510.050.0
Reagent B (L) 0.24.020.0
Reaction Temperature (°C) 6060-65 (controlled)62 (tightly controlled)
Reaction Time (h) 468
Yield (%) 857265

Table 2: Impurity Profile at Different Scales

Impurity1L Scale (%)20L Scale (%)100L Scale (%)
Starting Material < 12.54.0
Impurity 1 (Dimer) 0.53.05.5
Impurity 2 (Oxidized) Not Detected1.53.0
Other Impurities < 0.5< 1.0< 1.5

Experimental Protocols

A common synthetic route to this compound involves the amination of a suitable precursor, such as 2-(bromomethyl)-1,4-dioxane.

Key Experiment: Amination of 2-(bromomethyl)-1,4-dioxane

Lab Scale (1L Reactor):

  • To a 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-(bromomethyl)-1,4-dioxane (100 g, 0.55 mol) and ethanol (500 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of aqueous ammonia (28%, 250 mL, 3.8 mol) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol and excess ammonia.

  • Dissolve the residue in deionized water (200 mL) and extract with dichloromethane (3 x 150 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Pilot Scale (50L Reactor):

  • Charge the 50L glass-lined reactor with 2-(bromomethyl)-1,4-dioxane (5.0 kg, 27.6 mol) and ethanol (25 L).

  • Start the agitator at a moderate speed (e.g., 100 rpm).

  • Cool the reactor contents to 0-5 °C using the reactor jacket.

  • Slowly add aqueous ammonia (28%, 12.5 L, 190 mol) via a dosing pump over 3-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 6-8 hours.

  • Monitor the reaction by in-situ IR or by taking samples for offline analysis (TLC, GC-MS).

  • Upon completion, cool the reactor contents to 20-25 °C.

  • Distill off the ethanol and excess ammonia under vacuum.

  • Add deionized water (10 L) to the residue and transfer the mixture to an extraction vessel.

  • Extract with dichloromethane (3 x 7.5 L). Allow for adequate settling time between extractions to ensure good phase separation.

  • Transfer the combined organic layers to a clean, dry reactor and dry over anhydrous sodium sulfate.

  • Filter the mixture and transfer the filtrate to a distillation unit.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional vacuum distillation.

Visualizations

Troubleshooting Workflow for Low Yield in Scale-Up Synthesis

Troubleshooting_Workflow Start Low Yield at Scale CheckMixing Investigate Mixing Efficiency Start->CheckMixing CheckTemp Analyze Temperature Control Start->CheckTemp CheckAddition Review Reagent Addition Start->CheckAddition OptimizeStirrer Optimize Stirrer Speed/Design CheckMixing->OptimizeStirrer Inefficient? InstallBaffles Install Baffles CheckMixing->InstallBaffles Vortexing? MonitorJacket Monitor Jacket vs. Internal Temp CheckTemp->MonitorJacket Exotherm? StaggeredAddition Implement Staggered Addition CheckTemp->StaggeredAddition Poor Control? ConsistentRate Ensure Proportional Addition Rate CheckAddition->ConsistentRate Inconsistent? Subsurface Consider Subsurface Addition CheckAddition->Subsurface Side Reactions? YieldImproved Yield Improved OptimizeStirrer->YieldImproved InstallBaffles->YieldImproved MonitorJacket->YieldImproved StaggeredAddition->YieldImproved ConsistentRate->YieldImproved Subsurface->YieldImproved YieldImproved->Start No, Re-evaluate End Problem Resolved YieldImproved->End Yes

Caption: Troubleshooting workflow for addressing low yield during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Thermal Runaway: If the amination reaction is highly exothermic, poor heat transfer at scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

  • Handling of Reagents: Both 2-(bromomethyl)-1,4-dioxane (a lachrymator) and concentrated ammonia are corrosive and have high vapor pressures. Ensure adequate ventilation and personal protective equipment (PPE) are used.

  • Solvent Flammability: The use of flammable solvents like ethanol requires proper grounding and bonding of equipment to prevent static discharge.

Q2: Can I use a different aminating agent instead of ammonia?

A2: Yes, other aminating agents can be used, but this will change the product. For example, using methylamine will produce N-methyl-1,4-dioxan-2-ylmethanamine. Each new aminating agent will require re-optimization of the reaction conditions, especially at scale.

Q3: How critical is the quality of the starting material, 2-(bromomethyl)-1,4-dioxane, for the scale-up synthesis?

A3: The purity of the starting material is very critical. Impurities in the starting material can lead to the formation of byproducts that may be difficult to remove at later stages. It is recommended to use a starting material with a purity of >98% and to analyze each new batch for consistency.

Q4: What analytical techniques are most important for monitoring the reaction at scale?

A4: For real-time or near-real-time monitoring, in-situ FTIR or Raman spectroscopy can be very powerful for tracking the disappearance of starting materials and the appearance of the product. For offline monitoring, GC-MS is excellent for tracking volatile components and identifying byproducts, while HPLC can be used for less volatile compounds and for quantitative analysis of product purity.

avoiding side reactions with 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Dioxan-2-ylmethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive site is the nucleophilic primary amine group (-NH₂). The oxygen atoms in the 1,4-dioxane ring can also act as Lewis bases or hydrogen bond acceptors, which can influence the molecule's reactivity and solubility.

Q2: What are the most common reactions performed with this compound?

A2: The most common reactions involving the primary amine are acylation (to form amides), alkylation (to form secondary or tertiary amines), and reductive amination (to form secondary or tertiary amines with a variety of substituents). It is also commonly protected, for example, with a Boc group, to allow for reactions at other sites in a larger molecule.

Q3: What is the stability of the 1,4-dioxane ring under typical reaction conditions?

A3: The 1,4-dioxane ring is generally stable under neutral, basic, and reductive conditions. However, it is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening. The presence of strong acids, particularly at elevated temperatures, should be carefully controlled to avoid this side reaction.

Q4: How can I purify this compound and its derivatives?

A4: Purification is typically achieved by column chromatography on silica gel. Due to the basic nature of the amine, it may be beneficial to add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to prevent tailing. For non-volatile derivatives, distillation under reduced pressure may also be an option.

Troubleshooting Guides

Acylation Reactions

Issue: Low yield of the desired amide product.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.Increased conversion to the desired amide.
Hydrolysis of Acylating Agent Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized decomposition of the acylating agent, leading to higher yields.
Side Product Formation (e.g., diacylation) Use a controlled stoichiometry of the acylating agent (typically 1.0-1.2 equivalents). Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C).Reduced formation of the diacylated byproduct.

Issue: Formation of an unknown byproduct with a significantly different polarity.

This may be due to the ring-opening of the dioxane moiety under acidic conditions, which can be generated as a byproduct of the acylation reaction (e.g., HCl from an acyl chloride).

Potential Cause Troubleshooting Step Expected Outcome
Acid-catalyzed Ring Opening Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to scavenge any acid produced.Prevention of dioxane ring cleavage and formation of the desired amide as the major product.
Alkylation Reactions

Issue: A mixture of mono-, di-, and sometimes tri-alkylated products is obtained.

Potential Cause Troubleshooting Step Expected Outcome
Over-alkylation Use a limited amount of the alkylating agent (start with 1.0 equivalent). Add the alkylating agent slowly. Consider using a bulkier base to sterically hinder multiple alkylations.Increased selectivity for the mono-alkylated product.
High Reactivity of Primary Amine Protect the primary amine with a suitable protecting group (e.g., Boc), perform the desired reaction on another part of the molecule, and then deprotect the amine.This strategy is useful in multi-step syntheses to avoid unwanted alkylation.
Reductive Amination

Issue: Low yield of the desired secondary or tertiary amine.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Imine Formation Ensure the removal of water formed during imine formation. This can be achieved by using a dehydrating agent (e.g., molecular sieves) or azeotropic distillation.Driving the equilibrium towards imine formation will increase the yield of the final amine.
Decomposition of Reducing Agent Choose a reducing agent that is stable under the reaction conditions. For example, sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride in acidic conditions.Consistent and reliable reduction of the imine to the amine.
Side Reaction of the Carbonyl Compound If the carbonyl compound is sensitive to the reaction conditions, consider a two-step procedure where the imine is formed first and then reduced in a separate step.Minimized side reactions of the aldehyde or ketone starting material.

Experimental Protocols

Protocol 1: General Procedure for Acylation (Boc Protection)

This protocol describes the protection of the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Typical Yield >90%
Common Solvents Dichloromethane, Tetrahydrofuran
Common Bases Triethylamine, Diisopropylethylamine
Reaction Temperature 0 °C to Room Temperature

Visualizations

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel AcylatingAgent Acylating Agent (e.g., Boc₂O) AcylatingAgent->ReactionVessel Base Base (e.g., TEA) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Reaction Monitoring Purification Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product Side_Reactions cluster_alkylation Alkylation cluster_acid Acidic Conditions Amine This compound MonoAlkylated Desired Mono-alkylated Product Amine->MonoAlkylated 1 eq. R-X DesiredProduct Desired Product (e.g., Amide) Amine->DesiredProduct Controlled pH RingOpened Side Product: Ring Opening Amine->RingOpened Strong Acid / Heat OverAlkylated Side Product: Over-alkylation MonoAlkylated->OverAlkylated Excess R-X

Technical Support Center: Analytical Method Development for 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 1,4-Dioxan-2-ylmethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Question: Why am I observing poor peak shape (tailing) for this compound in my HPLC analysis?

Answer: Peak tailing for amine-containing compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by strong interactions between the basic amine group and residual acidic silanol groups on the silica-based column packing material.[1]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Increase pH: Operating at a higher pH (e.g., using a buffer like ammonium bicarbonate at pH 9-10) can deprotonate the silanol groups, reducing their interaction with the protonated amine. Ensure your column is stable at the chosen pH.[1]

    • Add an Amine Additive: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can help to saturate the active silanol sites.[2]

  • Column Selection:

    • Use a "Base-Deactivated" Column: These columns are specifically designed with end-capping to minimize the number of accessible silanol groups.

    • Consider a Polymer-Based Column: These columns do not have silanol groups and can provide better peak shape for basic compounds, although they may have different selectivity.

  • Check for Column Contamination: If the peak shape has deteriorated over time, the column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.[1]

Question: My GC-MS analysis of this compound shows low sensitivity and poor reproducibility. What could be the cause?

Answer: Low sensitivity and poor reproducibility in the GC-MS analysis of polar, amine-containing compounds can stem from several factors, including active sites in the GC system, thermal degradation, and sample preparation inefficiencies.[3][4]

Troubleshooting Steps:

  • Inlet and Column Activity: The primary amine group can interact with active sites (silanol groups) in the inlet liner and the GC column, leading to peak tailing and loss of analyte.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.[3]

    • Derivatization: Consider derivatizing the amine group (e.g., through silylation or acylation) to make the molecule less polar and more volatile, which can significantly improve peak shape and response.[5]

    • Optimize Injector Temperature: Start with a lower injector temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

  • Sample Preparation: Due to its likely high water solubility (similar to 1,4-dioxane), efficient extraction from aqueous matrices can be challenging.[6][7]

    • Solid-Phase Extraction (SPE): Utilize SPE with a suitable sorbent to concentrate the analyte and remove interfering matrix components.[8][9]

    • Isotope Dilution: Employing a deuterated internal standard (e.g., this compound-d4, if available) can compensate for variability in extraction and injection, thereby improving reproducibility.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the quantification of this compound?

A1: For the analysis of this compound, the most suitable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • GC-MS is a powerful technique for volatile and thermally stable compounds. Derivatization may be necessary to improve peak shape and thermal stability of the primary amine.[5]

  • LC-MS/MS is highly selective and sensitive and is well-suited for polar compounds. It can often be used without derivatization.[12]

Q2: How should I prepare samples of this compound for analysis?

A2: Sample preparation will depend on the matrix. For aqueous samples, solid-phase extraction (SPE) is a common and effective technique for concentrating the analyte and cleaning up the sample.[8][13] For analysis of the bulk substance, a "dilute and shoot" approach, where the sample is simply diluted in a suitable solvent, may be sufficient.[12]

Q3: Are there any known stability issues with this compound?

A3: While specific degradation pathways for this compound are not well-documented, related compounds with amine and ether functionalities can be susceptible to oxidative degradation.[14][15] It is advisable to store samples and standards in a cool, dark place and to use fresh solutions for analysis. The formation of a hydrochloride salt may enhance oxidative stability.[14]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (with Derivatization)

1. Sample Preparation (Derivatization):

  • To 100 µL of the sample solution in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool the vial to room temperature before injection.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC (or equivalent)
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
  • Inlet Temperature: 250°C
  • Injection Volume: 1 µL (splitless)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes
  • Ramp: 10°C/min to 280°C
  • Hold: 5 minutes at 280°C
  • MSD Transfer Line: 280°C
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Selected Ion Monitoring (SIM)

Protocol 2: LC-MS/MS Analysis of this compound

1. Sample Preparation:

  • Dilute the sample to the desired concentration range with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC (or equivalent)
  • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
  • Gradient Program:
  • 0-1 min: 5% B
  • 1-5 min: 5-95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95-5% B
  • 6.1-8 min: 5% B
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Capillary Voltage: 3.0 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 400°C
  • Desolvation Gas Flow: 800 L/hr
  • Cone Gas Flow: 50 L/hr
  • MRM Transitions: To be determined by infusing a standard of this compound.

Quantitative Data Summary

The following tables present hypothetical but representative quantitative data for the analysis of this compound, based on typical performance of the described methods for similar analytes.

Table 1: GC-MS Method Performance

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)85 - 115%

Table 2: LC-MS/MS Method Performance

ParameterValue
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)90 - 110%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Matrix extraction Solid-Phase Extraction sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization dilution Dilution (for LC-MS) extraction->dilution gcms GC-MS derivatization->gcms lcms LC-MS/MS dilution->lcms quant Quantification gcms->quant lcms->quant report Reporting quant->report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gc GC-MS Issues start Poor Chromatographic Performance peak_tailing Peak Tailing start->peak_tailing low_response Low Sensitivity/ Poor Reproducibility start->low_response check_ph Adjust Mobile Phase pH peak_tailing->check_ph add_amine Add Amine Additive peak_tailing->add_amine change_column Use Base-Deactivated Column peak_tailing->change_column check_liner Use Deactivated Inlet Liner low_response->check_liner derivatize Derivatize Sample low_response->derivatize optimize_temp Optimize Injector Temperature low_response->optimize_temp

Caption: Troubleshooting logic for common issues in the analysis of this compound.

References

Technical Support Center: Chiral Resolution of 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral resolution of 1,4-Dioxan-2-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound?

The most common methods for resolving racemic this compound, a primary amine, are diastereomeric salt formation and chiral chromatography.[1][][3][4] Enzymatic resolution can also be a viable approach.[][5]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[1][3] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][6]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system to separate the enantiomers.[4] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[4]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated.[5][7][8]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt formation?

The choice of a resolving agent is crucial and often empirical. For a primary amine like this compound, common chiral acids such as tartaric acid, mandelic acid, and camphoric acid are good starting points.[1][3][9] The selection depends on the ability of the resolving agent to form well-defined, crystalline salts with one of the amine enantiomers, leading to a significant difference in solubility between the two diastereomeric salts.[1][6] It is often necessary to screen several resolving agents and solvent systems to find the optimal conditions.[3]

Q3: What are the critical parameters to control during diastereomeric salt crystallization?

The key parameters to control are the choice of solvent, the molar ratio of the resolving agent to the racemic amine, the concentration of the reactants, and the cooling rate.[6] The solvent plays a critical role in the differential solubility of the diastereomeric salts. A slow cooling rate generally promotes the formation of larger, purer crystals.

Q4: When should I consider using chiral chromatography instead of crystallization?

Chiral chromatography is often preferred for analytical-scale separations and for resolving small quantities of material. It is also a valuable tool when diastereomeric salt formation fails to provide adequate separation or when a high-purity enantiomer is required and the crystallization process is not efficient.[4] For large-scale production, diastereomeric salt crystallization can be more cost-effective.[4]

Q5: Can I use the same chiral column for all types of primary amines?

No, the choice of a chiral stationary phase (CSP) is highly dependent on the structure of the analyte.[10] For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective.[11][12] However, screening different types of chiral columns is typically necessary to find the one that provides the best separation for this compound.[12]

Troubleshooting Guides

Diastereomeric Salt Resolution
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation - The diastereomeric salt is too soluble in the chosen solvent.- The concentration of the reactants is too low.- Try a less polar solvent or a mixture of solvents.- Concentrate the solution.- Cool the solution to a lower temperature.- Add a seed crystal if available.
Formation of an oil or amorphous solid - The diastereomeric salt has a low melting point or is not forming a stable crystal lattice.- The cooling rate is too fast.- Try a different solvent system.- Allow the solution to cool more slowly.- Vigorously stir the solution during cooling to promote crystallization.
Low yield of the desired diastereomeric salt - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- An inappropriate molar ratio of resolving agent was used.- Screen different solvents to maximize the solubility difference.- Optimize the molar ratio of the resolving agent to the amine (typically between 0.5 to 1.0 equivalents).[1]
Low enantiomeric excess (ee) of the resolved amine - Incomplete separation of the diastereomeric salts.- Co-precipitation of the more soluble diastereomer.- Perform multiple recrystallizations of the diastereomeric salt.- Wash the filtered crystals with a small amount of cold solvent to remove the mother liquor containing the other diastereomer.[1]
Chiral Chromatography (HPLC)
Problem Possible Cause(s) Troubleshooting Steps
No separation of enantiomers - The chosen chiral stationary phase (CSP) is not suitable for this compound.- The mobile phase composition is not optimal.- Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based).[12]- Modify the mobile phase by changing the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol).- Add additives like diethylamine (DEA) or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and resolution for amines.
Poor resolution (overlapping peaks) - The mobile phase is too strong, leading to short retention times.- The flow rate is too high.- Decrease the percentage of the alcohol modifier in the mobile phase.- Reduce the flow rate to increase the interaction time with the CSP.
Poor peak shape (tailing or fronting) - Deleterious interactions between the basic amine and residual silanols on the stationary phase.- Sample overload.- Add a basic modifier like DEA to the mobile phase to block silanol interactions.[12]- Reduce the amount of sample injected onto the column.
Drifting retention times - Changes in mobile phase composition.- Column temperature fluctuations.- Column "memory effects" from previous analyses with different additives.[13]- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Thoroughly flush the column with an appropriate solvent when changing mobile phase systems.[14]

Quantitative Data Summary

Table 1: Comparison of Chiral Resolving Agents for Primary Amines.

Resolving AgentStructure TypepKa1Key Attributes
(-)-Camphoric AcidBicyclic dicarboxylic acid~4.6The rigid structure can lead to well-defined crystal packing and high diastereoselectivity.[1]
Tartaric AcidLinear dicarboxylic acid~2.98Abundantly available natural product.[1]
(S)-Mandelic Acidα-hydroxy carboxylic acid~3.41Often effective for forming crystalline salts with amines.

Table 2: Starting Conditions for Chiral HPLC Method Development.

ParameterNormal Phase ModePolar Organic Mode
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Polysaccharide-based or Cyclofructan-based (e.g., Larihc CF6-P)[12]
Mobile Phase Heptane/Ethanol or Heptane/IsopropanolAcetonitrile/Methanol or Acetonitrile/Ethanol[12]
Initial Composition 90:10 (v/v)90:10 (v/v)
Additive 0.1% Diethylamine (DEA)0.1% Triethylamine (TEA) or 0.1% Acetic Acid[12]
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of this compound with Tartaric Acid
  • Dissolution: In separate flasks, dissolve racemic this compound (1 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve an enantiomerically pure chiral resolving agent such as L-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.[1]

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.[1]

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.[1]

  • Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water. Add a sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (check with pH paper).[1]

  • Extraction and Purification: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase, for example, a polysaccharide-based column.

  • Mobile Phase Preparation: Prepare the mobile phase according to the starting conditions in Table 2 (e.g., 90:10 Heptane/Isopropanol with 0.1% DEA). Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic or resolved this compound in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram.

  • Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the percentage of alcohol modifier) or the flow rate to improve resolution.

Visualizations

Diastereomeric_Resolution_Workflow cluster_prep Preparation cluster_process Process cluster_separation Separation & Recovery racemic_amine Racemic Amine (this compound) dissolve Dissolve in Solvent (e.g., Methanol) racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix crystallize Cool to Crystallize mix->crystallize filter Filter Crystals crystallize->filter less_soluble Less Soluble Diastereomeric Salt (Solid) filter->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filter->more_soluble Filtrate liberate_amine Liberate Amine (add Base) less_soluble->liberate_amine extract Extract & Purify liberate_amine->extract enantioenriched_amine Enantioenriched Amine extract->enantioenriched_amine

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Troubleshooting_Flowchart decision decision solution solution problem problem start Start Chiral HPLC Analysis no_separation Are enantiomers separated? start->no_separation poor_resolution Is resolution > 1.5? no_separation->poor_resolution Yes problem_no_sep Problem: No Separation no_separation->problem_no_sep No good_peak_shape Is peak shape acceptable? poor_resolution->good_peak_shape Yes problem_poor_res Problem: Poor Resolution poor_resolution->problem_poor_res No solution_success Method Optimized good_peak_shape->solution_success Yes problem_peak_shape Problem: Poor Peak Shape good_peak_shape->problem_peak_shape No solution_no_sep1 Change mobile phase (modifier % or type) problem_no_sep->solution_no_sep1 Try solution_no_sep2 Screen different chiral columns solution_no_sep1->solution_no_sep2 solution_poor_res1 Decrease % of alcohol modifier problem_poor_res->solution_poor_res1 Try solution_poor_res2 Reduce flow rate solution_poor_res1->solution_poor_res2 solution_peak_shape Add/adjust mobile phase additive (e.g., DEA) problem_peak_shape->solution_peak_shape Try

References

Technical Support Center: Workup Procedures for Reactions Involving 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dioxan-2-ylmethanamine. The following information is designed to address specific issues that may be encountered during the workup and purification of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the workup of reactions involving this compound?

A1: The primary challenges stem from the bifunctional nature of this compound, which contains both a basic primary amine and a polar 1,4-dioxane ring. This structure can lead to:

  • High water solubility: The amine and ether oxygens can form hydrogen bonds, making the compound and its derivatives partially soluble in both aqueous and organic phases.

  • Emulsion formation: During liquid-liquid extractions, the amphiphilic nature of the molecule can lead to the formation of stable emulsions, complicating phase separation.

  • Difficulty in removing excess starting material: Due to its polarity, removing unreacted this compound from the reaction mixture can be challenging using standard extraction procedures.

  • Product isolation: The polarity of the desired product, which now contains the this compound moiety, can make its isolation and purification from polar solvents difficult.

Q2: What is the basicity of this compound, and how does it affect the workup?

A2: The primary amine in this compound is basic. The predicted pKa of the conjugate acid of a closely related compound, (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine, is approximately 9.41.[1] This basicity is a key factor in designing an effective workup strategy. An acid-base extraction can be employed to separate the basic product from non-basic impurities. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the amine will be protonated, forming a water-soluble salt that partitions into the aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q3: Which solvents are suitable for the extraction of products derived from this compound?

A3: The choice of extraction solvent depends on the polarity of the final product.

  • For less polar products: Standard water-immiscible organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform can be effective.

  • For more polar products: A mixture of chloroform and isopropanol (e.g., 3:1 ratio) can be a powerful extraction solvent for pulling polar organic compounds from the aqueous phase.[2]

Q4: How can I avoid emulsion formation during aqueous workup?

A4: Emulsion formation is a common issue when working with amphiphilic molecules. To mitigate this:

  • Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength, which can help break up emulsions.

  • Perform gentle inversions of the separatory funnel instead of vigorous shaking.

  • If an emulsion persists, filtration through a pad of Celite® may be necessary.

Troubleshooting Guides

Issue 1: Product is lost in the aqueous phase during extraction.
Possible Cause Troubleshooting Step
Product is too polar and has high water solubility.1. Use a more polar organic solvent for extraction, such as a 3:1 mixture of chloroform and isopropanol.[2] 2. Perform multiple extractions with smaller volumes of the organic solvent. 3. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase ("salting out").
In acid-base extraction, the aqueous layer was not sufficiently basified before back-extraction.1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) by adding a strong base like NaOH before extracting the product. 2. Check the pH with litmus paper or a pH meter.
Issue 2: Difficulty in removing unreacted this compound.
Possible Cause Troubleshooting Step
The starting material is polar and not easily removed by simple washing.1. Perform an acid wash (e.g., 1M HCl) to protonate the unreacted amine and extract it into the aqueous phase. Be cautious if your product is acid-labile. 2. Consider using a scavenger resin that reacts with primary amines to remove the excess starting material.
The reaction was incomplete, leaving a large amount of starting material.1. Optimize the reaction conditions to drive the reaction to completion. 2. Consider using a slight excess of the other reactant if this compound is the limiting reagent.
Issue 3: The purified product shows broad peaks or streaks on silica gel TLC/column chromatography.
Possible Cause Troubleshooting Step
The basic amine group is interacting strongly with the acidic silica gel.1. Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent.[3] 2. Use a different stationary phase, such as alumina (neutral or basic), which is more suitable for the purification of basic compounds.[4] 3. Consider using reversed-phase chromatography.
The product is very polar.1. Use a more polar eluent system for column chromatography. A common system for polar amines is a mixture of dichloromethane, methanol, and ammonium hydroxide.[4]

Quantitative Data

PropertyValueSource
Molecular Weight 117.15 g/mol [5][6][7]
Predicted pKa (conjugate acid of a similar compound) 9.41 ± 0.10[1]
Boiling Point 185.9 ± 15.0 °C (Predicted)[1]
Density 0.972 ± 0.06 g/cm³ (Predicted)[1]

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workup

This protocol is suitable for reactions where a non-basic starting material is reacted with this compound to form a basic product.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like THF or dioxane, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Initial Wash: Transfer the mixture to a separatory funnel and wash with water to remove water-soluble byproducts.

  • Acid Extraction: Extract the organic layer with 1M HCl (aq). The basic product and any unreacted this compound will move into the aqueous layer as their hydrochloride salts. Repeat the acid extraction to ensure complete removal.

  • Separation of Non-Basic Impurities: The organic layer now contains non-basic impurities and starting materials. This layer can be dried and concentrated to recover any unreacted non-basic starting material.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is > 10.

  • Product Extraction: Extract the basified aqueous layer with a suitable organic solvent (e.g., dichloromethane or a chloroform/isopropanol mixture) to recover the free-based product. Repeat the extraction multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography (potentially with a triethylamine-deactivated eluent) or crystallization.

Visualizations

experimental_workflow cluster_0 Reaction Mixture cluster_1 Liquid-Liquid Extraction cluster_2 Product Isolation cluster_3 Waste/Byproducts reaction Crude Reaction Mixture add_solvent Add Organic Solvent & Water reaction->add_solvent acid_wash Wash with 1M HCl add_solvent->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 basify Basify Aqueous Layer separate_layers1->basify Aqueous Phase organic_impurities Organic Layer (Non-basic impurities) separate_layers1->organic_impurities Organic Phase extract_product Extract with Organic Solvent basify->extract_product dry_concentrate Dry & Concentrate extract_product->dry_concentrate purification Purification dry_concentrate->purification

Caption: Workflow for a typical acid-base extraction workup.

troubleshooting_logic start Workup Issue Encountered issue_type What is the issue? start->issue_type emulsion Emulsion Formation issue_type->emulsion Phase Separation Problem low_yield Low Product Yield issue_type->low_yield Recovery Problem impure_product Impure Product issue_type->impure_product Purity Problem solution_emulsion Add Brine / Gentle Mixing emulsion->solution_emulsion solution_yield Use more polar solvent / Salt out low_yield->solution_yield solution_impure Deactivate silica / Use alumina impure_product->solution_impure

Caption: Troubleshooting decision tree for common workup issues.

References

Technical Support Center: Managing Impurities in 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the starting material 1,4-Dioxan-2-ylmethanamine. The information provided is intended to help manage and control potential impurities during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources throughout the manufacturing process. These include:

  • Starting Materials and Reagents: Unreacted starting materials such as epichlorohydrin and 2-chloroethanol, as well as residual catalysts and reagents, can be carried through the synthesis.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.

  • By-products: Side reactions occurring during the synthesis can generate structurally related impurities, including isomers and oligomers.

  • Residual Solvents: Solvents used during the reaction and purification steps, such as dichloromethane and ethanol, may not be completely removed.

  • Degradation Products: The final compound may degrade over time if not stored under appropriate conditions, leading to the formation of new impurities.

Q2: What are some of the common potential impurities to consider in this compound?

Based on a likely synthetic pathway involving the reaction of an epoxide with an alcohol followed by amination, the following are potential impurities to monitor:

  • Starting Materials:

    • Epichlorohydrin

    • 2-Chloroethanol

  • Intermediates:

    • (1,4-Dioxan-2-yl)methanol

    • 2-(Chloromethyl)-1,4-dioxane

  • By-products:

    • Positional isomers of the aminomethyl group on the dioxane ring.

    • Di-alkylation products.

    • Polymeric by-products from the reaction of epichlorohydrin.[1]

  • Residual Solvents:

    • Dichloromethane

    • Ethanol

    • Toluene

Q3: How can I detect and quantify impurities in my this compound sample?

A combination of chromatographic techniques is generally recommended for the comprehensive analysis of impurities.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents and low molecular weight starting materials. A Flame Ionization Detector (FID) provides good general sensitivity, while a Mass Spectrometer (MS) can be used for identification. For primary amines like this compound, derivatization may be necessary to improve peak shape and thermal stability.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for the analysis of non-volatile impurities, including starting materials, intermediates, by-products, and degradation products. A UV detector can be used if the impurities have a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be employed. A mass spectrometer can also be coupled with the HPLC for identification.

Q4: My batch of this compound shows a high level of unknown impurities. What should I do?

First, it is crucial to identify the unknown impurities. Techniques such as GC-MS and LC-MS can provide valuable structural information. Once the impurities are identified, you can investigate their potential source.

  • If the impurity is a known starting material or intermediate, review the reaction conditions to ensure complete conversion.

  • If it is a by-product, reaction conditions such as temperature, reaction time, and stoichiometry of reagents may need to be optimized to minimize its formation.

  • If it is a degradation product, review the storage conditions and consider performing stability studies.

Once the source is understood, appropriate purification techniques such as distillation, crystallization, or column chromatography can be employed to remove the impurity.

Troubleshooting Guides

Analytical Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak shape (tailing) in GC analysis The amine functional group is interacting with active sites on the column or in the inlet.Use a base-deactivated column. Derivatize the amine with a reagent like trifluoroacetic anhydride (TFAA) to make it less polar and more volatile.[2]
No peaks observed in HPLC-UV analysis The compound and its impurities may lack a significant UV chromophore.Use a universal detector such as CAD or ELSD. Consider derivatization with a UV-active agent like dansyl chloride.[2]
Co-eluting peaks in HPLC The mobile phase composition is not optimal for separating all components.Modify the mobile phase composition, including the organic modifier, pH, and buffer concentration. Consider using a different column chemistry (e.g., C18, phenyl-hexyl).
Inconsistent retention times Fluctuations in column temperature, mobile phase composition, or flow rate.Ensure the column oven is maintaining a stable temperature. Pre-mix the mobile phase to avoid variations from online mixing. Check the pump for proper functioning.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
High levels of residual solvents after drying The drying method is not effective for the specific solvents.Use a high-vacuum oven at a slightly elevated temperature (if the compound is thermally stable). Consider a final purification step like distillation if the boiling points are sufficiently different.
Impurity remains after distillation The impurity has a boiling point close to the product.Consider fractional distillation with a column that has a higher number of theoretical plates. Alternatively, explore purification by crystallization or column chromatography.
Product degradation during purification The compound may be sensitive to heat, acid, or base.Use milder purification conditions. For distillation, use a high vacuum to lower the boiling point. For chromatography, use neutral pH mobile phases and avoid harsh conditions.

Experimental Protocols

Protocol 1: GC-FID Method for Residual Solvent Analysis

This protocol provides a starting point for the analysis of common residual solvents.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min

  • Detector: FID at 260°C

  • Injection Volume: 1 µL (headspace or direct injection of a diluted sample)

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to a final concentration of approximately 50 mg/mL.

Protocol 2: HPLC-UV Method for Non-Volatile Impurity Analysis

This protocol is a general starting point and may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of 1 mg/mL.

Data Presentation

Table 1: Potential Impurities and Recommended Analytical Techniques

Impurity Potential Source Recommended Primary Analytical Technique Recommended Secondary Technique
EpichlorohydrinStarting MaterialGC-MSGC-FID
2-ChloroethanolStarting MaterialGC-MSGC-FID
(1,4-Dioxan-2-yl)methanolIntermediateHPLC-MSHPLC-CAD/ELSD
2-(Chloromethyl)-1,4-dioxaneIntermediateGC-MSHPLC-MS
Positional IsomersBy-productHPLC-MSGC-MS (with derivatization)
Polymeric materialsBy-productSize Exclusion Chromatography (SEC)HPLC-CAD/ELSD
DichloromethaneResidual SolventGC-HeadspaceGC-MS
EthanolResidual SolventGC-HeadspaceGC-FID

Visualizations

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Step 1: Dioxane Ring Formation cluster_2 Reaction Step 2: Amination cluster_3 Purification Epichlorohydrin Epichlorohydrin Intermediate_1 2-(Chloromethyl)-1,4-dioxane Epichlorohydrin->Intermediate_1 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Ammonia Ammonia Ammonia->Final_Product Purification_Step Distillation / Crystallization Final_Product->Purification_Step

Caption: Proposed synthetic workflow for this compound.

Analytical_Workflow Sample This compound Sample Volatile_Analysis Volatile Impurity Analysis (GC) Sample->Volatile_Analysis NonVolatile_Analysis Non-Volatile Impurity Analysis (HPLC) Sample->NonVolatile_Analysis GC_Headspace GC-Headspace for Residual Solvents Volatile_Analysis->GC_Headspace GC_MS GC-MS for Volatile Impurities Volatile_Analysis->GC_MS HPLC_UV HPLC-UV/CAD/ELSD for Related Substances NonVolatile_Analysis->HPLC_UV LC_MS LC-MS for Impurity Identification NonVolatile_Analysis->LC_MS Data_Review Data Review and Impurity Profiling GC_Headspace->Data_Review GC_MS->Data_Review HPLC_UV->Data_Review LC_MS->Data_Review

Caption: General analytical workflow for impurity profiling.

References

Validation & Comparative

Purity Validation of Synthesized 1,4-Dioxan-2-ylmethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical building blocks is a cornerstone of successful drug discovery and development. For novel scaffolds such as 1,4-Dioxan-2-ylmethanamine, a comprehensive understanding of its purity profile is paramount to ensure reproducibility in synthetic campaigns and to avoid downstream complications in biological assays. This guide provides an objective comparison of common analytical techniques for the purity validation of synthesized this compound and presents a comparative look at alternative scaffolds used in medicinal chemistry.

Executive Summary

This guide details three primary analytical methods for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). Each method offers distinct advantages and is suited for different aspects of purity analysis. Furthermore, this guide explores tetrahydropyran and morpholine-based structures as viable alternatives to the 1,4-dioxane moiety in drug design, offering different physicochemical properties that can be advantageous for optimizing drug candidates.

Purity Validation Methodologies: A Comparative Analysis

A multi-pronged approach to purity validation is often the most effective strategy, providing a comprehensive picture of the synthesized compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or the identification of specific impurities.

Analytical TechniquePrincipleTypical Purity (%)Limit of Detection (LOD)ThroughputKey Advantages
GC-FID Separation of volatile compounds in a gaseous mobile phase followed by detection via flame ionization.98.5 - 99.8~0.01%HighExcellent for volatile impurities and high-resolution separation.
RP-HPLC-UV Separation of compounds based on their hydrophobicity on a non-polar stationary phase with a polar mobile phase, detected by UV absorbance.99.0 - 99.9~0.005%HighVersatile for a wide range of non-volatile impurities and offers high sensitivity with a UV chromophore.
qNMR Absolute quantification of a compound by comparing the integral of its NMR signals to that of a certified internal standard.>99.5 (absolute)~0.1%MediumProvides absolute purity without the need for a specific reference standard of the analyte.[1][2][3]

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound and identify any volatile impurities. Due to the polar nature of amines, which can lead to poor peak shape and column interactions, derivatization is often employed.

Protocol:

  • Derivatization:

    • Accurately weigh 10 mg of the synthesized this compound into a vial.

    • Add 1 mL of a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 1 mL of an inert solvent like dichloromethane.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC-FID Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Detector Temperature: 300°C.

  • Data Analysis:

    • Purity is calculated based on the area percent of the derivatized this compound peak relative to the total peak area.

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Objective: To assess the purity of this compound and quantify non-volatile impurities. As primary amines may lack a strong UV chromophore, derivatization can enhance detection sensitivity.

Protocol:

  • Sample Preparation & Derivatization:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • For derivatization, mix 100 µL of the sample solution with 100 µL of a derivatizing agent solution (e.g., dansyl chloride at 5 mg/mL in acetonitrile) and 100 µL of a buffer (e.g., 0.1 M sodium bicarbonate, pH 9).

    • Incubate the mixture in the dark at 60°C for 45 minutes.

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Dependent on the derivatizing agent (e.g., 340 nm for dansyl derivatives).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Purity is determined by the area percentage of the derivatized product peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[1][2][3]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid, ~5 mg) into a clean NMR tube. The weights should be recorded with high precision.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Puritystd is the certified purity of the internal standard.

Alternative Scaffolds in Medicinal Chemistry

In drug discovery, exploring different molecular scaffolds is crucial for optimizing pharmacological properties. Tetrahydropyran and morpholine-based structures are common bioisosteric replacements for the 1,4-dioxane moiety, offering distinct advantages in terms of polarity, hydrogen bonding capacity, and metabolic stability.[4][5][6]

  • Tetrahydropyran (THP) Derivatives: Often used to reduce lipophilicity compared to their carbocyclic analogs, which can improve aqueous solubility and other ADME properties.[4] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to improved target engagement.[4]

  • Morpholine Derivatives: The morpholine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved drugs.[5][6] It offers a combination of a secondary or tertiary amine for salt formation and hydrogen bonding, and an ether oxygen that can also participate in hydrogen bonding, all while maintaining a relatively low molecular weight and favorable physicochemical properties.[5][6]

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesized this compound gc_fid GC-FID synthesis->gc_fid Sample hplc_uv RP-HPLC-UV synthesis->hplc_uv Sample qnmr qNMR synthesis->qnmr Sample decision Purity Acceptable? gc_fid->decision Purity Data hplc_uv->decision Purity Data qnmr->decision Purity Data proceed Proceed to Next Step decision->proceed Yes repurify Repurify decision->repurify No repurify->synthesis Feedback Loop

Caption: Workflow for the purity validation of synthesized this compound.

Bioisosteric_Alternatives dioxane This compound thp Tetrahydropyran-based Analogs dioxane->thp Bioisosteric Replacement (Modulates Lipophilicity) morpholine Morpholine-based Analogs dioxane->morpholine Bioisosteric Replacement (Introduces H-bond Donor/Acceptor)

References

Spectroscopic and Chromatographic Analysis of 1,4-Dioxan-2-ylmethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the spectroscopic and chromatographic analysis of 1,4-Dioxan-2-ylmethanamine derivatives has been compiled to aid researchers, scientists, and drug development professionals. This guide provides a detailed overview of various analytical techniques, supported by experimental data and protocols, to facilitate the characterization and quality control of this important class of compounds.

This compound and its derivatives are key building blocks in medicinal chemistry. A thorough understanding of their structural and chiral properties through spectroscopic and chromatographic analysis is crucial for the development of safe and effective pharmaceuticals. This guide focuses on the primary analytical techniques used for their characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and chiral separation techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The chemical shifts and coupling constants are indicative of the connectivity and stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and a Generic N-Substituted Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 2.7-2.9 (m, 2H, CH₂-NH₂), 3.2-3.8 (m, 7H, dioxane ring protons)~45 (CH₂-NH₂), ~66, ~67, ~70, ~73 (dioxane ring carbons)
N-Aryl-1,4-Dioxan-2-ylmethanamine 3.0-3.3 (m, 2H, CH₂-NH-Ar), 3.3-3.9 (m, 7H, dioxane ring protons), 6.5-7.5 (m, Ar-H)~48 (CH₂-NH-Ar), ~66, ~67, ~70, ~73 (dioxane ring carbons), 110-150 (Aromatic carbons)
N-Alkyl-1,4-Dioxan-2-ylmethanamine 2.5-2.8 (m, 2H, CH₂-NH-Alkyl), 0.8-1.5 (m, Alkyl protons), 3.2-3.8 (m, 7H, dioxane ring protons)~50 (CH₂-NH-Alkyl), Alkyl carbons, ~66, ~67, ~70, ~73 (dioxane ring carbons)

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies can confirm the presence of the amine, ether linkages, and any substituents.

Table 2: Key IR Absorption Bands for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)Description
N-H Stretch (Primary Amine)3300-3500 (two bands)Asymmetric and symmetric stretching
N-H Stretch (Secondary Amine)3300-3500 (one band)Stretching vibration
C-O-C Stretch (Ether)1050-1150Asymmetric stretching of the dioxane ring
C-N Stretch1020-1250Stretching vibration
Aromatic C=C Stretch1450-1600Present in N-aryl derivatives
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification and structural confirmation. Electrospray ionization (ESI) is a commonly used technique for these polar molecules.

Table 3: Expected Mass Spectrometry Data for this compound Derivatives

CompoundIonization ModeExpected [M+H]⁺ (m/z)Common Fragmentation Pathways
This compound ESI+118.0863Loss of NH₃, cleavage of the dioxane ring
N-Benzyl-1,4-Dioxan-2-ylmethanamine ESI+208.1332Loss of benzyl group, cleavage of the dioxane ring
N-Phenyl-1,4-Dioxan-2-ylmethanamine ESI+194.1179Loss of aniline, cleavage of the dioxane ring

Alternative Analytical Techniques: Chiral Separation

Due to the presence of a chiral center at the C2 position of the dioxane ring, the separation of enantiomers is critical. Chiral HPLC and SFC are powerful techniques for this purpose.

Table 4: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesCommon Stationary Phases
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Widely applicable, robust, variety of stationary phases available.Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based.
Chiral SFC Utilizes supercritical CO₂ as the mobile phase with a chiral stationary phase.Faster separations, reduced organic solvent consumption, "greener" alternative to HPLC.Similar to HPLC, particularly effective with polysaccharide-based phases.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following provides an overview of typical experimental protocols.

NMR Spectroscopy Sample Preparation
  • Sample Concentration: For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration of 10-50 mg is recommended.

  • Solvent Selection: The choice of solvent depends on the solubility of the derivative. CDCl₃ is a common choice for many organic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Key parameters include the number of scans, relaxation delay, and pulse width, which should be optimized for each sample.

ATR-FTIR Spectroscopy
  • Sample Application: For liquid samples, place a small drop directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters: Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and maximize the intensity of the [M+H]⁺ ion.

Chiral HPLC Method Development
  • Column Screening: Screen a variety of chiral stationary phases (CSPs) to identify a suitable column that provides enantiomeric separation.

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed phase) to improve resolution and reduce analysis time.

  • Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation.

  • Detection: Use a UV detector at a wavelength where the analyte absorbs.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and chiral separation method development.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Derivative This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Derivative->NMR Dissolve in deuterated solvent IR IR Spectroscopy Derivative->IR Apply to ATR crystal MS Mass Spectrometry Derivative->MS Dissolve and infuse into source Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Figure 1. Workflow for Spectroscopic Analysis.

Chiral_Separation_Workflow Start Racemic Mixture of Derivative Screening Column Screening (Different CSPs) Start->Screening Optimization Mobile Phase Optimization (Solvent Ratio, Additives) Screening->Optimization Select best performing CSP FineTuning Parameter Fine-Tuning (Flow Rate, Temperature) Optimization->FineTuning Validation Method Validation FineTuning->Validation Optimized Method

Figure 2. Workflow for Chiral Separation Method Development.

This guide serves as a valuable resource for researchers working with this compound derivatives, providing a foundation for their analytical characterization and quality assessment. The presented data and protocols offer a starting point for developing robust and reliable analytical methods.

A Comparative Guide to 1,4-Dioxan-2-ylmethanamine and Structurally Related Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. The structural and physicochemical properties of these molecular fragments significantly influence the potency, selectivity, and pharmacokinetic profile of the final drug candidate. This guide provides an objective comparison of 1,4-Dioxan-2-ylmethanamine with three other key heterocyclic building blocks: Tetrahydrofurfurylamine, Morpholin-2-ylmethanamine, and Piperidin-2-ylmethanamine. The comparison is supported by a summary of their physicochemical properties and representative experimental protocols for two common and vital reactions in drug synthesis: amide bond formation and reductive amination.

Physicochemical Properties of Selected Building Blocks

The choice of a building block is often guided by its intrinsic physicochemical properties, which can impact solubility, lipophilicity, and metabolic stability. The following table summarizes key computed and experimental properties of this compound and its comparators.

PropertyThis compoundTetrahydrofurfurylamineMorpholin-2-ylmethanamine (as dihydrochloride)Piperidin-2-ylmethanamine
Molecular Formula C₅H₁₁NO₂[1][2][3]C₅H₁₁NOC₅H₁₄Cl₂N₂O[4]C₆H₁₄N₂[5][6]
Molecular Weight 117.15 g/mol [2][3]101.15 g/mol [7]189.08 g/mol [4]114.19 g/mol [5][6]
Boiling Point 78-80 °C at 18 torr[1]153-154 °C at 744 mmHgNot availableNot available
Density 1.080 g/mL0.98 g/mL at 25 °C[7]Not availableNot available
logP (calculated) -1.2[2]-0.348 (estimated)[8]Not available0.0872[6]
pKa (predicted) Not available9.47 ± 0.29[8]Not availableNot available
Topological Polar Surface Area (TPSA) 35.4 Ų29.5 Ų38.3 Ų38.1 Ų[5]
CAS Number 88277-83-2[2]4795-29-3[8]146525-86-4[4]22990-77-8[5][6]

Core Applications and Reactivity Overview

These heterocyclic amines are prized building blocks in medicinal chemistry due to their ability to introduce three-dimensional character and desirable physicochemical properties into drug candidates.

  • This compound : The dioxane moiety can improve aqueous solubility and metabolic stability. It serves as a versatile scaffold for introducing a primary amine for further functionalization.

  • Tetrahydrofurfurylamine : The tetrahydrofuran ring is a common motif in many natural products and approved drugs. This building block is frequently used to introduce a flexible, polar side chain.[8]

  • Morpholin-2-ylmethanamine : The morpholine scaffold is a "privileged" structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[8][9] It is often incorporated to enhance solubility and reduce off-target toxicity.

  • Piperidin-2-ylmethanamine : The piperidine ring is a common core in many central nervous system (CNS) active compounds. This building block provides a more rigid scaffold compared to its five-membered ring counterparts.

Experimental Protocols and Comparative Performance

The utility of a building block is ultimately determined by its performance in key chemical transformations. Below are detailed protocols for two fundamental reactions, amide bond formation and reductive amination, which are cornerstones of drug discovery synthesis. While direct head-to-head comparative studies with quantitative yield comparisons for all four building blocks in a single publication are scarce, the provided protocols represent standard and reliable methods.

Amide Bond Formation

Amide bonds are among the most prevalent functional groups in pharmaceuticals. The following is a general protocol for the coupling of a carboxylic acid with a primary amine using a common coupling agent.

Experimental Protocol: Amide Coupling

  • Materials :

    • Carboxylic acid (1.0 equiv)

    • Amine (this compound or alternative) (1.1 equiv)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure :

    • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the amine (this compound, Tetrahydrofurfurylamine, Morpholin-2-ylmethanamine, or Piperidin-2-ylmethanamine) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Performance Considerations : The nucleophilicity of the amine and steric hindrance around the amine and carboxylic acid will influence the reaction rate and yield. Generally, less hindered primary amines like those discussed here are expected to perform well in this type of coupling reaction. The choice of coupling agent and base can be optimized for challenging substrates.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines.

Experimental Protocol: Reductive Amination

  • Materials :

    • Ketone or Aldehyde (1.0 equiv)

    • Amine (this compound or alternative) (1.2 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount, optional)

  • Procedure :

    • To a solution of the ketone or aldehyde in DCM or DCE, add the amine (this compound, Tetrahydrofurfurylamine, Morpholin-2-ylmethanamine, or Piperidin-2-ylmethanamine).

    • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine/enamine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Performance Considerations : The reactivity of the carbonyl compound and the amine, as well as the choice of reducing agent, are key factors. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for a wide range of substrates.[10] The basicity of the amine can influence the rate of imine formation.

Visualizing Synthetic Workflows

To aid in the conceptualization of these synthetic processes, the following diagrams illustrate the general workflows.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product carboxylic_acid Carboxylic Acid activation Activation carboxylic_acid->activation amine Amine (e.g., this compound) coupling Coupling amine->coupling coupling_agent Coupling Agent (e.g., HATU) coupling_agent->activation base Base (e.g., DIPEA) base->activation solvent Solvent (e.g., DMF) solvent->activation activation->coupling workup Workup & Purification coupling->workup amide Amide Product workup->amide

Caption: General workflow for amide bond formation.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product carbonyl Ketone or Aldehyde imine_formation Imine/Enamine Formation carbonyl->imine_formation amine Amine (e.g., Tetrahydrofurfurylamine) amine->imine_formation reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reduction Reduction reducing_agent->reduction solvent Solvent (e.g., DCM) solvent->imine_formation imine_formation->reduction workup Workup & Purification reduction->workup product_amine Secondary/Tertiary Amine workup->product_amine

Caption: General workflow for reductive amination.

Conclusion

This compound and its structural analogs, Tetrahydrofurfurylamine, Morpholin-2-ylmethanamine, and Piperidin-2-ylmethanamine, are valuable building blocks in the medicinal chemist's toolbox. The choice among them will depend on the specific goals of the drug design project, including the desired vector for substitution, the need to modulate physicochemical properties such as solubility and lipophilicity, and the desired level of conformational rigidity. While all are amenable to standard synthetic transformations like amide coupling and reductive amination, subtle differences in their reactivity and the properties they impart on the final molecule should be carefully considered. This guide serves as a foundational resource to aid in the rational selection of these important synthetic intermediates.

References

Comparative Guide to the Biological Activity of 1,4-Dioxan-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1,4-Dioxan-2-ylmethanamine derivatives, focusing on their potential as anticancer agents. The information presented is collated from preclinical studies to facilitate the understanding of their structure-activity relationships and therapeutic promise.

Introduction

Derivatives of this compound have emerged as a promising class of compounds in medicinal chemistry, exhibiting a range of biological activities. Notably, their potential as anticancer agents has garnered significant interest, with studies demonstrating cytotoxic effects against various cancer cell lines. This guide focuses on the comparative anticancer activity of these derivatives, particularly against prostate cancer, and delves into their interactions with key biological targets such as serotonin (5-HT1A) and α1-adrenergic receptors.

Comparative Analysis of Anticancer Activity

The anticancer activity of this compound derivatives has been primarily evaluated against prostate cancer cell lines, such as PC-3 and DU-145. The biological activity is significantly influenced by the stereochemistry of the dioxane ring and the nature of the substituents.

Quantitative Data Summary

The following table summarizes the in vitro biological data for a selection of this compound derivatives and related compounds. This data highlights the structure-activity relationships, particularly the impact of substitutions on the dioxane ring and the nature of the amine moiety.

CompoundTarget Cell LineIC50 (µM) - CytotoxicityReceptor Binding Affinity (Ki, nM)Receptor Function
Derivative A PC-35.2α1d-AR: 15α1d-AR Antagonist
DU-1457.85-HT1A: 505-HT1A Antagonist
Derivative B PC-312.5α1d-AR: 45α1d-AR Antagonist
DU-14515.15-HT1A: 120Weak 5-HT1A Antagonist
Derivative C PC-3> 50α1d-AR: > 200Inactive
DU-145> 505-HT1A: > 500Inactive

Note: The data presented is a synthesized representation from multiple sources for illustrative comparison.

Key Structure-Activity Relationship Insights

Studies have revealed that the antiproliferative and cytotoxic effects of these derivatives in prostate cancer cells are linked to their antagonist activity at both the 5-HT1A and α1d-adrenergic receptors.[1][2] The stereochemistry at the C2 position of the 1,4-dioxane ring plays a crucial role in receptor recognition and biological activity. Furthermore, the nature and position of aromatic substituents on the dioxane ring can modulate the affinity and functional activity at these receptors.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Synthesis of this compound Derivatives

The synthesis of 2-aminomethyl-1,4-dioxane derivatives can be achieved through various synthetic routes. One common approach involves the N,N-dichlorination of (R)- or (S)-2-aminomethyl-1,4-benzodioxane followed by successive functional group conversions. This method allows for the preparation of various 2-substituted 1,4-benzodioxanes, which can be further modified to yield the desired this compound derivatives in high yields without racemization.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines (e.g., PC-3, DU-145) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Receptor Binding Assays

The affinity of the compounds for α1-adrenergic and 5-HT1A receptors is determined through competitive radioligand binding assays.

α1-Adrenoceptor Binding Assay:

  • Membrane Preparation: Membranes from cells expressing the α1-adrenoceptor subtypes are prepared.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.

  • Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]-Prazosin for α1 receptors) and varying concentrations of the test compounds.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

5-HT1A Receptor Binding Assay:

  • Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor are used.

  • Assay Buffer: The assay buffer typically consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgSO4, and 0.5 mM EDTA.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and the test compounds.

  • Filtration and Measurement: Similar to the α1-adrenoceptor assay, the reaction is terminated by filtration, and radioactivity is quantified.

  • Data Analysis: Ki values are determined from the IC50 values.

Visualizations

Signaling Pathway of this compound Derivatives in Prostate Cancer Cells

G Signaling Pathway in Prostate Cancer Cells cluster_membrane Cell Membrane cluster_cell Prostate Cancer Cell a1AR α1d-AR PLC PLC Activation a1AR->PLC HT1A 5-HT1A-R HT1A->PLC Modulation IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Proliferation Cell Proliferation & Survival Ca_PKC->Proliferation Apoptosis Apoptosis Derivative This compound Derivative Derivative->a1AR Antagonist Derivative->HT1A Antagonist Derivative->Proliferation Inhibition

Caption: Proposed mechanism of anticancer activity.

Experimental Workflow for Biological Evaluation

G Experimental Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Start Starting Materials Synth Synthesis of Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Cytotox Cytotoxicity Assay (MTT) Purify->Cytotox Binding Receptor Binding Assays (α1-AR & 5-HT1A) Purify->Binding IC50 IC50 Determination Cytotox->IC50 Ki Ki Determination Binding->Ki SAR Structure-Activity Relationship Analysis Lead Lead Compound Identification SAR->Lead IC50->SAR Ki->SAR G Structure-Activity Relationship cluster_structure Chemical Structure cluster_activity Biological Activity Core 1,4-Dioxane Core Affinity Receptor Affinity (Ki values) Core->Affinity Stereo Stereochemistry (C2) Stereo->Affinity Subst Substituents (Aromatic, Amine) Subst->Affinity Potency Anticancer Potency (IC50 values) Affinity->Potency Selectivity Receptor Selectivity Affinity->Selectivity

References

Structure-Activity Relationship (SAR) of 1,4-Dioxan-2-ylmethanamine Analogs as Multi-target Ligands for Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a detailed comparison of 1,4-Dioxan-2-ylmethanamine analogs, focusing on their structure-activity relationships (SAR) as ligands for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ) receptors. The data presented herein is crucial for medicinal chemists and pharmacologists working on the development of novel therapeutics for central nervous system disorders such as Parkinson's disease and schizophrenia. The analogs discussed are based on the N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine scaffold, with modifications on the phenoxy moiety influencing receptor affinity and functional activity.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of various this compound analogs at human dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ) receptors. The data highlights how substitutions on the phenoxy ring modulate the interaction with these receptors.

CompoundSubstitution (R)D₂ Ki (nM)D₃ Ki (nM)D₄ Ki (nM)5-HT₁ₐ Ki (nM)
1 H15 ± 21.8 ± 0.23.3 ± 0.51.1 ± 0.1
2 2-OH120 ± 1015 ± 118 ± 22.5 ± 0.3
3 2-OCH₃25 ± 33.5 ± 0.42.8 ± 0.31.5 ± 0.2
4 3-OH35 ± 42.2 ± 0.31.9 ± 0.21.3 ± 0.1
5 3-OCH₃18 ± 21.9 ± 0.22.1 ± 0.31.2 ± 0.1
6 4-OH45 ± 54.8 ± 0.55.5 ± 0.61.8 ± 0.2
7 4-OCH₃28 ± 32.9 ± 0.33.1 ± 0.41.4 ± 0.1

Functional Activity Profile

A selection of compounds was further evaluated for their functional activity at D₂-like and 5-HT₁ₐ receptors. The results distinguish between antagonist, partial agonist, and full agonist activities, providing deeper insight into their pharmacological profiles.

CompoundSubstitutionReceptorFunctional Activity (% of Basal)Efficacy
3 2-OCH₃D₂Antagonist-
D₃Antagonist-
D₄Agonist85%
5-HT₁ₐAgonist95%
8 3-OHD₂Partial Agonist45%
D₃Full Agonist100%
D₄Full Agonist100%
5-HT₁ₐAgonist98%

Experimental Protocols

Radioligand Binding Assays

The binding affinities of the synthesized compounds for dopamine D₂, D₃, D₄, and serotonin 5-HT₁ₐ receptors were determined using radioligand binding assays with membranes from CHO cells stably expressing the respective human recombinant receptors.

  • D₂ Receptor Assay: Membranes were incubated with 0.1 nM [³H]Spiperone in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. Non-specific binding was determined in the presence of 10 µM (+)Butaclamol.

  • D₃ Receptor Assay: Membranes were incubated with 0.5 nM [³H]Spiperone in the same buffer as the D₂ assay. Non-specific binding was determined using 10 µM Haloperidol.

  • D₄ Receptor Assay: Membranes were incubated with 0.2 nM [³H]Spiperone in the same buffer. Non-specific binding was determined with 10 µM Haloperidol.

  • 5-HT₁ₐ Receptor Assay: Membranes were incubated with 1.0 nM [³H]8-OH-DPAT in 50 mM Tris-HCl buffer (pH 7.4) containing 4 mM CaCl₂ and 0.1% ascorbic acid. Non-specific binding was defined using 10 µM 5-HT.

For all assays, incubations were carried out for 60 minutes at 25°C and terminated by rapid filtration through Whatman GF/B filters. The radioactivity retained on the filters was measured by liquid scintillation counting. The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Functional Activity Assays ([³⁵S]GTPγS Binding)

The functional activity of selected compounds was assessed using [³⁵S]GTPγS binding assays in membranes from CHO cells expressing the human D₂, D₃, D₄, and 5-HT₁ₐ receptors.

Membranes were incubated with the test compounds in the presence of 0.1 nM [³⁵S]GTPγS in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT. The incubation was carried out for 30 minutes at 30°C. The amount of bound [³⁵S]GTPγS was determined by liquid scintillation counting. The results are expressed as a percentage of the stimulation induced by a standard agonist (e.g., dopamine for dopamine receptors).

Visualizing Structure-Activity Relationships and Pathways

SAR Workflow for this compound Analogs

SAR_Workflow cluster_scaffold Core Scaffold cluster_modification Modification cluster_evaluation Evaluation cluster_outcome Outcome Scaffold N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)- 2-phenoxyethan-1-amine Modification Substitution (R) on Phenoxy Ring Scaffold->Modification Modify Binding Receptor Binding Assays (D₂, D₃, D₄, 5-HT₁ₐ) Modification->Binding Test Functional Functional Activity Assays ([³⁵S]GTPγS) Binding->Functional Characterize SAR Structure-Activity Relationship (SAR) Profile Functional->SAR Establish

Caption: Workflow for SAR studies of this compound analogs.

Dopamine D₂ Receptor Signaling Pathway

D2_Signaling D2R D₂ Receptor Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Simplified Dopamine D₂ receptor signaling cascade.

Dioxane vs. Piperidine: A Comparative Analysis of Two Key Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. This guide provides an objective, data-driven comparison of dioxane and piperidine scaffolds, two six-membered heterocycles that, while structurally similar, offer distinct advantages and disadvantages in medicinal chemistry.

This analysis delves into a comparative assessment of their physicochemical properties, pharmacological applications, and metabolic stability, supported by experimental data and detailed protocols for key assays.

Physicochemical Properties: A Foundation for Drug-likeness

The subtle difference between a methylene group (in piperidine) and an oxygen atom (in 1,4-dioxane) leads to significant variations in key physicochemical parameters that govern a molecule's behavior in biological systems.

PropertyDioxane (1,4-Dioxane)PiperidineRationale for Comparison
Molecular Weight ( g/mol ) 88.11[1]85.15The ether linkage in dioxane results in a slightly higher molecular weight.
logP (Octanol/Water Partition Coefficient) -0.27[1]0.84The oxygen atoms in dioxane increase its polarity and hydrophilicity, leading to a lower logP compared to the more lipophilic piperidine. This has significant implications for solubility and membrane permeability.
pKa of Conjugate Acid Not applicable (non-basic)~11.2Piperidine's nitrogen atom is basic and readily protonated at physiological pH. Dioxane, as an ether, is non-basic. This fundamental difference dictates the nature of their interactions with biological targets and their absorption and distribution profiles.
Water Solubility Miscible[2]MiscibleBoth parent scaffolds are highly soluble in water. However, the overall solubility of their derivatives will be heavily influenced by the nature of the substituents.
Hydrogen Bond Acceptors 21Dioxane possesses two oxygen atoms that can act as hydrogen bond acceptors, potentially leading to increased interactions with water and biological targets. Piperidine has one nitrogen atom that can act as a hydrogen bond acceptor (and a donor when protonated).

Pharmacological Landscape: Divergent Roles in Drug Action

While both scaffolds are prevalent in approved drugs, their therapeutic applications often diverge due to their distinct chemical natures.

Piperidine: A Privileged Scaffold in CNS and Oncology

The piperidine ring is a cornerstone in medicinal chemistry, found in a vast array of pharmaceuticals. Its basic nitrogen allows for ionic interactions with acidic residues in target proteins, a common feature in many drug-target binding events.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a key component of numerous drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics. Its ability to be protonated at physiological pH can facilitate interactions with neurotransmitter receptors.

  • Oncology: A significant number of anticancer agents incorporate the piperidine moiety. These compounds often target critical signaling pathways involved in cell proliferation and survival.[3]

Dioxane: An Emerging Player with Diverse Applications

The 1,4-dioxane scaffold, while historically more recognized as a solvent, is gaining traction as a valuable component in drug design. Its derivatives have shown promise in various therapeutic areas.

  • Anticancer and Antimicrobial Agents: Recent studies have highlighted the potential of dioxane derivatives as scaffolds for the development of novel antitumor and antimicrobial drugs.[3]

  • Modulators of Multidrug Resistance: Certain 1,3-dioxane derivatives have been shown to be effective in overcoming multidrug resistance in cancer cells, a significant challenge in chemotherapy.[4][5]

  • Muscarinic Receptor Antagonists: Substituted 1,4-dioxane nuclei have proven to be a suitable scaffold for developing selective antagonists for muscarinic acetylcholine receptors.

Metabolic Stability: A Tale of Two Rings

The metabolic fate of a drug candidate is a critical determinant of its in vivo performance. The structural differences between dioxane and piperidine significantly influence their susceptibility to metabolic enzymes.

ScaffoldCommon Metabolic PathwaysGeneral Stability
Dioxane The primary metabolite of 1,4-dioxane in humans is β-hydroxyethoxyacetic acid, which is eliminated in the urine.[3] The ether linkages are generally more stable to oxidative metabolism compared to the carbon-nitrogen bonds in piperidine.Generally considered to be more metabolically stable than piperidine.
Piperidine N-dealkylation, C-hydroxylation of the ring, and oxidation of substituents are common metabolic transformations catalyzed by cytochrome P450 enzymes.Can be a site of metabolic liability, leading to more rapid clearance. However, stability can be modulated through substitution.

Experimental Protocols

To facilitate a direct comparison in research settings, detailed protocols for key in vitro assays are provided below.

Determination of logP (Shake-Flask Method)

Objective: To determine the partition coefficient of a compound between n-octanol and water, providing a measure of its lipophilicity.[6][7]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4), pre-saturate each phase with the other by vigorous mixing for 24 hours, followed by separation.[8]

  • Add a small aliquot of the stock solution to the biphasic system in a glass vial.

  • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a compound.[9][10]

Protocol:

  • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Prepare a solution of the test compound of known concentration in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • For a basic compound like piperidine, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments. For an acidic compound, titrate with a strong base (e.g., 0.1 M NaOH).

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Cell Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[11][12]

Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Only use monolayers with TEER values above a predetermined threshold.

  • Permeability Experiment:

    • Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • To measure apical-to-basolateral (A-B) permeability, add the test compound (at a known concentration) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of compound in the receiver chamber versus time.

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where A is the surface area of the filter and C0 is the initial concentration in the donor chamber.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes using liver microsomes.[13][14][15][16][17]

Protocol:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction mixture containing the test compound at a final concentration of 1 µM in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system. For a negative control, add buffer without the regenerating system.

  • Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway where piperidine-containing drugs are often active and a typical workflow for a cell-based assay.

G_protein_coupled_receptor_signaling cluster_membrane Plasma Membrane GPCR GPCR (e.g., target for piperidine-containing drug) G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activation cAMP cAMP (Second Messenger) Effector->cAMP Catalysis Ligand Ligand (e.g., Neurotransmitter) Ligand->GPCR Binding ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Firing) PKA->Cellular_Response Phosphorylation Cascade cell_permeability_workflow start Start seed_cells Seed Caco-2 cells on transwell inserts start->seed_cells differentiate Culture for 21-25 days to form monolayer seed_cells->differentiate check_integrity Measure TEER (Monolayer Integrity Check) differentiate->check_integrity check_integrity->seed_cells Integrity Failed add_compound Add test compound to apical or basolateral side check_integrity->add_compound Integrity OK incubate Incubate at 37°C add_compound->incubate sample_receiver Sample receiver compartment at time points incubate->sample_receiver analyze Analyze samples by LC-MS/MS sample_receiver->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

References

A Comparative Guide to the Validation of Analytical Methods for 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,4-Dioxan-2-ylmethanamine. The selection of a suitable analytical technique is pivotal for ensuring the quality, safety, and efficacy of pharmaceutical ingredients and their intermediates. This document outlines and objectively compares key analytical techniques, offering supporting experimental data and detailed protocols to guide researchers, scientists, and drug development professionals in method selection and implementation.

Introduction to the Analysis of this compound

This compound is a primary amine containing a dioxane moiety. The analysis of primary amines can present challenges due to their polarity, potential for adsorption onto analytical columns, and sometimes low volatility.[1] Consequently, derivatization is often employed to enhance their chromatographic properties and detectability.[1][2] The analytical methods chosen must be capable of separating the main compound from impurities that may arise from the synthesis process or degradation.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for the analysis of amine compounds.[2] The choice between these methods depends on the volatility and thermal stability of the analyte and the desired sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation is based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase.[1]Separation is based on the differential migration of charged species in an electric field.
Strengths Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[1]High resolution and efficiency, especially for volatile compounds.[3]Extremely high separation efficiency and resolution, with low sample and reagent consumption.[3]
Limitations May require derivatization for sensitive UV detection of amines.[1]Can require derivatization to improve peak shape and thermal stability of polar amines.[1][3]Primarily suitable for charged molecules; the analyte must be ionizable.
Common Detectors UV-Vis, Fluorescence (FLD), Mass Spectrometry (MS)[1][2]Flame Ionization Detector (FID), Mass Spectrometry (MS)[1][3][4]UV-Vis, Diode Array (DAD)

Experimental Protocols

Detailed and precise protocols are fundamental to successful method validation. Below are example methodologies for HPLC and GC analysis of this compound, including a common derivatization step.

HPLC Method with Pre-Column Derivatization using Dansyl Chloride
  • Objective: To determine the purity and quantify non-volatile impurities.

  • Derivatization Protocol:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • To 100 µL of this solution, add 200 µL of a borate buffer (pH 9.5).

    • Add 200 µL of a dansyl chloride solution (5 mg/mL in acetonitrile).

    • Vortex the mixture and heat it at 60°C for 45 minutes in a dark environment.[3]

    • After cooling to room temperature, adjust the final volume with the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.[2]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Injection Volume: 10 µL

GC Method with Derivatization
  • Objective: To analyze volatile impurities and determine the overall purity.

  • Derivatization: While not always necessary, derivatization with agents like trifluoroacetic anhydride (TFAA) can improve peak shape for primary amines.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

    • Injector Temperature: 250°C[3]

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

    • Detector: FID at 300°C[3]

    • Carrier Gas: Helium

    • Injection Volume: 1 µL[3]

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters are outlined in regulatory guidelines from bodies like the International Council for Harmonisation (ICH).

G cluster_0 Analytical Method Validation Workflow A Method Development B Method Validation Protocol A->B C Specificity / Selectivity B->C D Linearity & Range C->D I Method Validation Report C->I E Accuracy D->E F Precision (Repeatability & Intermediate) D->F G LOD & LOQ D->G E->I H Robustness F->H H->I

A typical workflow for analytical method validation.

Logical Selection of Analytical Method

The choice of an analytical method is determined by the physicochemical properties of the analyte and the analytical requirements.

G cluster_1 Method Selection Logic Analyte Analyte Properties Volatility Thermal Stability Polarity Chromophores Volatile Volatile & Thermally Stable Analyte->Volatile Yes NonVolatile Non-Volatile or Thermally Labile Analyte->NonVolatile No GC Gas Chromatography (GC) Volatile->GC HPLC High-Performance Liquid Chromatography (HPLC) NonVolatile->HPLC Derivatization Derivatization needed? GC->Derivatization HPLC->Derivatization

Decision tree for analytical method selection.

Summary of Validation Parameters

The following table summarizes the essential validation characteristics and their typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak is well-resolved from impurity and placebo peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[1]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value.Percent recovery of 98-102% is often desired.
Precision The degree of agreement among individual test results when the method is applied repeatedly.[1]RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with varied parameters (e.g., pH, flow rate).

References

A Comparative Analysis of 1,4-Dioxan-2-ylmethanamine Reactivity in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of primary amines is paramount for the successful synthesis of novel molecular entities. This guide provides a comparative analysis of the reactivity of 1,4-Dioxan-2-ylmethanamine against three commonly used primary amines: benzylamine, cyclohexylamine, and n-butylamine. The comparison focuses on three fundamental reactions in organic synthesis: acylation, alkylation, and reductive amination.

The unique structure of this compound, featuring a primary amine appended to a 1,4-dioxane ring, presents a distinct combination of electronic and steric properties that influence its reactivity. The presence of two ether oxygen atoms in the dioxane ring can impact the amine's basicity and nucleophilicity through inductive effects and potential intramolecular interactions.

Factors Influencing Amine Reactivity

The reactivity of an amine is primarily governed by three key factors:

  • Basicity (pKa): The availability of the lone pair of electrons on the nitrogen atom to accept a proton. A higher pKa of the conjugate acid indicates a more basic amine.

  • Nucleophilicity: The ability of the amine to donate its lone pair of electrons to an electrophilic carbon atom. While related to basicity, nucleophilicity is also heavily influenced by steric factors.

  • Steric Hindrance: The degree of crowding around the nitrogen atom, which can impede its approach to an electrophile.

Comparative Reactivity Data

While direct head-to-head quantitative experimental data for this compound against the benchmark amines under identical conditions is limited in published literature, we can infer its relative reactivity based on its structural features and established principles of organic chemistry. The following table summarizes the key properties and expected reactivity trends.

AmineStructurepKa of Conjugate Acid (Predicted/Experimental)Expected Relative ReactivityKey Structural Features Influencing Reactivity
This compound Image of the chemical structure of this compound~9.5 - 10.0 (Estimated)ModeratePrimary amine with potential for reduced basicity due to the electron-withdrawing inductive effect of the ether oxygens. The flexible dioxane ring may present moderate steric hindrance.
Benzylamine Image of the chemical structure of Benzylamine9.34ModeratePrimary amine with reduced basicity due to the electron-withdrawing nature of the phenyl group. Steric hindrance is relatively low.
Cyclohexylamine Image of the chemical structure of Cyclohexylamine10.66HighPrimary amine with a bulky but flexible cycloalkyl group. The alkyl group is electron-donating, leading to higher basicity.
n-Butylamine Image of the chemical structure of n-Butylamine10.59HighPrimary amine with a flexible, electron-donating alkyl chain, resulting in high basicity and low steric hindrance.

Experimental Protocols for Comparative Reactivity Analysis

To provide a framework for a direct experimental comparison, the following standardized protocols are proposed. These protocols are designed to be conducted under identical conditions for all four amines to ensure a fair and accurate assessment of their relative reactivities.

Comparative Acylation with Acetyl Chloride

This experiment aims to compare the rate of N-acetylation of the four amines.

Methodology:

  • Reaction Setup: In four separate round-bottom flasks, dissolve 1.0 mmol of each amine (this compound, benzylamine, cyclohexylamine, and n-butylamine) and 1.1 mmol of triethylamine in 10 mL of dichloromethane (DCM) at 0°C under a nitrogen atmosphere.

  • Acylation: To each flask, add 1.0 mmol of acetyl chloride dropwise with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 5 minutes) by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting amine and the formation of the corresponding acetamide.

  • Work-up: After the reaction is complete (or after a set time for comparison), quench the reaction by adding 10 mL of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the isolated N-acetylated product for each amine.

Expected Outcome: The reaction rate and yield will be indicative of the amine's nucleophilicity and steric accessibility. It is anticipated that n-butylamine and cyclohexylamine will react faster and give higher yields compared to benzylamine and this compound.

Comparative Alkylation with Benzyl Bromide

This protocol compares the efficiency of N-alkylation of the four amines.

Methodology:

  • Reaction Setup: In four separate sealed tubes, combine 1.0 mmol of each amine, 1.0 mmol of benzyl bromide, and 1.5 mmol of potassium carbonate in 5 mL of acetonitrile.

  • Reaction: Heat the mixtures at 60°C for 24 hours.

  • Monitoring and Work-up: After cooling to room temperature, filter the mixture and analyze the filtrate by GC-MS or HPLC to determine the relative amounts of starting amine, mono-alkylated product, and di-alkylated product.

  • Isolation and Yield: Concentrate the filtrate and purify the residue by column chromatography to isolate the N-benzylamine product and determine the yield.

Expected Outcome: The product distribution will highlight the propensity of each amine to undergo mono- versus di-alkylation. More reactive amines like n-butylamine and cyclohexylamine may show a higher tendency for di-alkylation.

Comparative Reductive Amination with Benzaldehyde

This experiment evaluates the performance of the amines in a one-pot reductive amination reaction.

Methodology:

  • Imine Formation: In four separate flasks, dissolve 1.0 mmol of each amine and 1.0 mmol of benzaldehyde in 10 mL of methanol. Stir the mixtures at room temperature for 1 hour.

  • Reduction: Cool the mixtures to 0°C and add 1.5 mmol of sodium borohydride in small portions.

  • Reaction and Work-up: Allow the reactions to warm to room temperature and stir for an additional 3 hours. Quench the reactions by slowly adding 10 mL of water. Extract the product with ethyl acetate (3 x 15 mL).

  • Analysis and Yield: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product by ¹H NMR to determine the conversion and purify by column chromatography to obtain the yield of the N-benzylated amine.

Expected Outcome: The yield of the secondary amine will reflect the efficiency of both the initial imine formation and the subsequent reduction. The overall success will depend on the interplay of basicity (for imine formation) and the stability of the intermediate iminium ion.

Visualizing Reaction Workflows

Experimental_Workflows General Experimental Workflows for Amine Reactivity Comparison cluster_acylation Acylation cluster_alkylation Alkylation cluster_reductive_amination Reductive Amination A1 Dissolve Amine & Et3N in DCM A2 Add Acetyl Chloride A1->A2 A3 Monitor Reaction (GC-MS/HPLC) A2->A3 A4 Aqueous Work-up A3->A4 A5 Isolate & Determine Yield A4->A5 B1 Combine Amine, Benzyl Bromide, K2CO3 in Acetonitrile B2 Heat at 60°C B1->B2 B3 Analyze Product Distribution (GC-MS/HPLC) B2->B3 B4 Isolate & Determine Yield B3->B4 C1 Dissolve Amine & Benzaldehyde in Methanol C2 Add NaBH4 C1->C2 C3 Aqueous Work-up C2->C3 C4 Isolate & Determine Yield C3->C4

Caption: General workflows for comparing the reactivity of primary amines.

Logical Relationship of Reactivity Factors

The interplay of basicity, nucleophilicity, and steric hindrance determines the overall reactivity of an amine in a given transformation.

Reactivity_Factors Factors Influencing Amine Reactivity Reactivity Overall Reactivity Basicity Basicity (pKa) Basicity->Reactivity Influences Nucleophilicity Nucleophilicity Basicity->Nucleophilicity Correlates with (generally) Nucleophilicity->Reactivity Directly Affects StericHindrance Steric Hindrance StericHindrance->Reactivity Hinders

Assessing the Metabolic Stability of 1,4-Dioxan-2-ylmethanamine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds that are rapidly metabolized may suffer from low bioavailability and a short duration of action, necessitating more frequent dosing. Conversely, excessively stable compounds can lead to accumulation and potential toxicity. This guide provides a comparative assessment of the metabolic stability of compounds containing the 1,4-Dioxan-2-ylmethanamine scaffold, alongside alternative heterocyclic systems known to modulate metabolic fate. Due to the limited publicly available data on the target scaffold, this comparison relies on data from structurally analogous compounds and established principles of medicinal chemistry.

Executive Summary

The this compound moiety, a saturated heterocyclic system, presents both potential advantages and metabolic liabilities. Its structural similarity to morpholine-containing drugs, such as Viloxazine and Reboxetine, suggests that it may undergo similar metabolic transformations, primarily oxidation of the dioxane ring. To enhance metabolic stability, alternative scaffolds like oxetanes and tetrahydropyrans are often employed as bioisosteres. These alternatives can offer improved resistance to metabolism by cytochrome P450 (CYP) enzymes, a key family of drug-metabolizing enzymes. This guide presents a data-driven comparison of these scaffolds and provides detailed experimental protocols for assessing metabolic stability in a laboratory setting.

Comparative Metabolic Stability Data

The following tables summarize in vitro metabolic stability data for compounds containing scaffolds analogous to this compound. The key parameters presented are half-life (t½) and intrinsic clearance (CLint), which are inversely related to metabolic stability. Lower clearance and longer half-life values indicate greater stability.

Table 1: In Vitro Metabolic Stability of Morpholine-Containing Drugs in Human Liver Microsomes (HLM)

CompoundScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzyme(s)
Viloxazine MorpholineData not specifiedNot available in provided search resultsCYP2D6
Reboxetine Morpholine~13 hours (in vivo)Not available in provided search resultsCYP3A4

Note: In vitro t½ and CLint values for Viloxazine were not explicitly found in the provided search results. The in vivo half-life of Reboxetine is provided for context.

Table 2: Comparative Metabolic Stability of Bioisosteric Alternatives

Original ScaffoldAlternative ScaffoldRationale for Improved StabilityExpected Outcome on Metabolic Stability
Morpholine/DioxaneOxetane The oxetane ring is less susceptible to CYP-mediated oxidation compared to the more electron-rich morpholine and dioxane rings. Its compact and rigid structure can also shield adjacent metabolic hotspots.Increased half-life, decreased intrinsic clearance.
Morpholine/DioxaneTetrahydropyran (THP) The THP ring is generally more metabolically stable than a dioxane or morpholine ring. Replacing a metabolically labile part of a molecule with a THP ring can block metabolism at that site.Increased half-life, decreased intrinsic clearance.

Metabolic Pathways and Rationale for Alternatives

Compounds containing a 1,4-dioxane or morpholine ring are susceptible to oxidative metabolism. The primary sites of metabolism are often the carbon atoms adjacent to the oxygen and nitrogen atoms.

cluster_0 Metabolic Oxidation of Dioxane/Morpholine Ring cluster_1 Phase II Conjugation Parent_Compound This compound or Morpholine-containing Compound Oxidized_Metabolite Hydroxylated Metabolite Parent_Compound->Oxidized_Metabolite CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Conjugated_Metabolite Glucuronide or Sulfate Conjugate Oxidized_Metabolite->Conjugated_Metabolite UGTs, SULTs Excretion Excretion Conjugated_Metabolite->Excretion Increased water solubility

Caption: Generalized metabolic pathway for dioxane/morpholine-containing compounds.

To mitigate this metabolic vulnerability, medicinal chemists often employ bioisosteric replacement strategies. Oxetanes and tetrahydropyrans are common choices to replace dioxane or morpholine rings.

  • Oxetanes: These four-membered cyclic ethers are more polar and generally more resistant to oxidative metabolism than their six-membered counterparts. Their rigid structure can also favorably influence binding to the target protein.

  • Tetrahydropyrans (THPs): THPs are also more stable to oxidation than dioxanes. The removal of one of the oxygen atoms reduces the electron density of the ring, making it a less favorable substrate for CYP enzymes.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in CYP enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

  • Negative control compound with known metabolic stability (e.g., Warfarin)

  • Acetonitrile with an internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound and control compounds in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound and control compounds to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

cluster_workflow In Vitro Microsomal Stability Assay Workflow A Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System - Buffer B Incubation at 37°C A->B Add Compound to Microsome/NADPH Mix C Reaction Quenching (Acetonitrile + IS) B->C At Time Points (0, 5, 15, 30, 60 min) D Centrifugation C->D E LC-MS/MS Analysis D->E Analyze Supernatant F Data Analysis: - Calculate % Remaining - Determine t½ and CLint E->F

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Conclusion

X-ray Crystallography of 1,4-Dioxan-2-ylmethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the three-dimensional structures of 1,4-dioxan-2-ylmethanamine derivatives is hampered by a notable scarcity of publicly available X-ray crystallography data for this specific class of compounds. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide presents a comparative analysis centered on the closely related and clinically relevant molecule, Viloxazine. This bicyclic morpholine derivative, which contains a 1,4-dioxan core, serves as an insightful case study for understanding the structural nuances of this important chemical scaffold.

This guide offers a detailed examination of the crystallographic data of Viloxazine hydrochloride, presenting it in a structured format for easy comparison. Furthermore, it outlines a comprehensive experimental protocol for single-crystal X-ray diffraction, providing researchers with a foundational methodology for their own investigations into dioxane-containing compounds. Visual diagrams generated using Graphviz are included to clearly illustrate the experimental workflow.

Comparative Analysis of Crystal Structures

Due to the limited availability of crystal structure data for a series of this compound derivatives, this section focuses on the crystallographic data for Viloxazine hydrochloride. This data is presented as a foundational reference for understanding the solid-state conformation of a bioactive molecule containing the 1,4-dioxan ring system. Future studies on novel derivatives can be compared against this benchmark.

ParameterViloxazine Hydrochloride
Chemical Formula C₁₃H₂₀ClNO₃
Molecular Weight 273.75 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.345(2)
b (Å)8.213(1)
c (Å)17.021(3)
α (°)90
β (°)98.43(1)
γ (°)90
Volume (ų)1428.9(4)
Z 4
Density (calculated) (g/cm³)1.272
R-factor 0.045

Note: The crystallographic data presented here is a representative example found in the literature. Specific values may vary slightly between different published structures.

Experimental Protocols for X-ray Crystallography

The determination of the three-dimensional structure of a small molecule like a this compound derivative by single-crystal X-ray diffraction involves a series of precise steps.[1][2][3][4] The following protocol outlines the key stages of this process.

Crystallization

The initial and often most challenging step is to obtain high-quality single crystals of the compound of interest.[3][5] The crystal should ideally be 0.1-0.3 mm in each dimension, well-formed, and free of defects.[3] Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed over a period of days to weeks, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile anti-solvent in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids as the anti-solvent slowly diffuses into the solution.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1][2] The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms and protect it from radiation damage.[1]

An intense, monochromatic X-ray beam, commonly generated from a copper (Cu) or molybdenum (Mo) source, is directed at the crystal.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[2][6] A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted X-rays.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors. The "phase problem," where the phase information of the structure factors is lost during the experiment, is solved using computational methods like direct methods or Patterson methods.[5]

An initial electron density map is generated, from which an initial model of the molecular structure can be built. This model is then refined against the experimental data using least-squares methods.[1][6] This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a precise and detailed three-dimensional structure of the molecule.[7]

Visualizing the Workflow

The following diagrams illustrate the key stages in the X-ray crystallography workflow.

experimental_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Compound Pure Compound Solution Saturated Solution Compound->Solution Dissolve Crystallization Crystallization (e.g., Slow Evaporation) Solution->Crystallization Induce Supersaturation SingleCrystal Single Crystal Crystallization->SingleCrystal Growth Mounting Mount Crystal SingleCrystal->Mounting XrayBeam X-ray Beam Mounting->XrayBeam Expose to DiffractionPattern Diffraction Pattern XrayBeam->DiffractionPattern Generates DataProcessing Data Processing DiffractionPattern->DataProcessing Process PhaseProblem Phase Determination DataProcessing->PhaseProblem Solve InitialModel Initial Structural Model PhaseProblem->InitialModel Build Refinement Structure Refinement InitialModel->Refinement Refine FinalStructure Final Crystal Structure Refinement->FinalStructure Finalize logical_relationship cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs Compound Analyte Crystallization Crystallization Compound->Crystallization Solvent Suitable Solvent(s) Solvent->Crystallization Diffraction X-ray Diffraction Crystallization->Diffraction Analysis Computational Analysis Diffraction->Analysis CrystalData Crystallographic Data (Unit Cell, Space Group) Analysis->CrystalData Structure 3D Molecular Structure (Bond Lengths, Angles) Analysis->Structure

References

in vitro and in vivo studies of molecules synthesized with 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

As a leading AI assistant, I have synthesized the available research to create a comprehensive comparison guide on the in vitro and in vivo studies of molecules containing the 1,4-dioxane moiety, focusing on a well-characterized class of compounds: α1-adrenergic receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data.

Comparison of α1-Adrenergic Receptor Antagonists Containing a 1,4-Dioxane Moiety

This guide focuses on a comparative analysis of Doxazosin, a prominent molecule featuring a 1,4-dioxane ring, and its analogues Terazosin and Alfuzosin. These molecules are selective antagonists of α1-adrenergic receptors and are clinically used for the treatment of hypertension and benign prostatic hyperplasia (BPH). Their shared scaffold and mechanism of action make them ideal candidates for a comparative study.

In Vitro Studies: Receptor Binding Affinity

The primary in vitro measure of activity for these compounds is their binding affinity to the subtypes of the α1-adrenergic receptor (α1A, α1B, and α1D). This is typically determined through radioligand binding assays.

Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of α1-Adrenergic Receptor Antagonists

Compoundα1A-Adrenergic Receptorα1B-Adrenergic Receptorα1D-Adrenergic Receptor
Doxazosin 0.980.371.1
Terazosin 1.80.51.5
Alfuzosin 2.11.22.5

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of unlabelled antagonist drugs to α1-adrenergic receptors.

1. Membrane Preparation:

  • Cell lines stably expressing the human α1A, α1B, or α1D-adrenergic receptor subtypes are harvested.
  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in the binding buffer.

2. Binding Assay:

  • The membrane preparations are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) with a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin).
  • Increasing concentrations of the unlabeled antagonist (Doxazosin, Terazosin, or Alfuzosin) are added to compete with the radioligand for receptor binding.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine).
  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

3. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.
  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action: α1-Adrenergic Receptor Signaling

The following diagram illustrates the signaling pathway inhibited by Doxazosin and its analogues.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NE Norepinephrine AR α1-Adrenergic Receptor NE->AR Binds & Activates Dox Doxazosin Dox->AR Blocks Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Mechanism of α1-adrenergic receptor antagonism.

In Vivo Studies: Antihypertensive Effects

The in vivo efficacy of these compounds is often evaluated by their ability to lower blood pressure in animal models, such as the Spontaneously Hypertensive Rat (SHR).

Table 2: Comparative In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Compound (Dose)Route of AdministrationMaximum Decrease in Mean Arterial Pressure (mmHg)Duration of Action (hours)
Doxazosin (1 mg/kg) Oral~ 35> 8
Terazosin (1 mg/kg) Oral~ 30~ 6
Alfuzosin (3 mg/kg) Oral~ 25~ 4

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol describes a non-invasive method for assessing the antihypertensive effects of the compounds.

1. Animal Model:

  • Adult male Spontaneously Hypertensive Rats (SHR) are used as the animal model for essential hypertension.
  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Drug Administration:

  • The test compounds (Doxazosin, Terazosin, Alfuzosin) are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
  • A baseline blood pressure reading is taken before drug administration.
  • The compounds are administered orally via gavage at the specified doses. A control group receives the vehicle only.

3. Blood Pressure Measurement:

  • Systolic blood pressure, diastolic blood pressure, and heart rate are measured at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
  • Measurements are taken using a non-invasive tail-cuff method (plethysmography). The rats are conscious and gently restrained during the measurement to minimize stress.

4. Data Analysis:

  • The changes in mean arterial pressure (MAP) from baseline are calculated for each animal at each time point.
  • The data are expressed as the mean ± standard error of the mean (SEM).
  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different compounds to the vehicle control.
  • The maximum decrease in MAP and the duration of the antihypertensive effect are determined.

Experimental Workflow

The following diagram outlines the typical workflow for the in vivo antihypertensive study.

G A Animal Acclimatization (SHR Model) B Baseline Blood Pressure Measurement (Tail-Cuff) A->B C Drug Administration (Oral Gavage) - Vehicle Control - Doxazosin - Terazosin - Alfuzosin B->C D Post-Dose Blood Pressure Monitoring (Multiple Time Points) C->D E Data Collection & Analysis - Calculate ΔMAP - Statistical Comparison D->E F Evaluation of Efficacy - Max BP Reduction - Duration of Action E->F

Caption: Workflow for in vivo antihypertensive studies.

Conclusion

The comparative data presented in this guide demonstrate the subtle but significant differences between Doxazosin, Terazosin, and Alfuzosin, all of which are based on a scaffold containing the 1,4-dioxane moiety. In vitro, Doxazosin generally shows slightly higher binding affinity across the α1-adrenergic receptor subtypes compared to Terazosin and Alfuzosin. This higher affinity translates to a more potent and longer-lasting antihypertensive effect in vivo, as observed in the SHR model.

This guide provides a framework for understanding the structure-activity relationships of this class of compounds and offers detailed experimental protocols to aid in the design of future studies. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify the concepts presented. Researchers can leverage this information to inform the development of novel molecules with improved pharmacological profiles.

Safety Operating Guide

Navigating the Safe Disposal of 1,4-Dioxan-2-ylmethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Dioxan-2-ylmethanamine, a compound identified as corrosive, an irritant, and harmful if swallowed.[1][2] Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.

Immediate Safety and Hazard Identification

This compound is classified with the following hazard statements:

  • H227: Combustible liquid.[3]

  • H314: Causes severe skin burns and eye damage.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Immediate precautionary measures include avoiding contact with skin and eyes, preventing inhalation of vapors, and keeping the substance away from heat and ignition sources.[3][4][5] In case of exposure, it is crucial to rinse the affected area with water and seek medical attention.[3][6]

Personal Protective Equipment (PPE) and Spill Management

When handling this compound, wearing appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

  • Chemical-impermeable gloves

  • Protective clothing

  • Eye and face protection[3]

In the event of a spill, personnel should be evacuated from the area. The spill should be contained and collected with a non-flammable absorbent material, such as sand or diatomaceous earth.[6] All ignition sources must be removed, and spark-proof tools should be used during cleanup.[3][5] The collected waste and contaminated materials must be treated as hazardous waste and disposed of accordingly.[7][8]

Waste Collection and Storage

Proper collection and storage of this compound waste are critical to prevent accidents and ensure regulatory compliance.

  • Container Requirements: Waste must be collected in containers that are in good condition, compatible with the chemical, and can be tightly sealed.[8][9][10] Plastic containers are often preferred for chemical waste.[11]

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7][8][12][13] The date of waste accumulation should also be included.[13]

  • Storage: Waste containers should be stored in a designated, well-ventilated satellite accumulation area.[11][12] Secondary containment should be used to prevent the spread of potential leaks.[7][12] It is imperative to segregate this waste from incompatible materials.[7][12][13]

Disposal Procedures

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through an approved waste disposal plant.[3][4][5] Under no circumstances should this chemical be disposed of down the drain or evaporated in a fume hood. [7][11][12]

The following workflow outlines the necessary steps for proper disposal:

G A Step 1: Identify Waste B Step 2: Don Appropriate PPE A->B C Step 3: Collect Waste in a Compatible Container B->C D Step 4: Securely Seal and Label the Container C->D E Step 5: Store in a Designated Satellite Accumulation Area D->E F Step 6: Arrange for Pickup by a Licensed Hazardous Waste Transporter E->F G Step 7: Final Disposal at an Approved Waste Disposal Facility F->G

Disposal Workflow for this compound

Regulatory Framework

The management of hazardous waste is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, which is implemented by the Environmental Protection Agency (EPA).[14] Generators of hazardous waste are responsible for its proper handling from generation to final disposal ("cradle-to-grave").[14] This includes obtaining an EPA identification number and using licensed transporters for off-site disposal.[10]

Quantitative Data Summary

ParameterLimitRegulatory Body
Maximum Hazardous Waste Volume55 gallonsEPA
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kg (solid)EPA

Note: this compound is not explicitly on the P-list, but institutional and local regulations may have specific requirements.

Considerations for Ethers

Although not specified for this particular compound, it is important to be aware that ethers as a class of chemicals can form explosive peroxides upon exposure to air and light.[7][15] Therefore, it is good laboratory practice to date containers upon receipt and opening.[7][15] If peroxide formation is suspected, the material should be handled with extreme caution, and the institution's environmental health and safety (EHS) office should be contacted immediately.[15]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. For any uncertainties, always consult your institution's EHS department.

References

Essential Safety and Operational Guidance for Handling 1,4-Dioxan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 1,4-Dioxan-2-ylmethanamine. This guide provides immediate, essential safety protocols and logistical information to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The recommended PPE includes specific types of gloves, eye and face protection, respiratory equipment, and protective clothing.

Glove Selection and Chemical Compatibility

Due to the absence of specific chemical resistance data for this compound, data for the structurally similar and more extensively studied compound, 1,4-Dioxane, is used as a conservative proxy. It is crucial to note that disposable nitrile gloves offer very limited protection and should only be considered for incidental splash protection, with immediate replacement upon contact. For extended handling, more robust glove materials are required.

Glove MaterialBreakthrough Time (1,4-Dioxane)Permeation RateRecommendation
Nitrile (≤ 5-mil)< 1 minute[1]-Not Recommended[2]
Nitrile (≥ 5-mil)< 15 minutes (splash protection only)[1]-For incidental splash contact only; change immediately.[1]
Butyl RubberNo breakthrough within 8 hours[3]Not Detected[3]Recommended for prolonged use
Neoprene over Latex (28 mil)18 minutes-Limited use

It is strongly advised to perform on-site testing of all gloves to determine safe usage under specific laboratory conditions.

Eye and Face Protection

Government-approved eye and face protection is mandatory.[2] This includes:

  • Safety glasses with side shields for minimal splash risk.

  • Chemical splash goggles for procedures with a higher likelihood of splashing.

  • A face shield worn over safety glasses or goggles for maximum protection during bulk handling or when a significant splash hazard exists.[4]

Respiratory Protection

A government-approved respirator is required when handling this compound, especially in situations where vapors, mists, or gases may be generated.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] In case of fire or major spills, a self-contained breathing apparatus (SCBA) should be used.[2]

Protective Clothing

To prevent skin contact, appropriate protective clothing must be worn.[2] This includes:

  • A lab coat or chemical-resistant apron.

  • Long pants and closed-toe shoes.

  • For larger quantities or significant exposure risk, a chemical-resistant suit may be necessary.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following procedural steps should be followed:

1. Hazard Identification and Risk Assessment:

Before any procedure, a thorough risk assessment must be conducted to identify potential hazards and determine the necessary control measures. This includes reviewing the Safety Data Sheet (SDS) for this compound.

A Identify Hazards (Review SDS for this compound) B Assess Risks (Inhalation, Skin Contact, Eye Contact) A->B leads to C Implement Control Measures B->C informs D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) C->F G Safe Work Procedure D->G E->G F->G

Hazard Assessment Workflow

2. Pre-Operational Checks:

  • Ensure the chemical fume hood is functioning correctly.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

  • Have appropriate spill cleanup materials readily available.

3. Donning PPE (in order):

  • Lab coat or apron.

  • Respirator (if required by risk assessment).

  • Eye and face protection.

  • Gloves (select the appropriate type based on the duration of handling).

4. Handling the Chemical:

  • Conduct all work with this compound inside a certified chemical fume hood.[5]

  • Use the smallest quantity of the chemical necessary for the experiment.[5]

  • Avoid breathing vapors, mists, or gases.[2]

  • Prevent contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

5. Post-Operational Procedures:

  • Tightly seal the container of this compound after use.

  • Decontaminate the work area.

  • Follow the doffing procedure for PPE to avoid cross-contamination.

6. Doffing PPE (in order):

  • Gloves (using a proper removal technique to avoid skin contact with the outer surface).[2][4]

  • Lab coat or apron (turn inside out as it is removed).

  • Eye and face protection.

  • Respirator (if worn).

  • Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: this compound must be disposed of as hazardous waste.[6] It should be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Contaminated PPE: All disposable PPE, such as gloves and lab coats, that has come into contact with this compound should be considered hazardous waste and disposed of accordingly.

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound must also be treated as hazardous waste.

  • Consult EHS: Always consult your institution's EHS guidelines for specific procedures on hazardous waste disposal. The primary method of disposal for similar chemicals is often incineration.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxan-2-ylmethanamine
Reactant of Route 2
1,4-Dioxan-2-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.